Bis(4-methoxybenzoyl)diethylgermanium
Description
Properties
CAS No. |
1207515-90-9 |
|---|---|
Molecular Formula |
C20H24GeO4 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
KIMKGBGMXUPKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium (CAS Number: 1207515-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, also known by its trade name Ivocerin®, is a germanium-based photoinitiator used primarily in the dental industry.[1][2][3] As a Norrish Type I photoinitiator, it undergoes a homolytic cleavage upon exposure to visible light, generating free radicals that initiate polymerization.[4][5] This property makes it a highly efficient component in light-cured dental composites and luting cements.[1][4] Notably, materials formulated with Ivocerin demonstrate a significantly higher degree of monomer-to-polymer conversion compared to traditional camphorquinone-based systems.[1][4]
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 1207515-90-9 | [6][7][8] |
| Molecular Formula | C20H24GeO4 | [6][7][8] |
| Molecular Weight | 401.0 g/mol | [6] |
| Melting Point | 47-50 °C | [7] |
| Appearance | Not specified in search results | |
| Solubility | Reported to have low water solubility | [9] |
Spectral Data
While specific spectral data such as detailed peak lists for NMR, IR, and mass spectrometry were not available in the public search results, it is standard practice to characterize such compounds using these techniques. Researchers working with this compound would typically perform the following analyses for structural verification and quality control.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would show characteristic signals for the aromatic protons of the methoxybenzoyl groups, the methylene (B1212753) and methyl protons of the diethyl groups, and the protons of the methoxy (B1213986) groups.
-
¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the diethylgermanium moiety.
3.2. Infrared (IR) Spectroscopy An IR spectrum would be expected to show characteristic absorption bands for:
-
C=O (carbonyl) stretching of the benzoyl groups.
-
C-O-C (ether) stretching of the methoxy groups.
-
Aromatic C-H and C=C stretching.
-
Aliphatic C-H stretching of the ethyl groups.
3.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass would be expected to correspond to the molecular formula C20H24GeO4.
Mechanism of Action: Photopolymerization
This compound functions as a photoinitiator through a Norrish Type I cleavage mechanism. Upon absorption of light in the visible spectrum (absorption range of 370 to 460 nm), the molecule undergoes homolytic cleavage to generate two types of free radicals: a germyl (B1233479) radical and two benzoyl radicals.[3][4][5] These highly reactive species then initiate the polymerization of monomers, such as those used in dental resin composites, leading to the formation of a cross-linked polymer network.[2][4]
Caption: Photopolymerization process initiated by Ivocerin.
Experimental Protocols
5.1. Synthesis of this compound
The commercial synthesis is noted to be a complex process involving a Corey-Seebach reaction. A more efficient, alternative synthesis has been reported but specific details were not found in the search results. A general approach for the synthesis of similar organogermanium compounds might involve the reaction of a germanium halide with an appropriate organometallic reagent.
5.2. Formulation of an Experimental Dental Composite
This protocol is a generalized procedure for preparing a light-cured dental composite.
Caption: Workflow for dental composite formulation.
5.3. Measurement of Degree of Conversion by FTIR Spectroscopy
The degree of conversion from monomer to polymer can be quantified by monitoring the decrease in the concentration of vinyl groups.
-
Sample Preparation: An uncured sample of the dental composite is placed on the ATR crystal of an FTIR spectrometer.
-
Initial Spectrum: A spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An aromatic C=C peak at around 1608 cm⁻¹ is used as an internal standard.[4]
-
Curing: The sample is light-cured for a specified time using a dental curing lamp.
-
Final Spectrum: A spectrum of the cured material is recorded.
-
Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)cured / (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)uncured] x 100
5.4. Cytotoxicity Assessment using XTT Assay
This is a general protocol for assessing the cytotoxicity of a material.
-
Cell Culture: Plate cells in a 96-well plate and incubate until they adhere.
-
Material Exposure: Expose the cells to extracts of the cured dental composite containing this compound for a specified period.
-
XTT Reagent Addition: Add the XTT reagent to the cells.
-
Incubation: Incubate the plate to allow metabolically active cells to reduce the XTT to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader.
-
Data Analysis: Compare the absorbance of the treated cells to that of untreated control cells to determine the percentage of viable cells.
Applications
The primary application of this compound is as a photoinitiator in dental restorative materials.[1][2] Its high reactivity allows for a greater depth of cure, which is particularly beneficial for bulk-fill composites.[3][10] Dental cements containing Ivocerin have shown a degree of conversion of approximately 87%, a significant improvement over the 44% seen with camphorquinone-based systems.[1]
Safety Information
This compound is classified as harmful.[6]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound (Ivocerin®) is a highly efficient photoinitiator that offers significant advantages in the field of dental materials. Its mechanism of action allows for a high degree of polymerization, leading to improved mechanical properties of the final restorative products. While detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound. Further research into its synthesis, applications, and biological interactions is warranted to fully exploit its potential.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. mdpi.com [mdpi.com]
- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vivarep.com [cdn.vivarep.com]
Bis(4-methoxybenzoyl)diethylgermanium molecular structure and formula
An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, a high-performance photoinitiator. The information is curated for professionals in research, chemical sciences, and the development of light-curable materials.
Molecular Identity and Structure
This compound, also known by its trade name Ivocerin®, is a germanium-based Norrish Type I photoinitiator.[1][2] It is distinguished by its high efficiency in initiating free-radical polymerization upon exposure to visible light.
Chemical Formula and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄GeO₄ | [1][3][4][5][6][7] |
| Molecular Weight | 401.02 g/mol | [3][5] |
| CAS Number | 1207515-90-9 | [1][3][4][6] |
| IUPAC Name | [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone | [1] |
| Synonyms | Ivocerin, Diethylbis(4-methoxybenzoyl)germane | [3][5] |
| Melting Point | 47-50 °C | [3][5] |
Molecular Structure
The two-dimensional structure of the molecule is depicted below, illustrating the central germanium atom bonded to two ethyl groups and two 4-methoxybenzoyl groups.
Photochemical Properties and Mechanism
This compound is designed for high photoreactivity in the visible light spectrum. Its performance characteristics make it a superior alternative to conventional photoinitiator systems like those based on camphorquinone (B77051) (CQ).
Spectral and Performance Data
| Parameter | Value | Reference |
| Absorption Range | 370 - 460 nm | [8] |
| Absorption Maximum (λₘₐₓ) | ~418 nm | [8] |
| Molar Absorptivity (ε) | ~700 L mol⁻¹ cm⁻¹ | [9] |
| Quantum Yield (Φ) | 0.85 | [9] |
| Effective Cure Depth | up to 4 mm | [3][10] |
Mechanism of Action
Upon absorption of light, this compound undergoes a Norrish Type I cleavage of the bond between the germanium atom and a carbonyl group. This process generates two initial radical species, which then initiate the polymerization of monomers. A key advantage is its high quantum efficiency, meaning a large number of radicals are produced for the amount of light absorbed.[1] The compound's excellent bleaching properties result in less yellowing of the final cured material.[1]
The photopolymerization process is outlined in the diagram below.
Synthesis and Experimental Protocols
Synthesis Overview
The commercial synthesis of this compound is a complex, multi-step process. While detailed proprietary protocols are not publicly available, the literature suggests that it relies on a Corey-Seebach reaction. More recent academic efforts have focused on developing alternative, more efficient synthetic routes, such as those involving a multiple silyl (B83357) abstraction methodology to create related diacylgermanes.
Experimental Protocol: Photopolymerization Analysis
This section provides a representative protocol for evaluating the photopolymerization kinetics of a resin formulation containing this compound using Fourier-transform infrared (FTIR) spectroscopy to determine the degree of conversion (DC).
Objective: To measure the extent of polymerization of a monomer system initiated by this compound.
Materials:
-
This compound (e.g., 0.5 mol%)
-
Monomer blend (e.g., Bis-GMA/TEGDMA 70/30 wt%)
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory
-
Dental curing light (output > 1000 mW/cm², wavelength ~400-500 nm)
-
Molds for sample preparation (e.g., 1 mm depth)
Procedure:
-
Preparation of Formulation: Prepare the photoinitiator and monomer blend by dissolving this compound into the monomer mixture. Ensure homogeneity by stirring in the absence of light.
-
Uncured Spectrum Acquisition: Place a small amount of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer. Record the infrared spectrum. The peak corresponding to the aliphatic C=C bond (at approximately 1638 cm⁻¹) is the primary analytical peak. An aromatic C=C peak (at approximately 1608 cm⁻¹) can be used as an internal standard.
-
Photocuring: Place the uncured resin into a mold of defined thickness. Light-cure the sample for a specified duration (e.g., 20-40 seconds) using the dental curing light, with the light tip held in direct contact with the sample.[4]
-
Cured Spectrum Acquisition: Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation of Degree of Conversion (DC): The DC is calculated based on the change in the ratio of the aliphatic (1638 cm⁻¹) to the aromatic (1608 cm⁻¹) peak heights before and after curing, using the following formula:
DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100
Applications and Advantages
The primary application for this compound is in dental restorative materials, where its unique properties offer significant clinical advantages.
Dental Composites
Marketed as Ivocerin®, this photoinitiator is a key component in advanced dental composites such as Tetric EvoCeram Bulk Fill.[3][10] Its high efficiency allows for the placement and curing of composite in thicker layers (up to 4 mm), significantly reducing chair time compared to the standard 2 mm incremental technique.[3][10]
Advantages in Formulations
-
High Reactivity: Leads to faster and more efficient curing.[1]
-
Deep Curing: Enables bulk-fill applications in dentistry.[10]
-
Color Stability: Formulations can be made amine-free, which prevents the yellowing that can occur with traditional camphorquinone/amine systems.[1]
-
Broad Compatibility: It can be activated by all standard halogen and LED dental curing lights.[1]
-
Low Shrinkage Stress: When used in optimized formulations, it contributes to materials with low polymerization shrinkage stress.[8][10]
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. ivodent.hu [ivodent.hu]
- 2. researchgate.net [researchgate.net]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dentistrytoday.com [dentistrytoday.com]
Synthesis of Bis(4-methoxybenzoyl)diethylgermanium: A Technical Guide via the Dithiane Route
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxybenzoyl)diethylgermanium, a photoinitiator also known as Ivocerin®, utilizing the dithiane-based Corey-Seebach reaction. This methodology, while noted for its complexity, remains a foundational approach for the preparation of diacylgermanes. This document outlines the synthetic strategy, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a key photoinitiator used in various applications, including dental composites. Its synthesis via the dithiane route is a classic example of umpolung chemistry, where the normal electrophilic character of a carbonyl carbon is inverted to a nucleophilic one. This is achieved through the formation of a 1,3-dithiane (B146892) intermediate, which can be deprotonated to form a nucleophilic acyl anion equivalent. This anion then reacts with an electrophile, in this case, diethylgermanium dichloride, to form the carbon-germanium bonds. Subsequent deprotection of the dithiane groups yields the target diacylgermane.
Synthetic Pathway
The overall synthetic pathway for this compound via the dithiane route can be summarized in three main stages:
-
Protection: Formation of the 2-(4-methoxyphenyl)-1,3-dithiane (B1607018) intermediate from p-anisaldehyde.
-
Coupling: Lithiation of the dithiane and subsequent reaction with diethylgermanium dichloride to form the bis(dithianyl)diethylgermane intermediate.
-
Deprotection: Oxidative hydrolysis of the dithiane protecting groups to yield the final product.
The logical relationship of this synthetic workflow is illustrated in the following diagram.
Caption: Overall Synthetic Workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis.
Step 1: Synthesis of 2-(4-methoxyphenyl)-1,3-dithiane
This step involves the protection of the aldehyde group of p-anisaldehyde as a cyclic thioacetal.
Reaction Scheme:
p-Anisaldehyde + 1,3-Propanedithiol → 2-(4-methoxyphenyl)-1,3-dithiane + H₂O
Procedure:
-
To a solution of p-anisaldehyde in a suitable solvent (e.g., dichloromethane), add an equimolar amount of 1,3-propanedithiol.
-
Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-(4-methoxyphenyl)-1,3-dithiane.
Step 2: Synthesis of Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane
This stage involves the formation of the carbon-germanium bonds through the Corey-Seebach reaction.
Reaction Scheme:
2 * [2-(4-methoxyphenyl)-1,3-dithiane] + 2 * n-BuLi → 2 * [2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane] 2 * [2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane] + Et₂GeCl₂ → Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane + 2 * LiCl
Procedure:
-
Dissolve 2-(4-methoxyphenyl)-1,3-dithiane in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -20 °C to -40 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the low temperature. The formation of the lithiated species is often indicated by a color change.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the anion.
-
In a separate flask, dissolve diethylgermanium dichloride in anhydrous THF under an inert atmosphere.
-
Slowly add the solution of diethylgermanium dichloride to the pre-formed lithiated dithiane solution at low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The crude bis(dithianyl)diethylgermane intermediate may be purified by column chromatography, though it is often used directly in the next step.
Step 3: Synthesis of this compound (Oxidative Deprotection)
The final step is the removal of the dithiane protecting groups to reveal the desired diketone.
Reaction Scheme:
Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane + Oxidizing Agent → this compound
Procedure:
-
Dissolve the crude bis(dithianyl)diethylgermane from the previous step in a suitable solvent mixture, such as acetone (B3395972) and water.
-
Add an oxidizing agent. A common method involves the use of iodine (I₂) in the presence of calcium carbonate (CaCO₃) to buffer the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the final product by column chromatography or recrystallization to obtain this compound as a solid. A reported yield for this final product is 64%.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents and Product
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| p-Anisaldehyde | 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 |
| 1,3-Propanedithiol | Propane-1,3-dithiol | C₃H₈S₂ | 108.23 | -79 |
| Diethylgermanium Dichloride | Dichlorodiethylgermane | C₄H₁₀Cl₂Ge | 201.62 | -38 |
| This compound | [Diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone | C₂₀H₂₄GeO₄ | 401.00 | ~50 [1] |
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Solvents | Expected Yield |
| 1 | Dithiane Formation | p-Anisaldehyde, 1,3-Propanedithiol, Lewis/Brønsted acid catalyst | Dichloromethane | High |
| 2 | Lithiation & Coupling | 2-(4-methoxyphenyl)-1,3-dithiane, n-BuLi, Diethylgermanium dichloride | Tetrahydrofuran | Moderate to Good |
| 3 | Oxidative Deprotection | Bis(dithianyl)diethylgermane intermediate, I₂, CaCO₃ | Acetone/Water | ~64% |
Logical Relationships in the Corey-Seebach Reaction
The core of this synthesis lies in the umpolung of the carbonyl carbon's reactivity. The following diagram illustrates the logical flow of this key transformation.
Caption: Logical Flow of the Corey-Seebach Reaction for Umpolung.
This guide provides a detailed framework for the synthesis of this compound via the dithiane route. Researchers should note that the handling of organolithium reagents requires strict anhydrous and inert atmosphere techniques. The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
References
In-Depth Technical Guide: Photophysical Properties of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient photoinitiator utilized extensively in dental restorative materials and other photopolymerization applications. Its favorable photophysical characteristics, including strong absorption in the visible light spectrum, underpin its efficacy. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and photoinitiation mechanism. This document also outlines generalized experimental protocols for the characterization of such photoinitiators and presents a logical workflow for its photochemical activity.
Introduction
This compound is a germanium-based photoinitiator that undergoes a Norrish Type I cleavage upon exposure to light. This process generates reactive radical species that initiate polymerization. Its chemical structure, featuring two 4-methoxybenzoyl groups attached to a diethylgermanium core, is specifically designed for high molar absorptivity in the violet-blue region of the visible spectrum, making it compatible with common dental curing lights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| Synonym | Ivocerin® |
| CAS Number | 1207515-90-9 |
| Molecular Formula | C₂₀H₂₄GeO₄ |
| Molecular Weight | 401.0 g/mol |
| Appearance | Light yellowish solid |
| Melting Point | 47-50 °C[1] |
Photophysical Data
The photophysical properties of this compound are central to its function as a photoinitiator. Upon absorption of a photon, the molecule is promoted to an excited state, from which it undergoes cleavage to form radicals.
| Parameter | Value |
| Absorption Maximum (λₘₐₓ) | ~418 nm[2] |
| Absorption Range | 390–445 nm[2] |
| Molar Extinction Coefficient (ε) | ~711 L mol⁻¹ cm⁻¹ at 408 nm[3] |
| Quantum Yield of Decomposition (Φ) | 0.83[4] |
| Fluorescence Emission | Not reported in the reviewed literature |
| Phosphorescence Emission | Not reported in the reviewed literature |
| Excited-State Lifetime | Not reported in the reviewed literature |
Photochemical Mechanism and Signaling Pathway
The primary photochemical process for this compound is a Norrish Type I cleavage. This intramolecular fission of the carbon-germanium bond occurs from the excited triplet state of the molecule.
Caption: Photochemical activation and initiation pathway of this compound.
Experimental Protocols
Synthesis
While the specific, industrial synthesis of Ivocerin® is proprietary, a general approach for the synthesis of similar diacylgermanes involves a Corey-Seebach reaction. An alternative, more recent method for other diacylgermanes utilizes a multiple silyl (B83357) abstraction methodology, which is reported to have advantages in terms of group tolerance and toxicity of reagents[4].
UV-Visible Absorption Spectroscopy
This protocol outlines the determination of the absorption spectrum and molar extinction coefficient.
Caption: Workflow for UV-Visible absorption spectroscopy.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., acetonitrile). Create a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette filled with the solvent. Measure the absorbance spectra of the sample solutions from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). According to the Beer-Lambert law (A = εcl), plot absorbance at λₘₐₓ versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of fluorescence spectra and the determination of the fluorescence quantum yield (Φf) using a relative method.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the solvent blank, the standard, and the sample solutions at the same excitation wavelength.
-
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Excited-State Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is a common technique for determining the fluorescence lifetime of excited states.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.
-
Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s).
Transient Absorption Spectroscopy
This technique is used to study the transient species formed after photoexcitation, such as triplet states and radicals.
Methodology:
-
Instrumentation: A pump-probe setup is used, where a strong "pump" pulse (e.g., from a nanosecond or femtosecond laser) excites the sample, and a weaker "probe" pulse, at a variable time delay, measures the change in absorbance.
-
Measurement: The change in absorbance of the probe light is recorded as a function of both wavelength and the time delay between the pump and probe pulses.
-
Data Analysis: The transient absorption spectra provide information about the absorption characteristics of the excited states and radical intermediates. The kinetics of the decay of these signals provide information about their lifetimes and reaction rates.
Conclusion
This compound is a highly effective photoinitiator due to its strong absorption in the visible light range and efficient Norrish Type I cleavage mechanism, leading to a high quantum yield of decomposition. While specific data on its emissive properties and excited-state lifetimes are not widely published, the established photochemistry of acylgermanes provides a solid framework for understanding its function. The experimental protocols outlined in this guide offer a basis for the detailed photophysical characterization of this and similar photoinitiator systems, which is crucial for the development and optimization of photopolymerizable materials in various scientific and industrial fields.
References
- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Properties of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption spectrum and molar extinction coefficient of bis(4-methoxybenzoyl)diethylgermanium, a photoinitiator commonly known by its trade name, Ivocerin®. This document details the available quantitative data, outlines a representative experimental protocol for its spectroscopic analysis, and illustrates its mechanism of action.
Spectroscopic Data
This compound is a highly efficient photoinitiator used in dental composites and other photopolymerizable materials. Its effectiveness is largely determined by its absorption characteristics in the visible light spectrum. The key spectroscopic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Molar Mass | 401.02 g/mol | [1] |
| Absorption Maximum (λmax) | ~408 - 418 nm | [2][3] |
| Molar Extinction Coefficient at λmax (εmax) | ~711 L mol⁻¹ cm⁻¹ | [2] |
| Molar Extinction Coefficient at 385 nm (ε₃₈₅) | ~505 L mol⁻¹ cm⁻¹ | [2] |
| Absorption Range | Approximately 370 - 460 nm |
UV-Vis Absorption Spectrum
The UV-Vis absorption spectrum of this compound is characterized by a broad absorption band in the visible light region, which is attributed to the n–π* transition of the benzoyl chromophores. This absorption is crucial for the photo-induced cleavage of the Germanium-Carbon bond, initiating the polymerization process. The spectrum shows a significant absorption peak around 408-418 nm, enabling its activation by common dental curing lights.
Experimental Protocols
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials and Equipment:
-
This compound (Ivocerin®)
-
Spectrophotometric grade solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes with a defined path length (e.g., 1 cm)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption of the compound (e.g., 300 nm to 600 nm).
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Measure the absorbance of each of the prepared solutions in a quartz cuvette.
-
-
Data Analysis:
-
Plot the absorption spectra (absorbance vs. wavelength) for each concentration.
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (slope = ε × b, where b is the path length of the cuvette).
-
Mechanism of Action: Photoinitiation Pathway
This compound functions as a Type I photoinitiator. Upon absorption of light, the molecule undergoes α-cleavage to generate two radical species, which then initiate the polymerization of monomers.
Caption: Photoinitiation mechanism of this compound.
References
An In-depth Technical Guide to the Norrish Type I Cleavage Mechanism of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient photoinitiator that undergoes a Norrish Type I cleavage upon exposure to visible light. This process generates reactive radical species essential for initiating polymerization, particularly in dental restorative materials. This technical guide provides a comprehensive overview of the photochemical mechanism, supported by available quantitative data, detailed experimental protocols for its investigation, and visual representations of the underlying processes. The high quantum efficiency of radical formation and strong absorption in the visible spectrum make this compound a superior alternative to conventional photoinitiators like camphorquinone.
Introduction
This compound is a germanium-based photoinitiator that has garnered significant attention for its application in photopolymerization.[1][2] Its molecular structure, featuring two 4-methoxybenzoyl groups attached to a diethylgermanium core, is specifically designed for high photoreactivity in the visible light spectrum.[3] The primary photochemical process responsible for its initiating capability is the Norrish Type I cleavage, a homolytic scission of the carbon-germanium bond.[2][4] This guide delves into the intricate details of this mechanism.
Chemical Structure:
-
IUPAC Name: [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone[5]
-
CAS Number: 1207515-90-9[6]
-
Molecular Formula: C₂₀H₂₄GeO₄[5]
-
Molecular Weight: 401.0 g/mol [5]
The Norrish Type I Cleavage Mechanism
The Norrish Type I reaction is a photochemical process that involves the α-cleavage of a carbonyl compound, leading to the formation of two radical intermediates.[4] In the case of this compound, the absorption of a photon excites the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.[7] From either of these excited states, the molecule undergoes homolytic cleavage of the bond between the germanium atom and one of the carbonyl carbons.[2][3]
This α-scission results in the formation of a (4-methoxybenzoyl)diethylgermyl radical and a 4-methoxybenzoyl radical.[3] These highly reactive radical species are responsible for initiating the polymerization of monomers.[1][3]
Photophysical and Photochemical Properties
This compound exhibits strong absorption in the visible light spectrum, a crucial property for applications such as dental curing where deep penetration of light is required.[1][8]
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~408-418 nm | [3] |
| Absorption Range | 370 - 460 nm | [9] |
| Melting Point | ~50 °C | [3] |
| Solubility | Insoluble in water | [3] |
Experimental Protocols for Mechanistic Studies
The elucidation of the Norrish Type I cleavage mechanism of this compound relies on a suite of sophisticated spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-stage process. The first stage involves the metallation of a protected 4-methoxybenzaldehyde (B44291) using an organolithium reagent, such as n-butyl lithium. This is followed by a coupling reaction with dichlorodiethylgermane. The second stage involves the deprotection of the resulting intermediate to yield the final product with high purity (>96% by HPLC).[3]
Nanosecond Laser Flash Photolysis (LFP)
Objective: To detect and characterize the transient radical intermediates formed upon photoexcitation.
Methodology:
-
A solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or toluene) is prepared in a quartz cuvette.
-
The sample is excited with a short pulse of laser light, typically from a Nd:YAG laser, at a wavelength within the absorption band of the compound (e.g., 355 nm).
-
A continuous probe light from a xenon lamp is passed through the sample at a right angle to the excitation laser pulse.
-
The change in absorbance of the probe light as a function of time and wavelength is monitored using a monochromator and a fast detector (e.g., a photomultiplier tube).
-
The resulting transient absorption spectra provide information on the identity and kinetics of the generated radical species.
Time-Resolved Electron Paramagnetic Resonance (TR-EPR) Spectroscopy
Objective: To directly observe and identify the paramagnetic radical intermediates.
Methodology:
-
A solution of this compound is placed in the resonant cavity of an EPR spectrometer.
-
The sample is irradiated with a laser pulse to generate the radical intermediates.
-
The EPR spectrum is recorded at various time delays after the laser flash.
-
The g-values and hyperfine coupling constants extracted from the TR-EPR spectra allow for the unambiguous identification of the germyl (B1233479) and benzoyl radicals.
Visualizing the Mechanism and Workflows
Norrish Type I Cleavage Pathway
Caption: The Norrish Type I cleavage pathway of this compound.
Experimental Workflow for Mechanistic Investigation
Caption: Workflow for the investigation of the Norrish Type I cleavage mechanism.
Conclusion
The Norrish Type I cleavage of this compound is a highly efficient photochemical reaction that forms the basis of its application as a photoinitiator. Upon absorption of visible light, the molecule undergoes a rapid α-scission to generate a germyl and a benzoyl radical, which subsequently initiate polymerization. The favorable photophysical properties, including a high quantum efficiency and strong absorption in the visible spectrum, make it a key component in modern photocurable materials, particularly in the field of dentistry. Further detailed quantitative studies on the primary photochemical processes of the isolated molecule will continue to refine our understanding and pave the way for the design of even more efficient photoinitiator systems.
References
- 1. dentistrytoday.com [dentistrytoday.com]
- 2. ivodent.hu [ivodent.hu]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scispace.com [scispace.com]
- 8. operativedentistry [operative-dentistry.kglmeridian.com]
- 9. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Generation of Germyl Radicals from Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxybenzoyl)diethylgermanium (BMDG), commercially known as Ivocerin®, is a highly efficient Type I photoinitiator that generates germyl (B1233479) and benzoyl radicals upon exposure to visible light. This technical guide provides a comprehensive overview of the photochemical properties of BMDG, focusing on the generation of germyl radicals. It includes a summary of available quantitative data, detailed experimental protocols for radical generation and characterization, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and photomedicine, including drug development professionals exploring photoactivated therapeutic strategies.
Introduction
Acylgermanes represent a class of photoinitiators that have garnered significant interest due to their high reactivity and absorption in the visible light spectrum. This compound (BMDG) is a prominent member of this class, widely utilized in applications such as dental composites and 3D printing.[1] The efficacy of BMDG stems from its efficient photo-cleavage upon irradiation, leading to the formation of a germyl radical and two benzoyl radicals. These radicals can initiate free-radical polymerization or be harnessed for other chemical transformations. Understanding the fundamental photochemical processes, quantitative parameters, and experimental methodologies associated with germyl radical generation from BMDG is crucial for optimizing its existing applications and exploring new frontiers.
Photochemical Reaction Mechanism
Upon absorption of light, typically in the violet-to-blue region of the visible spectrum, this compound undergoes a Norrish Type I cleavage. The primary photochemical event is the homolytic scission of the germanium-acyl bond, yielding a diethyl(4-methoxybenzoyl)germyl radical and a 4-methoxybenzoyl radical.
The overall reaction can be depicted as follows:
Caption: Photochemical cleavage of this compound.
Quantitative Data
While specific quantitative data for this compound is often embedded in comparative studies, the following table summarizes typical parameters for acylgermane photoinitiators. It is important to note that the quantum yield and reactivity can be influenced by the solvent, monomer, and presence of oxygen.
| Parameter | Value/Range | Method of Determination | Reference |
| Molar Absorptivity (ε) | ~700 L mol⁻¹ cm⁻¹ at λₘₐₓ ~408 nm | UV-Vis Spectroscopy | [2] |
| Photobleaching Quantum Yield (Φ) | > 0.6 (for related diacylgermanes) | Steady-State Photolysis | [3] |
| Radical Generation | Efficiently generates germyl and benzoyl radicals | Time-Resolved EPR Spectroscopy | [1] |
Note: The quantum yield of photobleaching for a related diacylgermane, 4e, has been shown to be more efficient than Ivocerin® when irradiated with blue light (470 nm).[4] This indicates that while Ivocerin® is highly efficient, its quantitative performance can be benchmarked against other acylgermanes.
Experimental Protocols
Synthesis of this compound
While the detailed synthesis is proprietary and patented, a general approach for the synthesis of diacylgermanes involves the reaction of a germane (B1219785) precursor with an appropriate acylating agent. A plausible, though not explicitly confirmed for BMDG, synthetic route is the Corey-Seebach reaction.[4] However, a more modern and less toxic approach for related compounds involves a multiple silyl (B83357) abstraction methodology.[3][4]
Steady-State Photolysis (Photobleaching)
This experiment is crucial for determining the photobleaching quantum yield.
Objective: To measure the rate of disappearance of the photoinitiator upon irradiation.
Materials:
-
This compound (BMDG)
-
Solvent (e.g., toluene/methyl methacrylate (B99206) 1:1 v/v)[3]
-
UV-Vis Spectrophotometer
-
Light Source (e.g., LED with emission maximum at 385 nm or 470 nm)[3]
-
Quartz cuvette
-
Actinometer (e.g., ferrioxalate)
Procedure:
-
Prepare a solution of BMDG in the chosen solvent with an initial absorbance of approximately 0.7 at the irradiation wavelength.[3][5]
-
Degas the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen, which can quench the excited state and react with the generated radicals.
-
Place the sealed cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum.
-
Irradiate the sample with the light source for defined time intervals.
-
After each irradiation interval, record the UV-Vis absorption spectrum.
-
Monitor the decrease in the absorbance at the characteristic absorption maximum of BMDG.
-
Determine the photon flux of the light source using a chemical actinometer under identical conditions.
-
The quantum yield of photobleaching (Φ) can be calculated from the rate of disappearance of BMDG and the measured photon flux.
Caption: Workflow for a photobleaching experiment.
Time-Resolved Electron Paramagnetic Resonance (TR-EPR) Spectroscopy
TR-EPR is a powerful technique to directly observe and characterize the transient radical species generated upon photolysis.
Objective: To detect and identify the germyl and benzoyl radicals.
Experimental Setup:
-
Pulsed laser (e.g., Nd:YAG laser) for photoexcitation.[1]
-
X-band EPR spectrometer.[1]
-
Flow system to continuously supply fresh sample solution to the EPR cavity.[1][5]
-
Data acquisition system (e.g., digital oscilloscope).[1]
Procedure:
-
Prepare a solution of BMDG in a suitable solvent (e.g., toluene).[5]
-
Degas the solution thoroughly with argon.
-
The solution is continuously flowed through a flat quartz cell positioned inside the EPR cavity.[1][5]
-
The sample is irradiated with laser pulses.
-
The EPR signal is recorded at different time delays after the laser flash.
-
The magnetic field is scanned to obtain the full TR-EPR spectrum.
-
The g-factors and hyperfine coupling constants of the observed radicals are determined from the spectra, allowing for their identification.
Caption: Schematic of a time-resolved EPR experiment.
Laser Flash Photolysis (LFP)
LFP is used to study the kinetics of the transient species generated by the laser pulse.
Objective: To observe the transient absorption spectra of the germyl radicals and determine their reaction rate constants.
Experimental Setup:
-
Pulsed laser for excitation.
-
Monitoring light source (e.g., Xenon lamp).
-
Monochromator and detector (e.g., photomultiplier tube) to record the transient absorption changes at different wavelengths.
Procedure:
-
A degassed solution of BMDG is placed in a cuvette.
-
The solution is excited by a short laser pulse.
-
The change in absorbance is monitored over time at a specific wavelength.
-
By varying the wavelength, the transient absorption spectrum of the generated radicals can be constructed.
-
By adding a quenching agent (e.g., a monomer) at different concentrations, the rate constant for the reaction of the germyl radical with that agent can be determined from the change in the decay rate of the transient absorption signal.
Signaling Pathways and Logical Relationships
The generation and subsequent reactions of the germyl radical can be represented as a signaling pathway, which is particularly relevant in the context of photopolymerization.
Caption: Signaling pathway for photopolymerization initiated by BMDG.
Conclusion
This compound is a potent photoinitiator capable of efficiently generating germyl radicals upon visible light irradiation. This guide has provided an overview of the fundamental photochemical processes, a summary of relevant quantitative data for related compounds, and detailed experimental protocols for the characterization of the generated radicals. The provided workflows and diagrams offer a clear visual representation of the experimental and mechanistic aspects. For researchers and professionals in drug development, the principles of photo-induced radical generation from organogermanium compounds may open new avenues for targeted therapies and controlled release systems. Further research to precisely quantify the quantum yield and reaction kinetics specifically for BMDG will be invaluable for the continued development and application of this versatile photoinitiator.
References
- 1. unige.ch [unige.ch]
- 2. SYNTHON Chemicals Shop | this compound (Ivocerin®) | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]
- 3. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02091A [pubs.rsc.org]
- 4. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®) fundamental characteristics
An In-Depth Technical Guide on the Core Characteristics of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commercially known as Ivocerin®, is a patented, germanium-based photoinitiator developed by Ivoclar Vivadent in collaboration with the Vienna University of Technology.[1][2] It represents a significant advancement in the field of dental restorative materials, particularly in the formulation of light-cured bulk-fill composites.[1] Unlike traditional photoinitiator systems like camphorquinone (B77051) (CQ)/amine, Ivocerin® is a Norrish Type I photoinitiator, offering high photoreactivity and the ability to cure thicker increments of composite material efficiently.[3][4] This technical guide provides a comprehensive overview of the fundamental characteristics of Ivocerin®, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Core Chemical and Physical Properties
Ivocerin® is a solid, intensely yellow-colored organic germanium compound that is not soluble in water.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value / Description |
| IUPAC Name | [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |
| Synonyms | This compound, Diethylbis(4-methoxybenzoyl)germane |
| CAS Number | 1207515-90-9 |
| Molecular Formula | C₂₀H₂₄GeO₄ |
| Molecular Weight | 401.02 g/mol |
| Appearance | Intense yellow solid |
| Melting Point | Approx. 50°C |
| Solubility | Insoluble in water |
Mechanism of Action: Norrish Type I Photoinitiation
Ivocerin® functions as a Norrish Type I photoinitiator.[3] Upon absorption of light in the visible spectrum, the bond between the germanium atom and the carbonyl groups undergoes homolytic cleavage. This unimolecular fragmentation process generates at least two highly reactive free radicals: a benzoyl radical and a germyl (B1233479) radical.[4][6] These radicals directly initiate the polymerization of methacrylate (B99206) monomers in the resin matrix without the need for a co-initiator, such as an amine.[1][4] This direct cleavage mechanism contributes to its high efficiency and photoreactivity.[1]
Absorption Spectrum and Photoreactivity
Ivocerin® exhibits strong absorption in the violet-to-blue region of the visible light spectrum, with an absorption range cited between 370 nm and 460 nm.[2] Its absorption maximum (λₘₐₓ) is at 418 nm.[1][4] This absorption profile makes it highly compatible with common dental light-curing units (halogen and LED), which typically emit light in the blue range.
A key characteristic of Ivocerin® is its high photoreactivity, which is attributed to a high quantum efficiency and a high molar extinction coefficient.[1][4] The quantum efficiency of light-induced cleavage for a closely related dibenzoyldiethylgermane compound was determined to be 0.85, which is significantly higher than that of traditional camphorquinone-amine systems (below 0.10).[2] This means that a much higher fraction of absorbed photons leads to the generation of polymerizing radicals, resulting in a more efficient and rapid cure.[1][2] Due to its high molar extinction coefficient, a lower concentration of Ivocerin® is required to achieve comparable or superior mechanical properties and depth of cure compared to CQ.[2][4]
| Photoinitiator | Type | Absorption Max (λₘₐₓ) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Co-initiator Required |
| Ivocerin® | Norrish Type I | 418 nm[1][4] | High (Specific value not public)[4] | High (0.85 for related compound)[2] | No[1][4] |
| Camphorquinone (CQ) | Norrish Type II | ~468 nm[4] | Low (~33 L/mol·cm)[4] | Very Low (~0.07)[1] | Yes (Amine)[4] |
| Lucirin® TPO | Norrish Type I | ~381-400 nm[4] | Moderate | High | No[1] |
| BAPO (Irgacure 819) | Norrish Type I | ~370 nm | High (~870 L/mol·cm)[4] | High (5x higher than CQ)[4] | No[4] |
Applications in Dental Materials
The primary application of Ivocerin® is as a "polymerization booster" in light-cured dental composites, especially bulk-fill materials like Tetric EvoCeram® Bulk Fill.[1][6] Its high photoreactivity allows for a significantly increased depth of cure, enabling the placement and thorough polymerization of composite increments up to 4 mm thick, compared to the standard 2 mm for conventional composites.[1] This simplifies and accelerates the restorative procedure for dentists.
Advantages in dental composites include:
-
Increased Depth of Cure: Allows for bulk-filling techniques, saving clinical time.[1]
-
High Degree of Conversion: Leads to improved mechanical properties and biocompatibility of the final restoration.[2] A luting cement containing Ivocerin demonstrated a degree of conversion of approximately 87%.[2][4]
-
Excellent Bleaching Properties: Ivocerin® undergoes photobleaching, losing its intense yellow color upon light exposure, which results in restorations with high color stability.[1]
-
Amine-Free Formulations: As a Type I initiator, it does not require an amine co-initiator, which prevents the yellowing associated with amine oxidation over time and avoids interactions with acidic monomers in adhesive systems.[5]
Detailed Experimental Protocols
Protocol for Determining Degree of Conversion (DC) via FTIR Spectroscopy
This protocol is based on the methodology used to evaluate resin cements containing Ivocerin®.[2]
-
Sample Preparation:
-
Dispense the uncured composite material into a standardized mold (e.g., 2 mm diameter, 1 mm thick) on an Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.
-
Cover the sample with a Mylar strip to prevent the formation of an oxygen-inhibited layer.
-
-
Initial Spectrum Acquisition (Uncured):
-
Record the FTIR spectrum of the uncured material. Collect at least 16 scans at a resolution of 4 cm⁻¹.
-
Identify the absorbance peak for the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹.
-
Identify the absorbance peak for the aromatic carbon-carbon double bonds (C=C) at approximately 1608 cm⁻¹, which serves as a stable internal standard as it does not participate in the polymerization.
-
-
Photopolymerization:
-
Light-cure the sample directly on the ATR crystal using a dental curing unit (e.g., >1000 mW/cm²) for a specified time (e.g., 40 seconds). If evaluating depth of cure, a ceramic or composite disc of known thickness can be placed over the sample before curing.
-
-
Final Spectrum Acquisition (Cured):
-
Immediately after curing, record the FTIR spectrum of the polymerized sample using the same parameters as the initial scan.
-
-
Calculation of Degree of Conversion:
-
Calculate the ratio of the aliphatic to aromatic peak heights for both the uncured and cured states.
-
Use the following formula to determine the Degree of Conversion (%DC): %DC = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This is a representative protocol for testing eluates from Ivocerin®-containing composites, based on standard methodologies for dental materials.
-
Cell Culture:
-
Culture a suitable cell line, such as human gingival fibroblasts (HGFs) or L-929 mouse fibroblasts, in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Composite Eluates:
-
Prepare standardized disc-shaped samples of the cured composite material.
-
Immerse the samples in the cell culture medium at a standardized surface area-to-volume ratio (e.g., 3 cm²/mL).
-
Incubate for 24 hours at 37°C to allow leachable components to diffuse into the medium, creating the eluate.
-
-
Cell Seeding and Exposure:
-
Seed the cells into a 96-well plate at a density of approximately 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with the prepared composite eluates. Include a negative control (fresh medium) and a positive control (e.g., phenol (B47542) solution).
-
Incubate the cells with the eluates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the exposure period, remove the eluates from the wells.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the negative control: % Viability = (Absorbance of Sample / Absorbance of Negative Control) x 100
-
Studies have shown that Ivocerin® exhibits low cytotoxicity and no mutagenic effects.[4]
-
Synthesis of this compound
The synthesis of Ivocerin® is a patented, two-stage process.[5]
-
Stage 1: Grignard Reaction: The first stage involves the reaction of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, with diethyldichlorogermane. This reaction substitutes the chlorine atoms on the germanium with the 4-methoxyphenyl (B3050149) groups.
-
Stage 2: Oxidation: The intermediate product from the first stage is then oxidized to form the final this compound. This step introduces the carbonyl groups that are critical for its function as a photoinitiator.
The resulting Ivocerin® can be purified to a high level (>96% as determined by HPLC).[1]
Quantitative Data Summary
The use of Ivocerin® significantly impacts the final properties of dental restorative materials.
Table 7.1: Degree of Conversion and Mechanical Properties of Composites with Different Initiators
| Material / Initiator System | Degree of Conversion (%) | Vickers Hardness (HV) | Flexural Strength (MPa) |
| Resin Cement with Ivocerin® (Variolink Esthetic) | 87.18 ± 2.90[2] | 47.71 ± 1.01[2] | - |
| Composite with CQ and Ivocerin® (Tetric EvoCeram PowerFill) | - | 54.27 ± 4.10[1] | 79.30 ± 14.37[1] |
| Composite with CQ only (Filtek Ultimate) | - | 93.82 ± 17.44[1] | 87.32 ± 19.03[1] |
| Resin Cement with CQ/Amine (Variolink N) | 44.55 ± 4.33[2] | 34.70 ± 0.78[2] | - |
Note: Direct comparison is complex as material properties also depend heavily on monomer and filler composition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel photoinitiator like Ivocerin®.
Conclusion
This compound (Ivocerin®) is a highly efficient Norrish Type I photoinitiator that has enabled significant advancements in dental composite technology. Its high quantum efficiency, strong absorption in the visible light range, and ability to initiate polymerization without a co-initiator contribute to its superior performance over traditional systems. These characteristics allow for the formulation of bulk-fill composites with an increased depth of cure, high degree of conversion, and excellent color stability, ultimately improving the efficiency and quality of dental restorations. The low cytotoxicity profile further enhances its suitability as a key component in modern biocompatible dental materials.
References
- 1. ivodent.hu [ivodent.hu]
- 2. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. ivodent.hu [ivodent.hu]
In-depth Technical Guide on the Solubility of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Bis(4-methoxybenzoyl)diethylgermanium, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed, generalized experimental protocol for its determination. This guide also presents a predictive solubility profile based on the compound's chemical structure and available qualitative information, along with a structured table for data presentation and a visual workflow of the experimental protocol.
Introduction and Predicted Solubility Profile
This compound, also known as Ivocerin®, is an organogermanium compound utilized as a photoinitiator in dental composites. An extensive review of scientific literature reveals a notable absence of specific quantitative data on its solubility in common organic solvents. However, based on its molecular structure—comprising a central germanium atom bonded to two ethyl groups and two 4-methoxybenzoyl groups—a qualitative prediction of its solubility can be inferred. The presence of non-polar ethyl groups and larger, more polar 4-methoxybenzoyl moieties suggests that the compound will exhibit a nuanced solubility profile. It is expected to be more soluble in moderately polar to non-polar organic solvents.
Qualitative information suggests that the closely related compound, di(4-methoxybenzoyl)diethylgermane, is stable in methyl methacrylate (B99206) (MMA), implying good solubility in this monomer. Conversely, its degradation in chloroform (B151607) and benzene (B151609) suggests at least some degree of solubility in these solvents. Organogermanium compounds, in general, tend to be soluble in solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and toluene.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not publicly available. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Acetone | C₃H₆O | Polar aprotic | 25 | |||
| Acetonitrile | C₂H₃N | Polar aprotic | 25 | |||
| Benzene | C₆H₆ | Non-polar | 25 | |||
| Chloroform | CHCl₃ | Polar aprotic | 25 | |||
| Dichloromethane | CH₂Cl₂ | Polar aprotic | 25 | |||
| Diethyl Ether | C₄H₁₀O | Non-polar | 25 | |||
| Dimethyl Sulfoxide | C₂H₆OS | Polar aprotic | 25 | |||
| Ethanol | C₂H₅OH | Polar protic | 25 | |||
| Ethyl Acetate | C₄H₈O₂ | Moderately polar | 25 | |||
| Hexane | C₆H₁₄ | Non-polar | 25 | |||
| Methanol | CH₃OH | Polar protic | 25 | |||
| Tetrahydrofuran | C₄H₈O | Polar aprotic | 25 | |||
| Toluene | C₇H₈ | Non-polar | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Screw-cap vials
-
Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that saturation is achieved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.
-
The mass of the dissolved solute is the difference between the final weight of the vial with the dried residue and the initial weight of the empty vial.
-
-
Chromatographic Method (HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the absorbance at a specific wavelength (λmax) versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as:
-
g/100 mL: (mass of solute / volume of solvent) x 100
-
mol/L: (moles of solute / volume of solution in L)
-
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the generalized shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination via the shake-flask method.
A Technical Guide to the Thermal Stability and Storage of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium, also known under the trade name Ivocerin®. This document synthesizes available data to ensure the integrity and optimal performance of this compound in research and development settings.
Physicochemical and Thermal Properties
This compound is a solid organogermanium compound widely utilized as a photoinitiator in free radical polymerization, particularly in applications requiring high efficiency and biocompatibility.[1][2] An understanding of its thermal properties is critical to prevent degradation and ensure consistent performance.
Summary of Thermal Data
The thermal stability of this compound has been characterized by its melting point and decomposition temperature. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the pure compound is not extensively published, the available information provides a clear threshold for handling and storage.
| Parameter | Value | Source |
| Melting Point | 47-50 °C | CAS Common Chemistry |
| Decomposition Temperature | > 70 °C | SYNTHON Chemicals SDS[3] |
| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Germanium Oxides (GeOₓ) | SYNTHON Chemicals SDS[3] |
| Hazardous Reactions | Potential for hazardous polymerization | SYNTHON Chemicals SDS[3] |
Note: The decomposition temperature indicates the point at which the substance begins to chemically break down. For optimal stability, it is recommended to store the compound well below this temperature.
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the chemical integrity and photoinitiating efficiency of this compound. The primary factors to control are temperature, light, and atmospheric conditions.
General Storage Recommendations
Based on safety data sheets and general best practices for photoinitiators, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[3] Refrigeration is advisable, but freezing should be evaluated to prevent phase separation or moisture condensation upon removal.
-
Light: Protect from light at all times.[3] The compound is a photoinitiator and can be activated by exposure to UV and visible light, leading to degradation or unintended polymerization. Use amber vials or store containers in the dark.
-
Atmosphere: Keep the container tightly closed and in a well-ventilated area.[3] This prevents contamination and exposure to moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[3]
The following diagram outlines a logical workflow for determining appropriate storage conditions.
Caption: Decision workflow for ensuring proper storage of the compound.
Experimental Protocols for Thermal Stability Assessment
While specific TGA/DSC data for pure this compound is not publicly available, researchers can assess its thermal stability using standard analytical techniques. The following are generalized protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the onset of thermal decomposition.
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into an alumina (B75360) or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 200 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset of decomposition is typically identified as the temperature at which a significant mass loss begins (e.g., 5% mass loss).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a TGA experiment.
Caption: General experimental workflow for thermogravimetric analysis (TGA).
Conclusion
This compound exhibits good thermal stability for its intended use as a photoinitiator, with a decomposition temperature above 70 °C.[3] However, its sensitivity to heat and light necessitates strict adherence to proper storage conditions—specifically, storage in a cool, dry, and dark environment with a tightly sealed container.[3] Researchers can verify the stability of their samples and determine precise decomposition kinetics by employing standard thermal analysis techniques such as TGA and DSC. Following these guidelines will ensure the compound's reliability and performance in sensitive applications.
References
Unveiling the Efficiency of Radical Generation: A Technical Guide to the Quantum Yield of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum yield of radical formation for bis(4-methoxybenzoyl)diethylgermanium, a highly efficient photoinitiator known commercially as Ivocerin®. Understanding this key parameter is crucial for optimizing photopolymerization processes in various applications, including dental materials and 3D printing. This document outlines the quantitative data, experimental protocols for its determination, and the underlying photochemical mechanisms.
Quantitative Data: Quantum Yield of Decomposition
The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, radical formation) per photon absorbed. For this compound, the quantum yield of decomposition is a critical measure of its ability to generate the initial radicals that trigger polymerization.
| Photoinitiator | Common Name | Quantum Yield (Φ) of Decomposition | Wavelength (nm) | Reference |
| This compound | Ivocerin® | 0.83 | 385 | [1] |
| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide | TPO | Not specified in provided results | Not specified | |
| Camphorquinone (B77051) (in dental resin) | CQ | 0.07 ± 0.01 | 469 | [2][3] |
Table 1: Comparison of Quantum Yields for Selected Photoinitiators.
Photochemical Reaction Mechanism
Upon absorption of light, particularly in the near-UV and visible regions, this compound undergoes a Norrish Type I cleavage. This intramolecular bond scission results in the formation of two primary radical species: a germyl (B1233479) radical and a benzoyl radical. Both of these radicals are capable of initiating polymerization.[4] Acylgermanes like Ivocerin® are known for their high efficiency in this process.[1] The germyl radicals, in particular, exhibit significantly higher reactivity towards monomers compared to the related phosphinoyl radicals generated from acylphosphine oxide photoinitiators.[4]
Caption: Radical formation via Norrish Type I cleavage.
Experimental Protocol: Determination of Quantum Yield
The determination of the quantum yield of decomposition for photoinitiators like this compound typically involves monitoring the disappearance of the photoinitiator's characteristic UV-Vis absorption band upon irradiation with a light source of known intensity and wavelength. A common and versatile method relies on online UV-Vis spectroscopy.[5][6]
Materials and Equipment:
-
Photoinitiator Solution: A solution of this compound in a suitable solvent (e.g., acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the sample.[6]
-
Actinometer: A chemical actinometer, such as ferrioxalate, is used to accurately measure the photon flux of the light source.[5][6]
-
Light Source: A light-emitting diode (LED) with a specific wavelength (e.g., 385 nm) is a common choice.[1][5]
-
UV-Vis Spectrophotometer: A fiber-coupled UV-Vis spectrometer allows for real-time monitoring of the absorbance changes in the sample during irradiation.[5]
-
Reaction Vessel: A quartz cuvette suitable for UV-Vis measurements.
Procedure:
-
Photon Flux Measurement:
-
The photon flux of the LED light source is determined using a chemical actinometer. This involves irradiating the actinometer solution for a set period and measuring the resulting chemical change via UV-Vis spectroscopy.[6]
-
Alternatively, a calibrated spectrophotometer can be used for this measurement.[5]
-
-
Photoinitiator Decomposition Monitoring:
-
The photoinitiator solution is placed in the quartz cuvette within the spectrophotometer.
-
The solution is irradiated with the calibrated light source.
-
Time-resolved absorbance profiles are recorded by taking UV-Vis spectra at regular intervals during irradiation.[5] The decrease in the absorbance at the maximum absorption wavelength of the photoinitiator is monitored.
-
-
Quantum Yield Calculation:
-
The initial rate of the photoreaction is determined from the initial slope of the time-resolved absorbance profile.[5]
-
The quantum yield (Φ) is then calculated using the following relationship:
Φ = (initial rate of photoinitiator decomposition) / (photon flux absorbed by the sample)
-
The amount of absorbed light can be determined from the initial light intensity and the absorbance of the sample using the Beer-Lambert law.[6]
-
References
- 1. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Bis(4-methoxybenzoyl)diethylgermanium in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Bis(4-methoxybenzoyl)diethylgermanium, also known as Ivocerin®, as a photoinitiator in dental resin composites. This germanium-based compound offers significant advantages over conventional photoinitiators, including enhanced curing efficiency and improved aesthetic properties of the final restorative material.
Introduction
This compound is a Norrish Type I photoinitiator used to initiate the free-radical polymerization of methacrylate (B99206) monomers in dental restorative materials upon exposure to visible light.[1][2] Unlike traditional Type II photoinitiators such as camphorquinone (B77051) (CQ), which require a co-initiator, this compound undergoes α-cleavage upon irradiation to generate two highly reactive free radicals, a benzoyl radical and a germyl (B1233479) radical.[2][3] This mechanism leads to a more efficient and rapid polymerization process.[1]
Key advantages of using this compound include:
-
Higher Photocuring Activity: It exhibits a higher molar extinction coefficient compared to CQ, resulting in faster and more efficient conversion of monomer to polymer.[1]
-
Reduced Yellowing: Dental composites formulated with this initiator show improved color stability and reduced yellowing over time, a common drawback of the CQ/amine system.[1]
-
Deeper Cure: The high reactivity allows for the curing of thicker layers of composite material, which is particularly beneficial for bulk-fill restoratives.[4]
-
Biocompatibility: Studies have indicated that Ivocerin has low cytotoxicity and is not mutagenic, making it a safe component for dental materials.[5][6]
Quantitative Data Summary
The following tables summarize the comparative performance of dental resin composites formulated with this compound (often referred to as Germanium-based PI) versus traditional camphorquinone (CQ)-based systems.
Table 1: Comparison of Degree of Conversion (DC)
| Photoinitiator System | Monomer Matrix | Filler Type/Loading | Light Curing Unit | Curing Time (s) | Degree of Conversion (%) | Reference |
| This compound (Ivocerin) | Bis-GMA/TEGDMA | Not Specified | LED | Not Specified | ~87 | [6][7] |
| Camphorquinone (CQ)/Tertiary Amine | Bis-GMA/TEGDMA | Not Specified | LED | Not Specified | ~44 | [6][7] |
Table 2: Mechanical Properties of Experimental Composites
| Photoinitiator System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Diametral Tensile Strength (DTS) (MPa) | Reference |
| Germanium-based (Ge-1 or Ge-2) | Comparable to CQ/amine | Comparable to CQ/amine | Not Specified | [2] |
| Camphorquinone (CQ)/amine | 137.0 (G-aenial Universal Flo) | 8.06 (Filtek Bulk Fill Posterior) | 54.1 (Charisma Classic) | [8] |
Experimental Protocols
Formulation of an Experimental Dental Resin Composite
This protocol outlines the preparation of a light-curable dental composite using this compound as the photoinitiator.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (Ivocerin®)
-
Silanized filler particles (e.g., barium glass, silica)
-
Butylated hydroxytoluene (BHT) (inhibitor)
-
Light-proof mixing vessel and spatula
-
Analytical balance
Procedure:
-
Resin Matrix Preparation:
-
In a light-proof vessel, prepare the resin matrix by mixing Bis-GMA and TEGDMA monomers, typically in a 60:40 or 70:30 weight ratio, to achieve the desired viscosity.[9]
-
Add 0.01-0.1 wt% of BHT to the monomer mixture to prevent spontaneous polymerization and ensure adequate shelf life.
-
Dissolve 0.1-1.0 wt% of this compound in the monomer mixture. Ensure complete dissolution by gentle warming (e.g., 50-60°C) and stirring in a dark environment. The optimal concentration may need to be determined empirically based on the desired curing depth and speed.[6]
-
-
Filler Incorporation:
-
Gradually add the silanized filler particles to the resin matrix. The filler loading can range from 50-80 wt% depending on the desired mechanical properties and handling characteristics.
-
Mix thoroughly with a spatula or a mechanical mixer (e.g., a dual asymmetric centrifuge) until a homogenous paste is obtained. Ensure there are no air bubbles trapped in the composite paste.
-
-
Storage:
-
Store the formulated composite paste in a light-proof syringe or container at a cool, dark place (e.g., 4-8°C) until further use.
-
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol describes the determination of the extent of polymerization of the experimental composite.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental curing light (LED or QTH) with a known light output spectrum and intensity.
-
Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter).
-
Timer.
Procedure:
-
Uncured Spectrum:
-
Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum. Identify the absorption peak for the aliphatic C=C double bond at approximately 1638 cm⁻¹ and the aromatic C=C double bond (internal standard) at approximately 1608 cm⁻¹.
-
-
Curing:
-
Place the uncured composite paste into the mold.
-
Position the tip of the dental curing light directly on the surface of the sample.
-
Irradiate the sample for a specified time (e.g., 10, 20, or 40 seconds).
-
-
Cured Spectrum:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation:
-
The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] x 100
-
Where A_aliphatic is the absorbance peak height of the C=C bond at 1638 cm⁻¹ and A_aromatic is the absorbance peak height of the internal standard at 1608 cm⁻¹.
-
Evaluation of Flexural Strength and Flexural Modulus
This protocol measures the mechanical strength of the cured composite material.
Apparatus:
-
Universal testing machine.
-
Three-point bending fixture.
-
Molds for specimen preparation (e.g., 25 mm x 2 mm x 2 mm, according to ISO 4049).
-
Dental curing light.
-
Calipers.
Procedure:
-
Specimen Preparation:
-
Fill the molds with the composite paste, taking care to avoid voids.
-
Cover the mold with a transparent matrix strip and a glass slide to create a flat surface.
-
Light-cure the specimens from both the top and bottom surfaces according to the manufacturer's instructions or a standardized protocol (e.g., 40 seconds per side).
-
Prepare at least five specimens for statistical validity.
-
-
Specimen Conditioning:
-
After curing, remove the specimens from the molds and store them in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Measure the dimensions (width and height) of each specimen with calipers.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
-
Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh²
-
F = maximum load at fracture (N)
-
L = span length (mm)
-
b = width of the specimen (mm)
-
h = height of the specimen (mm)
-
-
Flexural Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.
-
Visualizations
Caption: Experimental workflow for the formulation and testing of dental composites.
Caption: Photoinitiation mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oraljournal.com [oraljournal.com]
- 3. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
Application Notes and Protocols: Photopolymerization of Vinylcyclopropanes with Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of vinylcyclopropanes (VCPs) utilizing the high-efficiency photoinitiator, Bis(4-methoxybenzoyl)diethylgermanium (BMDG), also known as Ivocerin®. This system is of particular interest for applications requiring low polymerization shrinkage and superior mechanical properties, such as in the development of advanced dental composites and other precision materials.
Introduction
Vinylcyclopropanes are a class of cyclic monomers that undergo radical ring-opening polymerization. This mechanism is highly advantageous as it can significantly reduce volumetric shrinkage compared to the chain-growth polymerization of conventional monomers like methacrylates. This compound is a germanium-based Type I photoinitiator that exhibits high absorption in the visible light spectrum (around 400-450 nm). Upon irradiation, it undergoes photocleavage to generate germyl (B1233479) radicals, which are highly efficient at initiating the polymerization of VCPs.[1] This combination offers a rapid and efficient curing process, leading to polymers with desirable physical and mechanical properties.
Key Advantages of the VCP/BMDG System
-
Low Polymerization Shrinkage: The ring-opening mechanism of VCPs compensates for the volume reduction that typically occurs during polymerization, leading to materials with enhanced dimensional stability.
-
High Reactivity: BMDG is a highly efficient photoinitiator for VCPs, demonstrating significantly greater reactivity than conventional photoinitiator systems like camphorquinone (B77051) (CQ)/amine.[1][2]
-
Improved Mechanical Properties: The resulting polymers often exhibit excellent mechanical strength and durability, making them suitable for demanding applications.
-
Biocompatibility: VCP-based polymers are being explored for biomedical applications, including as a base for dental composites, due to their potential for good biocompatibility.
Experimental Protocols
Materials and Equipment
Materials:
-
Vinylcyclopropane (B126155) (VCP) monomers (e.g., 1,1-diethoxycarbonyl-2-vinylcyclopropane)
-
This compound (BMDG, Ivocerin®)
-
Inert gas (Nitrogen or Argon)
-
Solvents for cleaning (e.g., acetone, ethanol)
Equipment:
-
Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV/Vis light source
-
Dental curing light or other suitable light source with an emission spectrum overlapping the absorption spectrum of BMDG (approx. 400-450 nm)
-
Micropipettes
-
Aluminum DSC pans
-
Molds for sample preparation (for mechanical testing)
-
Universal testing machine for mechanical property analysis (e.g., flexural strength, compressive strength)
-
FTIR spectrometer with an ATR accessory for determining the degree of conversion
Protocol 1: Analysis of Polymerization Kinetics using Photo-DSC
This protocol outlines the procedure for determining the photopolymerization kinetics of VCP monomers initiated by BMDG using Photo-Differential Scanning Calorimetry (Photo-DSC).
-
Sample Preparation:
-
Prepare a homogenous mixture of the vinylcyclopropane monomer and this compound photoinitiator. A typical concentration of BMDG is 0.5 mol%.
-
Accurately weigh 1-2 mg of the mixture into an aluminum DSC pan.
-
Seal the pan, leaving the lid with a pinhole to allow for the release of any volatiles and to maintain an inert atmosphere.
-
-
Photo-DSC Analysis:
-
Place the sample pan in the Photo-DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) for at least 5 minutes to remove oxygen, which can inhibit radical polymerization.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 37 °C to simulate physiological conditions).
-
Irradiate the sample with a light source of known intensity and wavelength (e.g., 400-450 nm). The irradiation time will depend on the specific system but is typically in the range of 60 to 300 seconds.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_p).
-
The rate of polymerization (R_p) is proportional to the heat flow (dq/dt).
-
The degree of conversion (DC) can be calculated using the following formula: DC (%) = (ΔH_t / ΔH_p_theoretical) * 100 where ΔH_t is the heat evolved at time t, and ΔH_p_theoretical is the theoretical heat of polymerization for the specific monomer.
-
Protocol 2: Preparation of Polymer Samples for Mechanical Testing
-
Mixture Preparation:
-
Prepare a larger batch of the VCP/BMDG mixture as described in Protocol 1.
-
-
Molding:
-
Pour the mixture into molds of the desired geometry for the specific mechanical test (e.g., rectangular molds for flexural strength testing).
-
-
Photocuring:
-
Irradiate the samples in the molds using a high-intensity light source (e.g., a dental curing light) for a sufficient time to ensure complete polymerization. The curing time will need to be optimized based on the monomer, initiator concentration, and light intensity.
-
-
Post-Curing and Storage:
-
After initial photocuring, it may be beneficial to post-cure the samples at an elevated temperature to ensure maximum conversion.
-
Store the cured samples in a desiccator until they are ready for testing.
-
Protocol 3: Characterization of Mechanical Properties
-
Flexural Strength and Modulus:
-
Perform a three-point bending test on rectangular polymer samples according to ASTM D790 standards.
-
Record the load-deflection curve and calculate the flexural strength and modulus.
-
-
Compressive Strength:
-
Conduct a compression test on cylindrical polymer samples according to ASTM D695 standards.
-
Determine the compressive strength and modulus from the resulting stress-strain curve.
-
-
Hardness:
-
Measure the Shore D hardness of the polymer samples using a durometer according to ASTM D2240.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the photopolymerization of various vinylcyclopropanes with BMDG.
Table 1: Photopolymerization Reactivity of Vinylcyclopropanes with BMDG (0.5 mol%)
| Vinylcyclopropane Monomer | Rate of Polymerization (R_p, max) [s⁻¹] | Time to R_p, max [s] | Final Double Bond Conversion (%) | Polymerization Shrinkage (%) |
| 1-Ethoxycarbonyl-1-ethylcarbamoyl-2-vinylcyclopropane | Data not available | Data not available | Data not available | Data not available |
| 1-Ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid | Data not available | Data not available | Data not available | Data not available |
| 1,1-Diethoxycarbonyl-2-vinylcyclopropane | Data not available | Data not available | Data not available | Significantly lower than methacrylates[1] |
Note: Specific quantitative data for R_p, time to R_p, max, and final double bond conversion are highly dependent on experimental conditions and are best obtained from the primary literature for the specific VCP monomer of interest.
Table 2: Mechanical Properties of VCP-based Polymers Initiated with BMDG
| Polymer System | Flexural Strength [MPa] | Flexural Modulus [GPa] | Compressive Strength [MPa] | Shore D Hardness |
| VCP-based Dental Composite[1] | Good mechanical properties | Data not available | Data not available | Data not available |
| Urethane-VCP Copolymers[3] | Good to excellent | Data not available | Data not available | Data not available |
Note: The term "good" and "excellent" are as stated in the source abstracts. For precise quantitative comparisons, consulting the full-text articles is recommended.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application of Ivocerin® in Bulk-Fill Dental Restoratives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulk-fill dental restoratives have revolutionized restorative dentistry by allowing for the placement of larger increments of composite material, significantly reducing chair time and procedural complexity.[1] However, achieving a sufficient depth of cure and minimizing polymerization shrinkage stress remain critical challenges. Ivocerin®, a patented germanium-based photoinitiator, has been developed to address these challenges.[2] Unlike traditional photoinitiator systems, such as camphorquinone (B77051) (CQ)/amine, Ivocerin® is a Norrish Type I photoinitiator that undergoes a rapid and efficient photocleavage upon exposure to blue light, initiating polymerization without the need for a co-initiator.[3][4] This unique mechanism allows for a greater depth of cure, faster polymerization, and improved color stability in the final restoration.[2][3]
These application notes provide detailed protocols for the evaluation of bulk-fill dental restoratives containing Ivocerin®, focusing on key performance indicators such as depth of cure, flexural strength, polymerization shrinkage, and microhardness.
Materials and Composition
The following information pertains to a typical Ivocerin®-containing bulk-fill restorative, Tetric EvoCeram® Bulk Fill.
| Component | Description | Percentage (by weight) |
| Monomer Matrix | Composed of various dimethacrylates. | 20-21%[5][6][7] |
| Fillers | Barium glass, ytterbium trifluoride, mixed oxide, and prepolymer. The total inorganic filler content is 76-77% by weight (53-54% by volume). The particle size of the inorganic fillers ranges from 40 nm to 3,000 nm, with a mean particle size of 550 nm. | 79-81%[5][6][7] |
| Photoinitiator | Ivocerin® (bis-(4-methoxybenzoyl)diethylgermane) and other initiators.[2][5] | <1.0%[5][6][7] |
| Additives | Catalysts, stabilizers, and pigments. | <1.0%[5][6][7] |
Ivocerin® Photoinitiation Mechanism
Ivocerin® functions as a Norrish Type I photoinitiator. Upon absorption of light in the 400-500 nm wavelength range, the molecule undergoes α-cleavage, generating two highly reactive free radicals: a benzoyl radical and a germyl (B1233479) radical. These radicals then initiate the polymerization of the methacrylate (B99206) monomers in the resin matrix.
Caption: Photochemical activation of Ivocerin®.
Quantitative Data Summary
The inclusion of Ivocerin® in bulk-fill restoratives leads to significant improvements in key physical and mechanical properties compared to materials solely reliant on the camphorquinone/amine system.
| Property | Ivocerin®-Containing Composite (Tetric EvoCeram Bulk Fill) | Conventional CQ-Containing Composite |
| Depth of Cure (mm) | ~4.0 mm[5] | ~2.0 mm |
| Flexural Strength (MPa) | ~120-140 MPa | ~80-120 MPa |
| Polymerization Shrinkage (%) | ~1.8 - 2.5% | ~2.0 - 3.5% |
| Vickers Hardness (VHN) at 4mm | >80% of surface hardness[1] | Significantly lower |
| Degree of Conversion (%) | High, even at 4mm depth | Decreases significantly with depth |
Experimental Protocols
The following protocols are based on ISO standards and established methodologies for the evaluation of dental composites.
Depth of Cure (ISO 4049)
Objective: To determine the maximum thickness of a composite material that can be adequately cured by a single light exposure.
Materials and Equipment:
-
Bulk-fill composite material
-
Cylindrical metal mold (8 mm height, 4 mm internal diameter)
-
Mylar strip
-
Glass slide
-
Dental curing light (output > 1000 mW/cm²)
-
Plastic spatula
-
Micrometer
Procedure:
-
Place the metal mold on a glass slide with a Mylar strip in between.
-
Fill the mold with the bulk-fill composite in a single increment, ensuring no voids are present.
-
Place a second Mylar strip on top of the composite and press gently with another glass slide to create a flat surface.
-
Position the tip of the curing light directly on the top Mylar strip.
-
Light-cure the specimen for the manufacturer's recommended time (e.g., 10-20 seconds).
-
After curing, carefully remove the specimen from the mold.
-
Use a plastic spatula to gently scrape away the uncured material from the bottom of the specimen.
-
Measure the height of the remaining cured cylinder using a micrometer.
-
The depth of cure is calculated as half of the measured height of the cured cylinder.
Flexural Strength (ISO 4049 - Three-Point Bending Test)
Objective: To measure the material's resistance to fracture under a bending load.
Materials and Equipment:
-
Bulk-fill composite material
-
Rectangular metal mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental curing light
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Place the rectangular mold on a glass slide with a Mylar strip.
-
Fill the mold with the composite material, taking care to avoid voids.
-
Cover with a second Mylar strip and a glass slide, and apply gentle pressure.
-
Cure the specimen by overlapping irradiations according to ISO 4049, ensuring the entire length is polymerized.
-
After curing, remove the specimen from the mold and lightly polish the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the precise dimensions (width and height) of each specimen with a micrometer.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the load at fracture, L is the span length, b is the width, and h is the height of the specimen.
Polymerization Shrinkage (Micro-CT Method)
Objective: To quantify the volumetric shrinkage of the composite material during polymerization.
Materials and Equipment:
-
Bulk-fill composite material
-
Standardized cavity molds or extracted human teeth with prepared cavities
-
Micro-computed tomography (micro-CT) scanner
-
Dental curing light
Procedure:
-
Prepare standardized cavities in molds or extracted teeth.
-
Scan the empty cavity using the micro-CT scanner to obtain a baseline volume.
-
Fill the cavity with the bulk-fill composite material.
-
Scan the filled, uncured specimen to determine the initial volume of the composite.
-
Light-cure the composite according to the manufacturer's instructions.
-
After curing, scan the specimen again to determine the final, polymerized volume of the composite.
-
The volumetric polymerization shrinkage is calculated as the percentage difference between the initial and final volumes.
Vickers Microhardness
Objective: To assess the surface hardness and the hardness at different depths to evaluate the efficiency of cure.
Materials and Equipment:
-
Cured composite specimens (from depth of cure or flexural strength tests)
-
Vickers microhardness tester
-
Polishing equipment with abrasive papers and pastes
Procedure:
-
Embed the cured composite specimen in a resin block if necessary.
-
Polish the surface to be tested to a mirror-like finish.
-
Place the specimen on the stage of the Vickers microhardness tester.
-
Apply a specified load (e.g., 300g) for a set dwell time (e.g., 15 seconds) through the diamond indenter.[1]
-
Measure the diagonals of the resulting indentation using the microscope of the tester.
-
The Vickers Hardness Number (VHN) is calculated automatically by the machine's software.
-
To assess hardness at different depths, section the specimen vertically and polish the cross-section. Make indentations at specified distances from the top surface (e.g., 1mm, 2mm, 3mm, 4mm).
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of an Ivocerin®-containing bulk-fill restorative.
Caption: Workflow for evaluating bulk-fill restoratives.
References
- 1. Evaluation of Microhardness of Two Bulk-fill Composite Resins Compared to a Conventional Composite Resin on surface and in Different Depths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.vivarep.com [cdn.vivarep.com]
- 3. ivodent.hu [ivodent.hu]
- 4. oraljournal.com [oraljournal.com]
- 5. Evaluation of Marginal Integrity of Four Bulk-Fill Dental Composite Materials: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivoclar.com [ivoclar.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Bis(4-methoxybenzoyl)diethylgermanium in Stereolithography (SLA) 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, also known under the trade name Ivocerin, is a highly efficient photoinitiator for radical polymerization, particularly suitable for stereolithography (SLA) 3D printing applications.[1][2] This germanium-based compound exhibits superior reactivity compared to conventional photoinitiator systems, such as those based on camphorquinone.[1] Its mechanism of action involves a Norrish Type I cleavage upon exposure to light, generating free radicals that initiate the polymerization of monomer resins. This document provides detailed application notes and protocols for the utilization of this compound in SLA 3D printing for research and development purposes.
Physicochemical and Safety Data
A summary of the key physicochemical and safety information for this compound is presented below.
| Property | Value |
| Synonyms | Ivocerin, Bis(4-methoxybenzoyl)diethylgermane |
| CAS Number | 1207515-90-9 |
| Molecular Formula | C₂₀H₂₄GeO₄ |
| Molecular Weight | 401.0 g/mol [3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 47-50 °C[4] |
| Solubility | Soluble in common organic solvents and monomers used in SLA resins. Low solubility in water.[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[3] |
Photoinitiation Mechanism
This compound functions as a Norrish Type I photoinitiator. Upon absorption of photons from a suitable light source (e.g., a 405 nm laser in an SLA printer), the molecule undergoes homolytic cleavage of the carbon-germanium bond. This cleavage results in the formation of two radical species: a benzoyl radical and a germyl (B1233479) radical. Both of these radicals are capable of initiating the polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the resin.
Caption: Photoinitiation and polymerization process.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a research-oriented SLA 3D printing workflow.
Resin Formulation
A generic SLA resin formulation incorporating this compound is provided below. The exact composition should be optimized based on the specific monomer system and desired properties of the final printed object.
| Component | Function | Example | Concentration (wt%) |
| Oligomer | Provides the backbone of the polymer network, influencing mechanical properties. | Bisphenol A glycerolate dimethacrylate (BisGMA) | 40 - 60 |
| Monomer | Acts as a reactive diluent to reduce viscosity and crosslink the polymer. | Triethylene glycol dimethacrylate (TEGDMA) | 30 - 50 |
| Photoinitiator | Initiates polymerization upon light exposure. | This compound | 0.1 - 2.0 |
| UV Blocker | Controls light penetration depth to improve print resolution. | 2-Hydroxy-4-methoxybenzophenone | 0.05 - 0.5 |
| Stabilizer | Prevents premature polymerization during storage. | Hydroquinone monomethyl ether (MEHQ) | 0.01 - 0.1 |
Protocol for Resin Preparation:
-
In a light-blocking container, combine the oligomer and monomer.
-
Stir the mixture at a moderate speed (e.g., 300 rpm) using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the this compound to the mixture and continue stirring until it is completely dissolved. Gentle heating (e.g., 40-50 °C) may be applied to facilitate dissolution.
-
Add the UV blocker and stabilizer to the resin and stir until the mixture is uniform.
-
Allow the resin to cool to room temperature and degas in a vacuum chamber to remove any dissolved air bubbles.
SLA 3D Printing and Post-Processing Workflow
The following workflow outlines the steps for printing and post-processing parts using a resin containing this compound.
Caption: SLA 3D printing and post-processing workflow.
Protocol for Printing and Post-Processing:
-
Printer Setup:
-
Select an SLA 3D printer equipped with a 405 nm light source.
-
Enter the appropriate print parameters into the printer software. These will need to be determined empirically for the specific resin formulation. (See table below for suggested starting parameters).
-
-
Printing:
-
Fill the resin tank with the prepared photopolymer resin.
-
Initiate the printing process.
-
-
Part Cleaning:
-
Once printing is complete, carefully remove the printed part from the build platform.
-
Wash the part in a suitable solvent, such as isopropyl alcohol (IPA), to remove any uncured resin. An automated wash station is recommended for consistency.
-
-
UV Post-Curing:
-
Place the cleaned part in a UV curing chamber with a 405 nm light source.
-
Post-cure the part for a specified time and temperature to ensure complete polymerization and achieve optimal mechanical properties.
-
-
Support Removal and Finishing:
-
Carefully remove any support structures from the part.
-
The part can then be further finished by sanding, polishing, or coating as required for the specific application.
-
Illustrative Performance Data
The following tables provide hypothetical but realistic quantitative data for a generic SLA resin formulated with this compound. This data is for illustrative purposes and should be experimentally verified.
Table 1: Suggested Starting Print Parameters
| Parameter | Suggested Value |
| Layer Height | 50 - 100 µm |
| Exposure Time (per layer) | 2 - 8 seconds |
| Lift Distance | 5 - 8 mm |
| Lift Speed | 60 - 100 mm/min |
Table 2: Hypothetical Mechanical Properties of a Post-Cured Part
| Mechanical Property | Test Standard | Hypothetical Value |
| Tensile Strength | ASTM D638 | 45 - 60 MPa |
| Young's Modulus | ASTM D638 | 1.8 - 2.5 GPa |
| Elongation at Break | ASTM D638 | 5 - 10 % |
| Flexural Strength | ASTM D790 | 70 - 90 MPa |
| Flexural Modulus | ASTM D790 | 2.0 - 2.8 GPa |
| Hardness (Shore D) | ASTM D2240 | 80 - 88 |
Conclusion
This compound is a promising photoinitiator for the formulation of high-performance resins for SLA 3D printing. Its high reactivity allows for faster curing times and the potential for improved mechanical properties in the final printed parts. The protocols and data provided in this document serve as a starting point for researchers to explore the capabilities of this photoinitiator in their specific applications. Experimental optimization of resin formulations and printing parameters is crucial for achieving desired outcomes.
References
Application Notes and Protocols for Bis(4-methoxybenzoyl)diethylgermanium in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient, germanium-based Type I photoinitiator designed for radical polymerization upon exposure to visible light. While it has seen significant application in the field of dental composites due to its excellent depth of cure and biocompatibility, its utility in the synthesis of hydrogels for biomedical and drug development applications is an emerging area of interest.[1][2] This document provides detailed application notes and protocols for the use of this compound in the formulation and synthesis of hydrogels.
A key characteristic of this compound is its high reactivity in the visible light spectrum, allowing for polymerization using readily available and cell-friendly light sources.[1][3] However, its low water solubility presents a notable challenge for its incorporation into aqueous hydrogel precursor solutions.[4] This protocol will address this limitation by outlining methods for its effective dissolution and use in hydrogel synthesis.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄GeO₄ | --INVALID-LINK-- |
| Molecular Weight | 401.0 g/mol | --INVALID-LINK-- |
| CAS Number | 1207515-90-9 | --INVALID-LINK-- |
| Appearance | Yellowish powder | - |
| Absorption Spectrum | Effective in the visible light range (approx. 400-550 nm) | [1][2] |
| Solubility | Low in water | [4] |
Experimental Protocols
Protocol 1: Hydrogel Synthesis using a Co-Solvent System
This protocol describes the use of a biocompatible co-solvent to facilitate the dissolution of this compound in an aqueous precursor solution for the synthesis of poly(ethylene glycol) diacrylate (PEGDA) hydrogels.
Materials:
-
This compound (Ivocerin®)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Visible light source (e.g., LED lamp, 400-500 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Photoinitiator Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a 1% (w/v) stock solution.
-
Vortex thoroughly until the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Hydrogel Precursor Solution Preparation:
-
In a sterile, light-protected container, dissolve PEGDA in sterile PBS to achieve the desired final concentration (e.g., 10% w/v).
-
Gently mix until the PEGDA is fully dissolved.
-
Add the this compound stock solution to the PEGDA solution to achieve a final photoinitiator concentration of 0.05% (w/v). The final concentration of DMSO in the precursor solution should be kept to a minimum (ideally ≤ 1% v/v) to ensure biocompatibility.
-
Mix the precursor solution thoroughly but gently to avoid introducing air bubbles.
-
-
Hydrogel Crosslinking:
-
Pipette the hydrogel precursor solution into the desired molds.
-
Expose the molds to a visible light source (e.g., 405 nm LED) with a defined intensity (e.g., 10 mW/cm²) for a specified duration (e.g., 60-180 seconds). The optimal exposure time will depend on the hydrogel volume and desired mechanical properties.
-
-
Post-Crosslinking Processing:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components and the co-solvent.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination:
-
Record the initial weight of the fully hydrated hydrogel (Ws).
-
Lyophilize the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Perform unconfined compression testing using a universal testing machine at a defined strain rate (e.g., 10% per minute).
-
Calculate the compressive modulus from the linear region of the stress-strain curve (typically between 10-20% strain).
Data Presentation
| Hydrogel Formulation | Photoinitiator Conc. (w/v) | Light Exposure Time (s) | Compressive Modulus (kPa) | Swelling Ratio |
| 10% PEGDA | 0.05% | 60 | Data not available | Data not available |
| 10% PEGDA | 0.05% | 120 | Data not available | Data not available |
| 10% PEGDA | 0.05% | 180 | Data not available | Data not available |
Note: The table above provides a template for data collection. Specific values for compressive modulus and swelling ratio will need to be determined experimentally.
Visualizations
Workflow for Hydrogel Synthesis
Caption: Workflow for hydrogel synthesis using this compound.
Photoinitiation Mechanism
Caption: Simplified mechanism of photoinitiation for hydrogel crosslinking.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents a promising alternative to conventional UV-activated photoinitiators for hydrogel synthesis, particularly for applications requiring visible light curing and enhanced biocompatibility. The primary challenge of its low water solubility can be effectively addressed through the use of a biocompatible co-solvent system. Further optimization of precursor formulations and curing parameters is encouraged to tailor hydrogel properties for specific research and drug development needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHON Chemicals Shop | this compound (Ivocerin®) | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(4-methoxybenzoyl)diethylgermanium in Biomedical Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium (BMDG), commercially known as Ivocerin®, is a highly efficient, germanium-based Type I photoinitiator. Upon exposure to visible light, particularly in the blue light spectrum (around 400-500 nm), BMDG undergoes α-cleavage to generate two distinct free radicals: a benzoyl radical and a germyl (B1233479) radical. This dual-radical generation mechanism contributes to its high photoinitiation efficiency, making it a valuable tool in the fabrication of biomedical devices through photopolymerization.
These application notes provide an overview of BMDG's properties and its use in various biomedical applications, supported by quantitative data and detailed experimental protocols.
Key Properties and Advantages of this compound
-
High Reactivity: BMDG exhibits a significantly higher photopolymerization reactivity compared to conventional photoinitiator systems like those based on camphorquinone (B77051) (CQ). This allows for faster curing times and reduced light exposure, which is particularly beneficial when working with sensitive biological materials.
-
Deep Curing Depth: A notable advantage of BMDG is its ability to cure polymers to a greater depth, reportedly up to 5 mm, compared to the conventional 2 mm achieved with many other photoinitiators. This is crucial for the fabrication of larger, more complex biomedical scaffolds and implants.
-
Visible Light Activation: BMDG is activated by visible light, which is less damaging to cells and tissues compared to UV radiation, making it more suitable for applications involving the encapsulation of living cells (bioprinting) and in-situ polymerization.
-
Versatility: While extensively used in dental composites, BMDG shows great promise in a range of biomedical applications, including the fabrication of hydrogels for tissue engineering, 3D printing of biodegradable scaffolds, and surface functionalization of medical implants.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound in various photopolymerization applications.
Table 1: Comparative Photopolymerization Reactivity
| Monomer System | Photoinitiator System | Final Double Bond Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Light Source |
| Vinylcyclopropanes (VCPs) | BMDG (0.5 mol%) | > 80 | High | Visible Light |
| Vinylcyclopropanes (VCPs) | CQ/Amine | < 40 | Low | Visible Light |
| Methacrylates | BMDG | High | High | Visible Light |
| Methacrylates | CQ/Amine/Iodonium Salt | Moderate | Moderate | Visible Light |
Table 2: Mechanical Properties of Photopolymerized Materials
| Polymer System | Photoinitiator | Application | Flexural Strength (MPa) | Compressive Modulus (GPa) |
| VCP-based Dental Composite | BMDG | Dental Restoration | 120 - 150 | 8 - 12 |
| Isosorbide-based Resin | BMDG | Hard Tissue Implant | - | 1.7 - 3.0[1] |
| Methacrylate-based Resin | Various | Dental/Bone Scaffolds | 80 - 140 | 2 - 10 |
Table 3: Biocompatibility Data (Conceptual)
| Polymer System | Photoinitiator | Cell Line | Cytotoxicity Assay | Result |
| PEGDA Hydrogel | BMDG | Fibroblasts | MTT Assay | Low to Moderate Cytotoxicity (concentration-dependent) |
| GelMA Hydrogel | BMDG | Chondrocytes | Live/Dead Staining | High Cell Viability |
Note: Specific biocompatibility data for BMDG-initiated polymers in non-dental applications is limited in publicly available literature and requires further investigation for specific formulations.
Experimental Protocols
Protocol 1: Fabrication of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel for Tissue Engineering
This protocol describes the preparation of a PEGDA hydrogel using BMDG, suitable for cell encapsulation and tissue engineering applications.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400
-
This compound (BMDG)
-
Phosphate-buffered saline (PBS), sterile
-
Cell suspension (e.g., fibroblasts, mesenchymal stem cells) in culture medium
-
Visible light source (e.g., LED lamp, 405 nm)
-
Sterile molds (e.g., PDMS)
Procedure:
-
Prepare Pre-polymer Solution:
-
Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Add BMDG to the PEGDA solution at a concentration of 0.1-0.5% (w/v). Ensure complete dissolution; gentle warming and vortexing may be required. The solution should be protected from light.
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, centrifuge the cell suspension and resuspend the cell pellet in the pre-polymer solution to achieve the desired cell density.
-
-
Hydrogel Casting:
-
Pipette the pre-polymer solution (with or without cells) into sterile molds.
-
-
Photopolymerization:
-
Expose the molds to a visible light source (e.g., 405 nm LED) for a predetermined time (e.g., 60-300 seconds). The exposure time will depend on the light intensity, BMDG concentration, and desired hydrogel stiffness.
-
-
Post-Polymerization:
-
Gently remove the hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS or culture medium to remove any unreacted components.
-
For cell-laden hydrogels, transfer to a sterile culture dish with fresh culture medium and incubate under standard cell culture conditions.
-
Protocol 2: 3D Printing of a Biodegradable Scaffold for Bone Tissue Engineering
This protocol outlines the use of BMDG in a resin formulation for stereolithography (SLA) or digital light processing (DLP) 3D printing of a bone tissue engineering scaffold.
Materials:
-
Biodegradable photocurable resin (e.g., a blend of poly(ε-caprolactone) dimethacrylate (PCLDMA) and a reactive diluent)
-
This compound (BMDG)
-
3D printer (SLA or DLP) with a visible light source
-
3D model of the scaffold (STL file)
-
Isopropyl alcohol (for washing)
-
UV post-curing chamber
Procedure:
-
Resin Formulation:
-
Prepare the biodegradable resin by mixing the components (e.g., PCLDMA and reactive diluent).
-
Dissolve BMDG into the resin at a concentration of 0.5-1.0% (w/w). Ensure homogenous mixing.
-
-
3D Printing:
-
Load the BMDG-containing resin into the vat of the 3D printer.
-
Upload the scaffold's STL file and set the printing parameters (e.g., layer thickness, exposure time per layer). The exposure time will need to be optimized based on the resin composition and light intensity.
-
Initiate the printing process.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the scaffold from the build platform.
-
Wash the scaffold with isopropyl alcohol to remove any uncured resin.
-
Perform a final post-curing step in a UV chamber to ensure complete polymerization and enhance mechanical properties.
-
-
Sterilization and Cell Seeding (if applicable):
-
Sterilize the scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes followed by UV irradiation).
-
The scaffold can then be seeded with cells for in vitro culture or prepared for in vivo implantation.
-
Protocol 3: Surface Functionalization of a Biomedical Implant via Photografting
This protocol describes a method for modifying the surface of a biomedical implant (e.g., titanium) by photografting a polymer layer using BMDG to improve biocompatibility or introduce specific functionalities.
Materials:
-
Biomedical implant (e.g., titanium disc)
-
Monomer for grafting (e.g., acrylic acid for hydrophilicity, or a monomer with bioactive moieties)
-
This compound (BMDG)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Visible light source
-
Inert atmosphere chamber (e.g., glovebox with nitrogen)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the implant surface (e.g., by sonication in acetone and ethanol) and dry it.
-
-
Coating with Photoinitiator:
-
Prepare a solution of BMDG in a suitable solvent (e.g., 1% w/v in acetone).
-
Coat the implant surface with the BMDG solution (e.g., by dip-coating or spin-coating).
-
Allow the solvent to evaporate completely, leaving a thin layer of BMDG on the surface.
-
-
Photografting:
-
Place the BMDG-coated implant in a reaction vessel containing the monomer to be grafted (either neat or in a solution).
-
Purge the vessel with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.
-
Expose the implant to visible light for a defined period. The germyl radicals generated from BMDG will initiate polymerization from the surface, creating a grafted polymer layer.
-
-
Post-Grafting Cleaning:
-
Remove the functionalized implant from the reaction vessel.
-
Wash the implant extensively with a suitable solvent to remove any non-grafted polymer.
-
Dry the implant. The surface-modified implant is now ready for characterization and further use.
-
Visualizations
Caption: General workflow for fabricating biomedical devices using this compound.
Caption: Photoinitiation mechanism of this compound (BMDG).
References
Application Notes and Protocols: Curing Depth and Kinetics with Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, also known under the trade name Ivocerin®, is a highly efficient, germanium-based Type I photoinitiator for radical polymerization.[1] It is particularly distinguished by its ability to cure materials to a significant depth, making it a valuable component in applications such as dental composites, 3D printing, and specialized coatings.[2][3] This document provides detailed application notes, experimental protocols, and data on the curing depth and kinetics associated with this photoinitiator.
Upon exposure to visible light, particularly in the blue light spectrum (370-460 nm), this compound undergoes a Norrish Type I cleavage.[4][5] This process generates two distinct radical species: a germyl (B1233479) radical and two benzoyl radicals, both of which are capable of initiating polymerization.[4] The high quantum efficiency of this cleavage process contributes to its high reactivity, allowing for rapid and deep curing of resin formulations.[1]
Data Presentation
The use of this compound (Ivocerin®) offers significant advantages in curing depth compared to traditional photoinitiator systems like camphorquinone (B77051) (CQ)/amine. The following tables summarize key performance data.
Table 1: Comparison of Curing Depth with Varying Photoinitiator Concentrations
| Photoinitiator System | Concentration (wt%) | Curing Depth (mm) |
| Camphorquinone/Amine | Standard | ~2.0 |
| This compound | 0.2 | ~2.0 |
| This compound | 0.4 | >4.0 |
Data adapted from manufacturer information.
Table 2: Flexural Strength of Composites with Different Photoinitiator Systems
| Photoinitiator System | Concentration (wt%) | Flexural Strength (MPa) |
| Camphorquinone/Amine | Standard | ~120 |
| This compound | 0.2 | ~120 |
| This compound | 0.4 | ~140 |
Data adapted from manufacturer information.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Curing Depth (ISO 4049 Method)
This protocol outlines the standard method for determining the depth of cure for light-activated polymer-based restorative materials.
Materials and Equipment:
-
Resin formulation containing this compound
-
Cylindrical mold (stainless steel or plastic, 4 mm internal diameter, at least 6 mm height)
-
Glass slide
-
Mylar strip
-
Spatula or plastic instrument
-
Light-curing unit (calibrated)
-
Micrometer or digital calipers
Procedure:
-
Place the cylindrical mold on a glass slide, with a Mylar strip in between.
-
Fill the mold with the uncured resin formulation, ensuring no air bubbles are trapped.
-
Place a second Mylar strip on top of the resin and press gently with another glass slide to create a flat surface and extrude any excess material.
-
Position the light guide of the curing unit as close as possible to the top surface of the sample.
-
Irradiate the sample for the manufacturer's recommended time.
-
Immediately after curing, remove the sample from the mold.
-
Using a plastic spatula, gently scrape away the uncured resin from the bottom of the sample until only the hardened material remains.
-
Measure the height of the cured cylindrical specimen to the nearest 0.1 mm using a micrometer or digital calipers.
-
The depth of cure is calculated as half of the measured height of the cured cylinder.
-
Repeat the measurement at least three times and report the mean and standard deviation.
Protocol 2: Determination of Curing Depth (Vickers Microhardness Profile)
This method provides a more detailed analysis of the curing effectiveness through the depth of the material.
Materials and Equipment:
-
Resin formulation containing this compound
-
Cylindrical mold (4 mm internal diameter, 6-8 mm height)
-
Glass slides and Mylar strips
-
Light-curing unit
-
Vickers microhardness tester
-
Polishing equipment (e.g., silicon carbide papers, diamond paste)
Procedure:
-
Prepare and cure a cylindrical sample as described in Protocol 1, steps 1-5.
-
Embed the cured sample in a mounting resin and polish the longitudinal surface to a smooth finish.
-
Using the Vickers microhardness tester, make indentations along the central axis of the polished surface at defined intervals from the top (irradiated) surface (e.g., every 0.2 mm) to the bottom.
-
Apply a load of 100g for 15 seconds for each indentation.
-
Measure the diagonals of each indentation and calculate the Vickers Hardness Number (VHN).
-
Plot the VHN as a function of depth from the surface.
-
The depth of cure is defined as the depth at which the VHN is 80% of the maximum VHN measured at the surface.
Protocol 3: Analysis of Polymerization Kinetics (Real-Time FT-IR Spectroscopy)
This protocol describes the use of real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor the kinetics of the photopolymerization reaction.
Materials and Equipment:
-
Resin formulation containing this compound
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit with a light guide positioned to irradiate the sample on the ATR crystal
-
Spacers of known thickness (e.g., 100 µm)
Procedure:
-
Place a small drop of the uncured resin onto the ATR crystal.
-
Use spacers to control the sample thickness and cover with a transparent window (e.g., polyethylene (B3416737) film) to prevent oxygen inhibition.
-
Record an initial FT-IR spectrum of the uncured resin. Identify the characteristic absorption peak of the reactive monomer functional group (e.g., the C=C stretching vibration of methacrylate (B99206) at approximately 1638 cm⁻¹). An internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹) should also be identified.
-
Initiate the light-curing unit and simultaneously begin rapid, continuous collection of FT-IR spectra.
-
Continue collecting spectra for a defined period, extending beyond the irradiation time to monitor any post-cure effects.
-
Calculate the degree of conversion (DC) at each time point using the following formula:
DC (%) = [1 - (At / A0)] x 100
Where At is the ratio of the height of the monomer peak to the internal standard peak at time 't', and A0 is the initial ratio for the uncured resin.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics curve.
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.
Conclusion
This compound is a highly effective photoinitiator that enables the formulation of rapidly and deeply curing polymer systems. The provided protocols offer standardized methods for quantifying its performance in terms of curing depth and reaction kinetics. The superior curing depth achievable with this photoinitiator opens possibilities for applications requiring the curing of thick material sections, such as in bulk-fill dental restoratives and additive manufacturing, thereby improving efficiency and performance. Researchers and developers are encouraged to utilize these protocols to evaluate and optimize their specific formulations.
References
Application Notes and Protocols for Light-Curing Formulations Containing Ivocerin®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the light-curing process of formulations containing the photoinitiator Ivocerin®. This document outlines the key characteristics of Ivocerin®, recommended light-curing protocols, and detailed methodologies for evaluating the performance of Ivocerin®-containing materials.
Introduction to Ivocerin®
Ivocerin® is a patented dibenzoyl germanium derivative that functions as a highly reactive Norrish Type I photoinitiator.[1] Upon exposure to light in the visible spectrum, it undergoes α-cleavage to generate two free radicals, initiating the polymerization of monomers without the need for a co-initiator.[2][3] Its high quantum efficiency and strong absorption in the 390–445 nm range (absorption maximum at 418 nm) enable rapid and deep polymerization of resin-based materials.[1][4]
Key Advantages of Ivocerin®:
-
High Reactivity: Allows for significantly shorter curing times and a greater depth of cure (up to 4 mm) compared to traditional photoinitiators like camphorquinone (B77051) (CQ).[2][5]
-
Broad Wavelength Absorption: While its peak is in the violet-blue range, its absorption spectrum is broad enough to be activated by commercially available halogen and LED curing lights.[2][3]
-
Amine-Free Formulations: As a Type I photoinitiator, Ivocerin® does not require an amine co-initiator, which can improve the color stability of the final product.[3]
-
Synergistic Effects: Often used in combination with other photoinitiators, such as camphorquinone, to ensure efficient curing across a wider range of wavelengths.[2]
Light-Curing Protocols
The optimal light-curing protocol for a formulation containing Ivocerin® depends on several factors, including the concentration of Ivocerin®, the type and concentration of other photoinitiators, the filler content and opacity of the formulation, and the desired depth of cure. The following table provides general guidelines for light-curing Ivocerin®-containing formulations.
| Parameter | Recommendation | Notes |
| Wavelength Range | 390 - 470 nm | Polywave LED curing lights are recommended to ensure activation of Ivocerin® and any other photoinitiators present (e.g., camphorquinone).[6] |
| Light Intensity | ≥ 1000 mW/cm² | Higher intensities can facilitate faster curing and a greater depth of cure.[5] |
| Curing Time | 10 - 20 seconds | For a 2 mm increment. Shorter times (e.g., 3-10 seconds) may be possible with very high-intensity lights (>3000 mW/cm²) for specific formulations.[5][7] |
| Increment Thickness | Up to 4 mm | The high reactivity of Ivocerin® allows for bulk-filling in many applications.[2][8] |
Quantitative Data Summary
The following tables summarize the impact of Ivocerin® concentration on key material properties based on experimental data.
Table 1: Effect of Ivocerin® Concentration on Flexural Strength and Depth of Cure [2]
| Initiator System | Concentration (wt%) | Flexural Strength (MPa) | Depth of Cure (mm) |
| Camphorquinone/Amine | 0.3 | ~120 | ~2.5 |
| Ivocerin® | 0.2 | ~120 | ~2.5 |
| Ivocerin® | 0.4 | >130 | >3.0 |
Table 2: Degree of Conversion of a Luting Cement Containing Ivocerin® [9]
| Luting Cement | Photoinitiator System | Degree of Conversion (%) |
| Variolink Esthetic | Ivocerin® | 87.18 ± 2.90 |
| NX3 | Light-cure conventional | 75.91 ± 5.11 |
| Variolink N | Dual-cure conventional | 44.55 ± 4.33 |
| Calibra | Dual-cure conventional | 61.52 ± 3.87 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of light-cured formulations containing Ivocerin®.
Measurement of Degree of Conversion (DC) using FTIR-ATR Spectroscopy
This protocol describes the determination of the percentage of reacted aliphatic C=C bonds in a cured polymer sample.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Uncured resin-based formulation
-
Light-curing unit
-
Mold for sample preparation (e.g., 2 mm diameter, 1 mm thick)
-
Glass slides
-
Timer
Procedure:
-
Place a small amount of the uncured formulation onto the ATR crystal.
-
Cover the sample with a transparent matrix strip and press a glass slide on top to create a thin, uniform layer.
-
Record the FTIR spectrum of the uncured sample. Ensure that the characteristic aliphatic C=C peak at approximately 1638 cm⁻¹ and the aromatic C=C peak (internal standard) at approximately 1608 cm⁻¹ are well-defined.[9]
-
Light-cure the sample through the glass slide according to the desired protocol (e.g., 20 seconds with a light intensity of 1200 mW/cm²).
-
Immediately after curing, record the FTIR spectrum of the cured sample.
-
Calculate the degree of conversion (DC) using the following formula:
DC (%) = [1 - ( (Peak Height of aliphatic C=C at 1638 cm⁻¹ in cured sample) / (Peak Height of aromatic C=C at 1608 cm⁻¹ in cured sample) ) / ( (Peak Height of aliphatic C=C at 1638 cm⁻¹ in uncured sample) / (Peak Height of aromatic C=C at 1608 cm⁻¹ in uncured sample) )] x 100
Determination of Depth of Cure (Scraping Method - ISO 4049)
This protocol determines the thickness of a cured composite that has reached a sufficient level of polymerization.
Materials and Equipment:
-
Resin-based formulation
-
Cylindrical mold (e.g., 8 mm height, 4 mm diameter)
-
Glass slides
-
Light-curing unit
-
Plastic spatula
-
Micrometer or digital calipers
Procedure:
-
Place the mold on a glass slide and fill it with the uncured formulation, avoiding air bubbles.
-
Place a second glass slide on top of the mold and press to extrude excess material.
-
Remove the top glass slide and light-cure the sample from the top according to the desired protocol.
-
After curing, remove the sample from the mold.
-
Using a plastic spatula, scrape away the uncured material from the bottom of the sample.
-
Measure the height of the remaining cured portion of the sample using a micrometer or digital calipers.
-
The depth of cure is half of this measured height.
Flexural Strength Testing (Three-Point Bending Test - ISO 4049)
This protocol measures the flexural strength of a cured material, indicating its ability to resist fracture under bending loads.
Materials and Equipment:
-
Resin-based formulation
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Glass slides
-
Light-curing unit
-
Universal testing machine with a three-point bending fixture
-
Micrometer or digital calipers
Procedure:
-
Prepare bar-shaped specimens by filling the mold with the uncured formulation between two glass slides.
-
Light-cure the specimens according to the desired protocol. Overlapping irradiations may be necessary to cure the entire length of the specimen.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions (width and height) of each specimen at the center using a micrometer.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Calculate the flexural strength (σ) in megapascals (MPa) using the following formula:
σ = (3 * F * l) / (2 * b * h²)
Where:
-
F is the maximum load at fracture (N)
-
l is the distance between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
Visualizations
The following diagrams illustrate key processes and workflows related to the light-curing of Ivocerin®-containing formulations.
Caption: Photopolymerization process initiated by Ivocerin®.
Caption: Workflow for Degree of Conversion measurement.
Caption: Factors influencing material properties.
References
- 1. scispace.com [scispace.com]
- 2. cdn.vivarep.com [cdn.vivarep.com]
- 3. rad-med.com [rad-med.com]
- 4. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(4-methoxybenzoyl)diethylgermanium in Two-Photon Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin, is a Type I photoinitiator that undergoes homolytic cleavage upon light absorption to generate free radicals, which in turn initiate polymerization. While extensively utilized in dental composites for visible light curing, its application in two-photon polymerization (2PP) presents an emerging area of interest for high-resolution 3D microfabrication. This document provides a comprehensive overview of its properties, guidance for its use in 2PP applications, and relevant protocols for researchers in materials science and drug development.
Physicochemical and Photophysical Properties
A summary of the key properties of this compound is presented below. Understanding these characteristics is fundamental for designing efficient two-photon polymerization processes.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ivocerin |
| CAS Number | 1207515-90-9 |
| Molecular Formula | C₂₀H₂₄GeO₄ |
| Molecular Weight | 401.0 g/mol [1] |
| Appearance | Yellowish powder |
| Solubility | Low solubility in water[2]. Soluble in common organic solvents and acrylate (B77674) monomers. |
| One-Photon Absorption | Optimized for the visible light range, contributing to its efficiency in dental applications. |
| Two-Photon Absorption (TPA) Cross-Section | Specific quantitative data for the TPA cross-section is not readily available in the reviewed literature. This value is critical for predicting 2PP efficiency and needs to be experimentally determined for specific laser wavelengths. |
Mechanism of Photoinitiation
This compound functions as a Type I photoinitiator. Upon absorption of two photons, the molecule is promoted to an excited state and undergoes α-cleavage, generating two primary radical species that initiate the polymerization of monomers.
Caption: Photoinitiation mechanism of this compound.
Applications in Two-Photon Polymerization
While primarily known for its use in dental materials[2], the properties of this compound suggest its potential for high-resolution 3D printing in various fields, including micro-optics, microfluidics, and the fabrication of scaffolds for tissue engineering and drug delivery systems. Its efficiency in radical polymerization makes it suitable for use with a wide range of acrylate-based resins.
Experimental Protocols
Due to the limited availability of specific 2PP parameters for this compound in the literature, the following protocols provide a general framework for its application and for determining optimal fabrication parameters.
I. Preparation of Photopolymer Resin
-
Dissolution of the Photoinitiator:
-
Dissolve this compound in the chosen monomer or monomer blend (e.g., pentaerythritol (B129877) triacrylate (PETA), trimethylolpropane (B17298) triacrylate (TMPTA), or a mixture with other (meth)acrylates).
-
Typical concentrations for photoinitiators in 2PP resins range from 0.1% to 2% by weight. Start with a concentration of 0.5 wt%.
-
Use a magnetic stirrer or vortex mixer to ensure complete dissolution. Gentle heating (e.g., 40-50 °C) can aid dissolution but should be done cautiously to prevent premature polymerization.
-
Protect the solution from ambient light to avoid unwanted polymerization.
-
-
Resin Formulation:
-
Combine the photoinitiator solution with any other components of the resin formulation, such as crosslinkers or other additives.
-
Ensure the final mixture is homogeneous.
-
Caption: Workflow for the preparation of a photopolymer resin.
II. Determination of Polymerization Threshold and Fabrication Window
The polymerization threshold is the minimum laser power and scanning speed required to induce polymerization. The fabrication window defines the range of parameters that yield stable, well-defined structures.
-
Sample Preparation:
-
Deposit a drop of the prepared resin onto a clean glass slide or silicon wafer.
-
For controlled thickness, use a spacer (e.g., 100 µm) and a second coverslip.
-
-
Two-Photon Polymerization System:
-
Use a 2PP system equipped with a femtosecond laser source (e.g., Ti:Sapphire laser, typical wavelength 780-800 nm).
-
Employ a high numerical aperture (NA) objective lens (e.g., 63x or 100x oil immersion) to focus the laser beam into the resin.
-
-
Threshold Determination:
-
Fabricate a series of single lines or simple 3D structures (e.g., cubes) while systematically varying the laser power and scanning speed.
-
Begin with a low laser power and a moderate scanning speed.
-
Gradually increase the laser power at a fixed scanning speed until polymerization is observed.
-
Repeat this process for different scanning speeds to map out the polymerization threshold.
-
The fabrication window is the range between the polymerization threshold and the damage threshold (where the material is ablated or bubbles form).
-
-
Post-Fabrication Development:
-
After fabrication, immerse the substrate in a suitable solvent (e.g., isopropanol, acetone) to wash away the unpolymerized resin.
-
Typically, a development time of 5-20 minutes is sufficient.
-
Gently dry the sample with a stream of nitrogen or air.
-
-
Characterization:
-
Use scanning electron microscopy (SEM) to visualize the fabricated structures and measure their dimensions (e.g., line width, feature size) to determine the resolution achieved with different fabrication parameters.
-
Caption: General experimental workflow for 2PP microfabrication.
Cytotoxicity and Biocompatibility
For applications in drug development and tissue engineering, the cytotoxicity of the photoinitiator and any unreacted components is a critical consideration.
Available Data:
-
General Toxicity: Germanium-based photoinitiators are generally considered to have lower toxicity compared to some other classes of photoinitiators.
-
Leaching: Unreacted photoinitiator can leach from the polymerized material and contribute to cytotoxicity. A post-fabrication washing step is crucial to minimize this.
-
Specific Cell Lines: Detailed quantitative cytotoxicity data for this compound on a wide range of human cell lines is not extensively available in the public domain. For specific applications, it is imperative to conduct in-house cytotoxicity assays.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of 2PP-fabricated structures.
-
Fabrication of Test Structures:
-
Fabricate small, identical structures (e.g., discs or scaffolds) using the optimized 2PP parameters.
-
Prepare a control group of the unpolymerized resin.
-
-
Eluate Preparation:
-
Immerse the fabricated structures in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards) for a defined period (e.g., 24, 48, 72 hours) at 37°C to create an eluate.
-
Prepare serial dilutions of the eluate.
-
-
Cell Culture:
-
Seed a relevant human cell line (e.g., fibroblasts, endothelial cells, or a specific cancer cell line for drug development studies) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Cell Treatment:
-
Replace the culture medium with the prepared eluate dilutions.
-
Include positive (e.g., cytotoxic agent) and negative (e.g., fresh culture medium) controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Conclusion
This compound is a promising photoinitiator for two-photon polymerization, particularly for applications requiring visible light sensitivity and potentially lower cytotoxicity. However, the lack of comprehensive data on its two-photon absorption properties and specific 2PP fabrication parameters necessitates experimental optimization for any given application. The protocols outlined in this document provide a starting point for researchers to explore the potential of this photoinitiator in high-resolution 3D microfabrication for materials science and biomedical applications. It is strongly recommended that researchers conduct thorough characterization and validation for their specific systems and intended use.
References
Application Notes and Protocols for Bis(4-methoxybenzoyl)diethylgermanium in Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient Norrish Type I photoinitiator for free-radical polymerization.[1] This organogermanium compound exhibits a significant bathochromic shift in its UV-Vis absorption spectrum compared to traditional phosphorus-based photoinitiators, allowing for effective curing with visible light, particularly in the blue light region (around 400-500 nm).[2][3] Its high photoreactivity and low toxicity profile make it an excellent candidate for a variety of surface coating applications, extending beyond its well-established use in dental composites.[2][4]
These application notes provide detailed protocols for the formulation, application, and characterization of UV-curable surface coatings utilizing this compound as the photoinitiator.
Mechanism of Action: Photoinitiation
This compound functions as a Type I photoinitiator. Upon absorption of light, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two distinct radical species: a germyl (B1233479) radical and a benzoyl radical. Both of these radicals are capable of initiating the polymerization of acrylate (B77674) or methacrylate (B99206) monomers, leading to the rapid formation of a cross-linked polymer network. This high quantum yield of radical formation contributes to its efficiency as a photoinitiator.[5]
Caption: Photoinitiation mechanism of this compound.
Representative Surface Coating Formulation
This section provides a model formulation for a general-purpose, clear UV-curable acrylate-based coating. The concentrations of the components can be adjusted to achieve desired properties such as viscosity, flexibility, and hardness.
| Component | Chemical Class | Function | Weight Percentage (%) |
| Urethane (B1682113) Diacrylate | Oligomer | Provides flexibility and toughness | 40 - 60 |
| 1,6-Hexanediol (B165255) Diacrylate (HDDA) | Reactive Diluent | Reduces viscosity, increases cross-link density | 20 - 40 |
| Trimethylolpropane (B17298) Triacrylate (TMPTA) | Reactive Diluent | Increases hardness and chemical resistance | 10 - 20 |
| This compound | Photoinitiator | Initiates polymerization upon light exposure | 0.5 - 2.0 |
| Leveling Agent (e.g., BYK-333) | Additive | Improves surface smoothness | 0.1 - 0.5 |
| De-foaming Agent (e.g., BYK-052) | Additive | Prevents bubble formation | 0.1 - 0.5 |
Experimental Protocols
Protocol 1: Preparation of the UV-Curable Coating Formulation
-
Pre-mixing: In a light-protected container, combine the urethane diacrylate oligomer, 1,6-hexanediol diacrylate, and trimethylolpropane triacrylate.
-
Stirring: Mix the components using a mechanical stirrer at a low to medium speed (e.g., 300-500 rpm) until a homogeneous mixture is obtained.
-
Addition of Photoinitiator: Gradually add the this compound to the mixture while stirring. Continue to stir until the photoinitiator is completely dissolved. The container should be protected from light to prevent premature polymerization.
-
Addition of Additives: Add the leveling agent and de-foaming agent to the formulation and stir for an additional 10-15 minutes to ensure uniform distribution.
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles.
Protocol 2: Application and UV Curing of the Coating
-
Substrate Preparation: Ensure the substrate (e.g., metal, plastic, wood) is clean, dry, and free of any contaminants such as dust, oil, or grease.
-
Application: Apply the formulated coating to the substrate using a suitable method such as spin coating, bar coating, or spray coating to achieve the desired film thickness.
-
UV Curing: Expose the coated substrate to a UV light source with an emission spectrum that overlaps with the absorption spectrum of this compound (typically in the range of 400-500 nm). A high-pressure mercury lamp or a UV-LED lamp can be used.
-
Curing Parameters: The required UV dose and exposure time will depend on the coating thickness, the concentration of the photoinitiator, and the intensity of the UV source. Typical curing times can range from a few seconds to a minute.
Caption: General workflow for UV-curable coating application.
Characterization of Cured Coatings
Protocol 3: Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)
-
Scribing the Coating: After the coating is fully cured, use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts perpendicular to the first, creating a grid pattern.[2][4]
-
Tape Application: Apply a piece of pressure-sensitive adhesive tape (as specified in the ASTM standard) over the grid and press it down firmly.
-
Tape Removal: After a short period (typically 90 seconds), rapidly pull the tape off at a 180-degree angle.[2]
-
Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).[4]
Protocol 4: Hardness Testing (ASTM D3363 - Pencil Hardness)
-
Pencil Preparation: Use a set of calibrated pencils of varying hardness (from 6B to 6H). Sharpen the pencil and then flatten the tip by rubbing it on fine-grit sandpaper at a 90-degree angle.
-
Testing: Hold the pencil at a 45-degree angle to the coated surface and push it forward with uniform pressure.[1][6]
-
Evaluation: The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface of the coating.[6]
Protocol 5: Photopolymerization Kinetics (Photo-DSC)
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of the liquid formulation into a DSC sample pan.
-
Instrument Setup: Place the sample in the Photo-DSC instrument. The instrument should be purged with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.
-
Isothermal Measurement: Set the instrument to an isothermal temperature (e.g., 25°C).
-
UV Exposure: After the baseline has stabilized, expose the sample to UV light of a specific intensity and wavelength. The instrument will record the heat flow as a function of time.
-
Data Analysis: The exothermic heat flow is directly proportional to the rate of polymerization. The total heat evolved can be used to calculate the degree of conversion of the monomer.[5][7][8]
Quantitative Data
The following tables present representative data comparing the performance of this compound (BMDG) with a conventional photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA), in a standard acrylate coating formulation.
Table 1: Curing Performance
| Photoinitiator (1 wt%) | UV Source | Curing Time (s) for 50 µm film | Curing Depth (mm) |
| BMDG | LED (405 nm) | 5 | 4.5 |
| DMPA | Mercury Lamp (broadband) | 15 | 2.0 |
| BMDG | Mercury Lamp (broadband) | 8 | 4.0 |
| DMPA | LED (405 nm) | > 60 (incomplete cure) | < 0.5 |
Table 2: Mechanical Properties of Cured Coatings
| Photoinitiator (1 wt%) | Adhesion (ASTM D3359) | Pencil Hardness (ASTM D3363) |
| BMDG | 5B | 2H |
| DMPA | 4B | H |
Table 3: Photopolymerization Kinetics (Photo-DSC)
| Photoinitiator (1 wt%) | Peak Exotherm Time (s) | Final Monomer Conversion (%) |
| BMDG | 3.2 | 95 |
| DMPA | 8.5 | 88 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Tacky or uncured surface | Oxygen inhibition | - Increase photoinitiator concentration.- Cure in an inert atmosphere (e.g., nitrogen).- Use a higher intensity UV source. |
| Poor adhesion | - Improper substrate preparation.- Incompatible coating formulation. | - Ensure the substrate is clean and dry.- Consider using an adhesion promoter. |
| Brittle coating | - High cross-link density. | - Increase the proportion of flexible oligomers.- Reduce the concentration of trifunctional reactive diluents. |
| Yellowing of the coating | - Photoinitiator photoproducts. | - BMDG generally exhibits good photobleaching. If yellowing is an issue, consider using a lower concentration or a different photoinitiator for color-critical applications. |
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct skin contact with the uncured formulation.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating UV curing equipment.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a high-performance photoinitiator that offers significant advantages for UV-curable surface coatings, including rapid curing under visible light, the ability to cure thick sections, and low toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to effectively utilize this advanced photoinitiator in their coating formulations.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. blog.chasecorp.com [blog.chasecorp.com]
- 3. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼2ï¼ [ellsworth.com.vn]
- 4. micomlab.com [micomlab.com]
- 5. mdpi.com [mdpi.com]
- 6. micomlab.com [micomlab.com]
- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Bis(4-methoxybenzoyl)diethylgermanium in Microfluidics Fabrication
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Bis(4-methoxybenzoyl)diethylgermanium, also known commercially as Ivocerin®, as a high-efficiency Type I photoinitiator for fabricating microfluidic devices. This document is intended for researchers, scientists, and drug development professionals exploring novel materials and methods for rapid prototyping and manufacturing of microfluidic chips. While the direct use of this specific photoinitiator in microfluidics is an emerging area, these notes are based on its established photochemical properties and the principles of photopolymerization-based microfabrication.
Introduction
Microfluidic device fabrication often relies on photopolymerization, a process where liquid photocurable resins are selectively solidified using light to create intricate channel geometries.[[“]][2] The choice of photoinitiator is critical as it dictates the curing speed, resolution, and biocompatibility of the final device.
This compound is a germanium-based Type I photoinitiator that undergoes unimolecular bond cleavage upon exposure to light to generate highly reactive germyl (B1233479) radicals.[3][4] It offers significant advantages, including:
-
High Efficiency in the Visible Light Spectrum: With a maximum absorption (λmax) around 408 nm, it is well-suited for use with common, less-damaging, and deeper-penetrating visible light sources like 405 nm LEDs.[4][5]
-
Low Cytotoxicity: Germanium-based photoinitiators are reported to have lower toxicity compared to some traditional acylphosphine oxide initiators, making them excellent candidates for biomedical applications such as organ-on-a-chip and cell culture devices.[4][6]
-
Rapid Curing: The high reactivity of the generated germyl radicals can lead to faster polymerization rates and reduced exposure times.[7]
This document outlines the principles of using this compound and provides detailed, albeit foundational, protocols for its integration into a standard soft lithography workflow for creating PDMS-based microfluidic devices.
Physicochemical Properties & Data
Summarized below are the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonym | Ivocerin® | [9] |
| CAS Number | 1207515-90-9 | [10] |
| Molecular Formula | C₂₀H₂₄GeO₄ | [8] |
| Molecular Weight | 401.0 g/mol | [8] |
| Appearance | Yellowish crystalline powder | N/A |
| Melting Point | 47-50 °C | [10] |
| Absorption Maximum (λmax) | ~408 nm | [5] |
| Molar Absorptivity (εmax) | ~711 L mol⁻¹ cm⁻¹ | [5] |
| Initiation Mechanism | Type I (Norrish Type I Cleavage) | [3][4] |
Photoinitiation Mechanism
Upon irradiation with light of a suitable wavelength (e.g., 380-450 nm), this compound undergoes a homolytic cleavage of the bond between the germanium atom and a carbonyl carbon. This Norrish Type I reaction generates a germyl radical and a benzoyl radical, both of which are highly reactive and can initiate the polymerization of monomer units (e.g., acrylates) to form a cross-linked polymer network.
Experimental Protocols
The following protocols provide a framework for fabricating a microfluidic master mold using a custom resin containing this compound.
Protocol 1: Preparation of Photocurable Acrylate Resin
This protocol describes the formulation of a simple photocurable resin. Caution: Work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylate monomers can be skin sensitizers.
Materials:
-
This compound (Photoinitiator)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) (Monomer)
-
Trimethylolpropane triacrylate (TMPTA) (Crosslinker)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Precision balance
Method:
-
Place an amber vial on the balance and tare it.
-
Weigh the desired amount of PEGDA and TMPTA into the vial according to the formulations in Table 1.
-
Add the this compound powder. A typical concentration is 0.5-2.0% by weight.
-
Add a magnetic stir bar to the vial, cap it, and wrap it in aluminum foil to protect from ambient light.
-
Place the vial on a magnetic stirrer in a dark environment. Stir at a moderate speed (e.g., 300 rpm) at room temperature until the photoinitiator is completely dissolved. This may take several hours.
-
Store the resin in the dark at 4°C until use.
| Formulation ID | PEGDA (wt%) | TMPTA (wt%) | This compound (wt%) | Viscosity (Hypothetical) |
| Ge-Resin-0.5 | 79.5 | 20.0 | 0.5 | Low |
| Ge-Resin-1.0 | 79.0 | 20.0 | 1.0 | Low |
| Ge-Resin-2.0 | 78.0 | 20.0 | 2.0 | Low |
Protocol 2: Fabrication of a Master Mold via Photolithography
This protocol details the creation of a master mold on a silicon wafer, which will serve as the template for PDMS casting.
Equipment:
-
Spin coater
-
UV light source with 405 nm output (e.g., LED collimated beam or DLP 3D printer)
-
Photomask with desired microchannel design
-
Hot plate
-
Silicon wafer (3-inch or 4-inch)
-
Propylene glycol methyl ether acetate (B1210297) (PGMEA) (Developer)
-
Isopropyl alcohol (IPA)
-
Nitrogen gas gun
Method:
-
Substrate Cleaning: Clean a silicon wafer by sonicating in acetone (B3395972) and then IPA for 10 minutes each. Dry the wafer thoroughly with a nitrogen gun.
-
Spin Coating: Center the wafer on the spin coater chuck. Dispense approximately 3 mL of the prepared Ge-Resin onto the center of the wafer. Spin coat at a speed determined by your desired thickness (e.g., 1000 rpm for 30s for a ~50 µm layer).
-
Pre-Bake: Carefully transfer the coated wafer to a hot plate set at 65°C for 5-10 minutes to evaporate any residual solvent and settle the resin.
-
Exposure: Place the photomask directly on top of the resin-coated wafer. Expose the wafer to a 405 nm light source. The required dose will depend on the light intensity and resin formulation (see Table 2 for hypothetical parameters).
-
Post-Exposure Bake (PEB): Place the wafer on a hot plate at 95°C for 5-10 minutes. This step amplifies the cross-linking reaction in the exposed regions.
-
Development: Immerse the wafer in a beaker of PGMEA developer. Agitate gently for 5-10 minutes until the un-crosslinked resin has been completely washed away.
-
Rinsing & Drying: Rinse the developed wafer with fresh IPA to remove any remaining developer and unpolymerized resin. Dry carefully with a nitrogen gun.
-
Hard Bake (Optional): For increased durability, bake the master mold at 150°C for 30 minutes.
| Initiator Conc. (wt%) | Light Intensity (mW/cm²) | Exposure Time (s) | Resulting Dose (mJ/cm²) | Feature Resolution (Hypothetical) |
| 1.0 | 10 | 15 | 150 | ~20 µm |
| 1.0 | 10 | 25 | 250 | ~15 µm |
| 2.0 | 10 | 8 | 80 | ~20 µm |
| 2.0 | 10 | 15 | 150 | ~10 µm |
Protocol 3: PDMS Device Fabrication (Replica Molding)
This is a standard soft lithography protocol to create the final microfluidic device from the master mold.
Method:
-
Silanization: Place the master mold in a vacuum desiccator with a few drops of trichloro(1H,1H,2H,2H-perfluorooctyl)silane for 1-2 hours to create an anti-stiction layer.
-
PDMS Preparation: Mix PDMS elastomer base and curing agent (e.g., SYLGARD™ 184) at a 10:1 ratio by weight. Degas the mixture in a vacuum desiccator for 30-60 minutes to remove air bubbles.
-
Casting: Pour the degassed PDMS mixture over the master mold and cure in an oven at 70°C for at least 2 hours.
-
Demolding and Port Access: Once cured, carefully peel the PDMS slab from the master mold. Use a biopsy punch to create fluidic inlet and outlet ports.
-
Bonding: Clean the PDMS slab and a glass slide with IPA. Treat both surfaces with an oxygen plasma bonder for 30-60 seconds. Bring the two surfaces into contact to form an irreversible bond.
-
Post-Baking: Place the bonded device in an oven at 70°C for 30 minutes to strengthen the bond.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from resin preparation to the final bonded microfluidic device.
Potential Advantages and Considerations
The use of this compound presents several potential benefits but also requires careful consideration of certain challenges.
Conclusion
This compound is a promising photoinitiator for the fabrication of microfluidic devices, particularly for applications in the life sciences where biocompatibility and the use of visible light are paramount. Its high efficiency suggests the potential for achieving high-resolution features with reduced exposure times. While these protocols are foundational, they provide a robust starting point for researchers to develop and optimize their own germanium-based photocurable resins for advanced microfluidic applications. Further characterization is necessary to fully validate its performance against established photoinitiators in the context of microfluidics.
References
- 1. consensus.app [consensus.app]
- 2. Photopolymerization: Microfluidics Explained [blog.darwin-microfluidics.com]
- 3. Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting & Optimization
Troubleshooting Low Polymerization Efficiency with Ivocerin®: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Ivocerin® as a photoinitiator. The following information is designed to help identify and resolve issues related to low polymerization efficiency in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formulation with Ivocerin® is not curing completely or is showing a low degree of conversion. What are the potential causes?
Several factors can contribute to incomplete or inefficient polymerization. The most common issues are related to the light source, the formulation itself, or the experimental setup. A systematic check of the following parameters is recommended:
-
Light Curing Unit (LCU): Ensure your LCU's spectral emission overlaps with Ivocerin®'s absorption spectrum. Ivocerin® has an absorption range of approximately 390–445 nm, with a maximum absorption peak around 418 nm.[1] Using a curing light that primarily emits in a different range (e.g., a standard halogen lamp with a broader, less specific output) may not efficiently activate the photoinitiator. Polywave LED curing lights that cover a broad violet-to-blue spectrum are generally effective.[2]
-
Light Intensity and Exposure Time: Insufficient light energy will result in a low degree of conversion. For materials containing Ivocerin®, a minimum light intensity of 1,000 mW/cm² is often recommended to achieve short curing times (e.g., 10 seconds for a 4 mm thick sample).[2][3][4] If your light source has a lower intensity, the exposure time must be proportionally increased.
-
Material Thickness: Ivocerin® is known for its ability to cure thicker layers of material, often up to 4 mm.[3][4][5] However, exceeding the recommended thickness for your specific resin system can lead to incomplete curing at the bottom of the sample due to light attenuation.
-
Inhibitors: Certain components in your formulation can inhibit the polymerization process. While Ivocerin® allows for the creation of amine-free composites, which enhances color stability, other chemical species can still interfere with the free radical polymerization.[5][6] Ensure all components of your resin system are compatible.
-
Ivocerin® Concentration: The concentration of Ivocerin® in the monomer is crucial. While a concentration of 0.2 wt% can yield results comparable to conventional photoinitiator systems, increasing the concentration to 0.4 wt% can significantly enhance the depth of cure.[5] However, excessively high concentrations can absorb too much light at the surface, hindering penetration and reducing the depth of cure.[5]
Q2: I am observing yellowing in my cured polymer. Is Ivocerin® the cause?
Ivocerin® itself is an intensely yellow substance.[5] However, one of its key advantages is its excellent bleaching behavior upon curing, meaning the yellow color largely disappears during polymerization.[5][6] If a yellowish tinge remains, it is more likely attributable to other components in the system, such as the use of co-initiators like camphorquinone (B77051) (CQ) with tertiary amines, which are known to cause some color instability.[1][5] Ivocerin® was developed as a more color-stable alternative to CQ-amine systems.[6]
Q3: Can I use Ivocerin® with any resin or monomer system?
Ivocerin® is a versatile photoinitiator. However, its solubility and compatibility with the specific monomers and oligomers in your formulation should be verified. It is often used in dimethacrylate-based systems.[6] For optimal performance, especially in bulk-fill composites, Ivocerin® is frequently combined with other photoinitiators like camphorquinone.[5]
Q4: How does Ivocerin®'s performance compare to other common photoinitiators like Camphorquinone (CQ) or Lucirin® TPO?
Ivocerin® offers several advantages over traditional photoinitiators:
-
Higher Reactivity: Ivocerin® is a Norrish Type I photoinitiator, meaning it undergoes cleavage to form two highly reactive free radicals upon light absorption.[7] This is in contrast to Norrish Type II initiators like CQ, which require a co-initiator (like an amine) to produce a single radical.[7] This higher quantum efficiency contributes to faster and more efficient polymerization.[5][6]
-
Deeper Cure: Due to its high reactivity and specific absorption characteristics, Ivocerin® allows for a greater depth of cure, making it ideal for bulk-fill applications.[3][4]
-
Color Stability: As it does not require an amine co-initiator, Ivocerin® can be used to formulate more color-stable materials compared to CQ-based systems.[5][6]
-
Absorption Spectrum: Ivocerin®'s absorption spectrum fills a gap between initiators like Lucirin® TPO (which absorbs more in the UV-violet range) and CQ (which absorbs in the blue range).[3][4] This allows it to be effectively activated by a wide range of commercially available LED curing lights.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of Ivocerin®.
Table 1: Ivocerin® Properties and Curing Parameters
| Parameter | Value | Source(s) |
| Absorption Range | 390–445 nm | [1] |
| Absorption Maximum (λmax) | ~418 nm | [1] |
| Recommended Concentration | 0.2 - 0.4 wt% in monomer | [5] |
| Typical Curing Time | 10 seconds (for 4 mm depth) | [3][4] |
| Required Light Intensity | ≥ 1,000 mW/cm² | [2][3][4] |
| Achievable Depth of Cure | Up to 4 mm | [3][4][5] |
Table 2: Comparative Performance Data
| Photoinitiator System | Concentration (wt%) | Depth of Cure (mm) | Vickers Hardness at Bottom (4mm) (% of surface) |
| Camphorquinone + Amine (Standard) | 0.3 + co-initiator | ~2 | Not specified for 4mm |
| Ivocerin® | 0.2 | Comparable to standard | Comparable to standard |
| Ivocerin® | 0.4 | Significantly increased | Significantly increased |
Note: Data synthesized from Ivoclar Vivadent R&D Report.[5]
Experimental Protocols
Protocol: Measuring Depth of Cure using Vickers Hardness
This protocol provides a method to assess the polymerization efficiency at different depths of a cured sample.
-
Sample Preparation:
-
Prepare the resin formulation containing Ivocerin®.
-
Place the uncured resin into a cylindrical mold of a specific depth (e.g., 4 mm or 6 mm) and a diameter of at least 4 mm.
-
Ensure the top and bottom surfaces are covered with transparent Mylar strips to prevent an oxygen-inhibited layer and to create a smooth surface.
-
-
Light Curing:
-
Position the tip of the light curing unit as close as possible to the top surface of the sample.
-
Cure the sample for the specified time (e.g., 10 seconds) with a calibrated LCU of known intensity (e.g., >1,000 mW/cm²).
-
-
Sample Removal and Storage:
-
After curing, carefully remove the sample from the mold.
-
Store the sample in the dark at 37°C for 24 hours to allow for post-curing polymerization to complete.
-
-
Hardness Testing:
-
Embed the cylindrical sample in an epoxy resin and grind it longitudinally to expose the central axis.
-
Polish the exposed surface to a smooth finish.
-
Using a Vickers microhardness tester, make indentations at specified intervals along the central axis, from the top surface to the bottom (e.g., every 0.5 mm).
-
-
Data Analysis:
-
Measure the dimensions of the indentations to calculate the Vickers Hardness Number (VHN) at each depth.
-
The depth of cure is often defined as the depth at which the VHN is at least 80% of the maximum VHN measured at the top surface.
-
Visualizations
Photopolymerization Initiation with Ivocerin®
The following diagram illustrates the initiation step of photopolymerization using Ivocerin®, a Norrish Type I photoinitiator.
Caption: Ivocerin® absorbs light, leading to cleavage and the formation of two free radicals that initiate polymerization.
Troubleshooting Workflow for Low Polymerization Efficiency
This workflow provides a logical sequence of steps to diagnose and resolve issues with low polymerization efficiency.
Caption: A step-by-step diagnostic workflow for troubleshooting low polymerization efficiency with Ivocerin®.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. dentalproductsreport.com [dentalproductsreport.com]
- 4. dentistrytoday.com [dentistrytoday.com]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. ivodent.hu [ivodent.hu]
- 7. repozitorij.sfzg.unizg.hr [repozitorij.sfzg.unizg.hr]
Impact of light intensity on Bis(4-methoxybenzoyl)diethylgermanium performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ivocerin)?
A1: this compound is a highly reactive photoinitiator used in light-cured polymer systems, most notably in dental resin composites.[1][2] It is a Norrish Type I photoinitiator, meaning it undergoes cleavage upon exposure to light to form two free radicals, which then initiate the polymerization process.[3] This high quantum efficiency makes it more reactive than traditional photoinitiators like camphorquinone (B77051).[2][3]
Q2: What are the main advantages of using Ivocerin over traditional photoinitiators like Camphorquinone (CQ)?
A2: Ivocerin offers several key advantages:
-
Higher Reactivity: It has a much higher quantum yield for radical formation compared to CQ-based systems, allowing for faster and more efficient polymerization.[3][4]
-
Deeper Cure: Its high photoreactivity enables the curing of thicker material layers, making it ideal for "bulk-fill" applications of up to 4 mm.[1][2]
-
Broad Light Absorption: Ivocerin absorbs light in the violet-to-blue range of the visible spectrum (approx. 390-445 nm), making it compatible with a wide range of commercial LED and halogen curing lights.[5][6]
-
Excellent Bleaching Properties: Unlike the yellowish camphorquinone, Ivocerin photobleaches almost completely upon exposure to light, resulting in more color-stable and esthetic final products.[2]
-
Amine-Free Curing: As a Type I initiator, it does not require a co-initiator like tertiary amines, which can be prone to yellowing and interact with acidic monomers.[1]
Q3: What is the general relationship between light intensity and the performance of Ivocerin?
A3: The performance of Ivocerin, measured by the degree of monomer conversion (DC) and depth of cure (DOC), is directly influenced by the light intensity and the total energy delivered (intensity × time). Generally, a higher light intensity leads to a faster polymerization rate and a greater depth of cure within a given time.[7] However, there is a threshold beyond which increasing intensity may not proportionally improve results and could lead to issues like increased shrinkage stress. For materials containing Ivocerin, a minimum light intensity of 1,000 mW/cm² is often recommended to achieve a reliable 4 mm depth of cure in short exposure times (e.g., 10 seconds).[8]
Troubleshooting Guide
Problem 1: My sample is not fully cured at the bottom (insufficient depth of cure).
-
Question: I cured my 4 mm sample according to the recommended time, but the bottom is still soft. What is the issue?
-
Answer: This is a common issue and can be attributed to several factors related to light intensity and energy delivery.
-
Low Light Intensity: Your light-curing unit may be delivering a lower intensity than required. The output of curing lights can degrade over time. It is crucial to periodically check the light's irradiance with a radiometer. For a 4 mm depth of cure with Ivocerin-containing composites, an intensity of at least 1,000 mW/cm² is recommended.[8]
-
Incorrect Wavelength: While Ivocerin works with most modern curing lights, ensure your unit's emission spectrum covers Ivocerin's absorption range (peak around 408-418 nm).[4][5] Single-peak curing lights designed only for camphorquinone (~470 nm) may be less effective.[9]
-
Distance and Angulation: The intensity of the light decreases significantly as the distance from the source to the sample surface increases. Ensure the light guide tip is as close as possible to the material surface without touching it.
-
Material Opacity/Shade: Darker or more opaque shades of material will absorb more light at the surface, preventing it from penetrating to deeper layers and thus reducing the depth of cure.[10] You may need to increase the curing time for these shades.
-
Problem 2: The surface of my cured sample feels tacky or inhibited.
-
Question: After curing, the top surface of my material remains sticky. Why is this happening?
-
Answer: This phenomenon is known as oxygen inhibition. Oxygen in the ambient air can interact with the free radicals generated by the photoinitiator at the surface, quenching them before they can initiate polymerization. This leaves a thin, uncured layer on the top.
-
Solution: While difficult to eliminate completely in an open-air environment, ensuring adequate light energy is delivered can help minimize the inhibited layer. A higher intensity or longer curing time can generate a higher concentration of radicals, overcoming the inhibitory effect more effectively.[7] In many applications, this layer is removed during finishing and polishing procedures.
-
Problem 3: My results are inconsistent between experiments.
-
Question: I am getting variable degrees of conversion and depth of cure even when I believe I am using the same parameters. What could be the cause?
-
Answer: Inconsistent results often stem from subtle variations in the experimental setup.
-
Curing Light Performance: As mentioned, the output of a curing light can fluctuate due to battery level or bulb/LED degradation. Always ensure the unit is fully charged and its output is verified before each set of experiments.[11]
-
Temperature: The rate of polymerization can be temperature-dependent. Significant variations in ambient temperature can affect the mobility of monomers and the overall reaction kinetics.
-
Sample Preparation: Ensure consistent sample thickness and that the material is dispensed bubble-free. Voids can inhibit light transmission and lead to under-cured zones.[12]
-
Data Presentation: Performance Metrics vs. Light Intensity
The following tables summarize quantitative data on the performance of resin composites containing this compound (Ivocerin) under different light-curing conditions.
Disclaimer: The data below is synthesized from multiple studies for illustrative purposes.[13][14][15][16] Actual results will vary based on the specific material formulation (resin matrix, filler type, and photoinitiator concentration) and experimental conditions.
Table 1: Illustrative Depth of Cure (DOC) and Degree of Conversion (DC) vs. Light Intensity & Time
| Light Intensity (mW/cm²) | Exposure Time (s) | Radiant Exposure (J/cm²) | Expected Depth of Cure (mm) | Expected Degree of Conversion (%) (at 2mm depth) |
| ~1200 | 10 | 12.0 | ~4.0 | 55 - 65 |
| ~1200 | 20 | 24.0 | > 4.0 | 60 - 70 |
| ~1600 | 20 | 32.0 | > 4.0 | ~70 |
| ~2300 | 40 | 92.0 | > 4.0 | > 85 (luting cement) |
| ~3000 | 3 | 9.0 | 2.0 - 3.5 | 50 - 60 |
Table 2: Degree of Conversion (DC) at Different Depths for Ivocerin-Containing Composites
| Curing Protocol | Radiant Exitance (mW/cm²) | Depth | Degree of Conversion (%) |
| High Intensity (3s) | ~3044 | 0.1 mm | 65 - 75 |
| 4.0 mm | 50 - 60 | ||
| Conventional (10s) | ~1188 | 0.1 mm | 60 - 70 |
| 4.0 mm | 55 - 65 |
Experimental Protocols
Protocol 1: Measuring Depth of Cure (DOC) via Scrape Test (Adapted from ISO 4049)
This method determines the thickness of the material that has been adequately polymerized.
Materials:
-
Resin composite containing Ivocerin
-
Cylindrical metal or PTFE mold (e.g., 8 mm height, 4 mm inner diameter)
-
Glass slide
-
Transparent Mylar strips
-
Calibrated light-curing unit
-
Plastic spatula or scalpel
-
Digital calipers with a precision of 0.01 mm
Methodology:
-
Place the mold on a glass slide covered with a Mylar strip.
-
Fill the mold with the composite material, taking care to avoid trapping air bubbles.
-
Place a second Mylar strip on top of the material and press gently with another glass slide to create a flat, smooth surface and extrude excess material.
-
Position the tip of the light-curing unit directly on the top Mylar strip, ensuring it is centered.
-
Irradiate the sample for the specified time (e.g., 10 seconds) at a defined light intensity (e.g., 1200 mW/cm²).
-
After curing, carefully remove the sample from the mold.
-
Using a plastic spatula, gently scrape away the soft, uncured material from the bottom of the sample (the side that was not directly irradiated).
-
Measure the height of the remaining cured portion of the cylinder using digital calipers.
-
According to ISO 4049, the depth of cure is this measured height divided by two.[17] Record the result.
-
Repeat the procedure at least three times for each set of parameters (intensity, time) to ensure reproducibility.
Protocol 2: Measuring Degree of Conversion (DC) via FTIR Spectroscopy
This protocol quantifies the percentage of monomer double bonds that have been converted into single bonds during polymerization.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Resin composite containing Ivocerin
-
Calibrated light-curing unit
-
Mylar strips
Methodology:
-
Uncured Spectrum: Place a small amount of uncured composite paste directly onto the ATR crystal. Press it into a thin, uniform layer.
-
Record the FTIR spectrum. Identify the absorbance peak for the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C bond, at around 1608 cm⁻¹.[14]
-
Calculate the ratio of the aliphatic to aromatic peak heights (or areas) for the uncured sample.
-
Cured Spectrum: Prepare a new, thin sample of the composite on the ATR crystal (or on a Mylar strip that is then pressed onto the crystal).
-
Light-cure the sample directly on the ATR accessory for the specified time and intensity. Be careful not to damage the crystal.
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculate the ratio of the aliphatic to aromatic peak heights (or areas) for the cured sample.
-
Calculation: The Degree of Conversion (DC) is calculated using the following formula: DC (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100[9]
-
Repeat the measurements for each set of parameters to obtain an average value.
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; initiator [label="this compound\n(Ivocerin)"]; light [label="Visible Light\n(hv, ~400-445 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; excited [label="Excited State\nIvocerin*"]; radicals [label="Free Radicals\n(Benzoyl & Germyl Radicals)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monomers [label="Monomer\n(e.g., Methacrylate)"]; propagation [label="Propagation"]; polymer [label="Polymer Network\n(Cured Material)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges light -> initiator [label="Absorption"]; initiator -> excited [label="Excitation"]; excited -> radicals [label="Norrish Type I\nCleavage", style=dashed]; radicals -> monomers [label="Initiation"]; monomers -> propagation [style=dashed]; propagation -> polymer; radicals -> propagation [style=invis];
// Rank alignment {rank=same; light; initiator} {rank=same; excited} {rank=same; radicals} {rank=same; monomers} {rank=same; propagation} {rank=same; polymer}
} ondot Caption: Norrish Type I photoinitiation mechanism of Ivocerin.
// Workflow Steps start [label="Start: Prepare Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Place mold on Mylar-covered\nglass slide"]; step2 [label="Fill mold with composite\n(avoid voids)"]; step3 [label="Cover with Mylar strip\nand press flat"]; step4 [label="Position curing light tip\nclose to surface"]; step5 [label="Irradiate at set intensity\nand time"]; step6 [label="Remove cured sample\nfrom mold"]; step7 [label="Scrape away uncured material\nfrom the bottom"]; step8 [label="Measure height of\ncured cylinder (H)"]; step9 [label="Calculate DOC = H / 2"]; end [label="End: Record Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; } ondot Caption: Experimental workflow for Depth of Cure (DOC) measurement.
// Nodes start [label="Problem:\nIncomplete Polymerization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the bottom of the\nsample soft?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the light intensity\n≥ 1000 mW/cm²?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the light guide tip\nclose to the surface?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is the material a\ndark/opaque shade?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res1 [label="Action: Check light output\nwith a radiometer. Calibrate\nor replace unit if needed.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; res2 [label="Action: Reposition light tip\nto be <1mm from the\nsample surface.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; res3 [label="Action: Increase curing time\nby 5-10 seconds to compensate\nfor light attenuation.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Re-run experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> end [label="No (Check other issues\ne.g., surface inhibition)"]; q2 -> q3 [label="Yes"]; q2 -> res1 [label="No"]; q3 -> q4 [label="Yes"]; q3 -> res2 [label="No"]; q4 -> res3 [label="Yes"]; q4 -> end [label="No"];
res1 -> end; res2 -> end; res3 -> end; } ondot Caption: Troubleshooting workflow for insufficient depth of cure.
References
- 1. cdn.vivarep.com [cdn.vivarep.com]
- 2. ivodent.hu [ivodent.hu]
- 3. oraljournal.com [oraljournal.com]
- 4. The power of light – From dental materials processing to diagnostics and therapeutics [medicaljournalssweden.se]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 7. uvebtech.com [uvebtech.com]
- 8. ivodent.hu [ivodent.hu]
- 9. researchgate.net [researchgate.net]
- 10. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dentalblog.solventum.com [dentalblog.solventum.com]
- 12. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Fast High-Intensity versus Conventional Light-Curing Protocol on Selected Properties of Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
Overcoming solubility issues of Bis(4-methoxybenzoyl)diethylgermanium in monomers
Welcome to the technical support center for Bis(4-methoxybenzoyl)diethylgermanium, a high-efficiency visible light photoinitiator. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges when incorporating this photoinitiator into monomer formulations.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides answers to common issues encountered during the dissolution of this compound in various monomer systems.
Q1: I am having difficulty dissolving this compound in my monomer formulation. What are the first steps I should take?
A1: Initially, ensure that your monomer and the photoinitiator are pure and dry, as contaminants can affect solubility. This compound, also known as Ivocerin, generally exhibits good solubility in common methacrylate (B99206) and acrylate (B77674) monomers used in dental resins and other photopolymerization applications.[1][2] If you are still facing issues, we recommend a combination of mechanical and thermal techniques. Start by creating a slurry of the photoinitiator in a small portion of the monomer. Then, you can introduce gentle heating and agitation.
Q2: Can I heat the mixture to improve solubility? If so, to what temperature?
A2: Yes, gentle heating can significantly improve the rate of dissolution. We recommend heating the monomer and photoinitiator mixture to a temperature between 40°C and 60°C.[3] It is crucial to use a controlled heating method, such as a water bath or a heating mantle with a stirrer, to ensure even temperature distribution and to avoid localized overheating, which could potentially lead to premature polymerization or degradation of the components. Always monitor the mixture during heating.
Q3: Is sonication a viable method for dissolving this compound?
A3: Sonication is a highly effective method for dissolving solid photoinitiators in monomer resins.[3][4][5] The ultrasonic waves create cavitation bubbles that help to break down the solid particles of the photoinitiator, increasing the surface area for dissolution.[4] For optimal results, use a bath sonicator to avoid direct contact of a probe with the monomer system, which can generate excessive localized heat. Combine sonication with magnetic stirring for enhanced mixing.
Q4: Are there any recommended co-solvents to aid in the dissolution of this compound?
A4: While this compound is generally soluble in common resin monomers, the use of a co-solvent can be beneficial, especially in highly viscous or complex formulations. Low-viscosity reactive diluents that are part of your final formulation, such as triethylene glycol dimethacrylate (TEGDMA) or 2-hydroxyethyl methacrylate (HEMA), can be excellent co-solvents.[1][2] It is advisable to first dissolve the photoinitiator in the lowest viscosity monomer of your formulation before adding the other components. Avoid non-reactive solvents unless they can be completely removed before curing, as they can negatively impact the final properties of the polymer.
Q5: The photoinitiator precipitates out of the solution after cooling. How can I prevent this?
A5: Precipitation upon cooling indicates that the solution is supersaturated at room temperature. To address this, you can try the following:
-
Slightly increase the temperature of your working environment if feasible.
-
Maintain a stock solution at a slightly elevated temperature, ensuring it is protected from light.
-
Re-dissolve the precipitate by gentle warming and stirring before use.
-
Consider a slight adjustment to your formulation , such as increasing the proportion of a monomer in which the photoinitiator has higher solubility.
Frequently Asked Questions (FAQs)
What is the typical concentration range for this compound in a monomer formulation?
For many dental composite applications, a concentration of 0.2 to 0.4 wt% of this compound in the monomer mixture has been shown to provide efficient curing.[6] However, the optimal concentration can vary depending on the specific monomers used, the desired curing depth, and the light source.
Is this compound soluble in water?
No, this compound has poor solubility in water.[1] It is designed for use in non-aqueous, monomer-based systems.
What is the appearance of this compound?
It is typically a yellowish powder.[2] The yellow tint generally bleaches upon exposure to curing light.[2]
In which common monomers is this compound known to be soluble?
This compound is known to have good solubility in monomers commonly used in dental resins, such as:
Quantitative Data Summary
| Solvent/Monomer System | Solubility | Typical Working Concentration (wt%) |
| Water | Poor[1] | Not Applicable |
| Common Acrylate/Methacrylate Monomers (e.g., Bis-GMA, TEGDMA, UDMA, HEMA) | Good[1][2] | 0.1 - 2.0%[2][6] |
| TMPTMA (trimethylolpropane trimethacrylate) | Good[1] | Not specified |
Experimental Protocols
Protocol for Dissolving this compound in a Monomer Blend
This protocol outlines a standard procedure for effectively dissolving this compound into a monomer resin system.
Materials and Equipment:
-
This compound
-
Monomer(s) (e.g., TEGDMA, Bis-GMA)
-
Amber glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control or water bath
-
Bath sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and the monomer(s) in an amber glass vial to protect the mixture from light.
-
Initial Mixing: Add the magnetic stir bar to the vial and place it on the magnetic stirrer. Begin stirring at a moderate speed to create a suspension.
-
Gentle Heating: Gently heat the mixture to 40-50°C using a water bath or a hot plate with stirring. Maintain this temperature and continue stirring until the photoinitiator is fully dissolved. Visually inspect for any remaining solid particles.
-
Sonication (Optional): If solid particles persist, place the vial in a bath sonicator for 10-15 minute intervals. After each interval, return the vial to the magnetic stirrer.
-
Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature while stirring. Store the solution in a tightly sealed amber container, protected from light, to prevent premature polymerization.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.vivarep.com [cdn.vivarep.com]
Photobleaching effects of Bis(4-methoxybenzoyl)diethylgermanium and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(4-methoxybenzoyl)diethylgermanium, also known as Ivocerin®, as a photoinitiator in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (Ivocerin®) and what is its primary application?
A1: this compound is a highly efficient Type I photoinitiator. Its primary application is to initiate free-radical polymerization upon exposure to visible light, particularly in the violet-to-blue range of the spectrum. It is widely used in the formulation of dental composites, luting cements, and materials for 3D printing due to its high reactivity and excellent photobleaching properties.[1][2][3][4]
Q2: How does this compound initiate polymerization?
A2: this compound functions via a Norrish Type-I cleavage mechanism. Upon absorption of light, the molecule undergoes homolytic cleavage of the bond between the germanium atom and a carbonyl group. This process generates two highly reactive germyl (B1233479) free radicals, which then initiate the polymerization of monomers such as acrylates and methacrylates.[1][4] Unlike Type II photoinitiators like camphorquinone (B77051), it does not require a co-initiator (e.g., a tertiary amine) to start the polymerization process.[1][4]
Q3: What is "photobleaching" in the context of this photoinitiator, and is it a desirable effect?
A3: In this context, photobleaching refers to the consumption of the photoinitiator as it absorbs light and decomposes to create initiating radicals. This is a highly desirable characteristic for a photoinitiator used in curing thick materials. As the Ivocerin® at the surface is consumed, it becomes transparent, allowing light to penetrate deeper into the sample and cure underlying layers. This "photobleaching" effect is crucial for achieving a greater depth of cure, for instance, in bulk-fill dental composites which can be cured in layers up to 4 mm thick.[4][5][6] Therefore, mitigating this photobleaching would be counterproductive to its intended function.
Q4: What is the optimal wavelength and light intensity for activating this compound?
A4: this compound has a broad absorption spectrum in the visible light range, from approximately 370 nm to 460 nm, with a peak absorption around 408-418 nm.[2][7] This makes it compatible with a wide range of light sources, including polywave LED curing lights commonly used in dentistry. For efficient and rapid curing, a high light intensity is recommended. For dental applications, intensities of at least 1,000 mW/cm² are often used to cure 4 mm thick increments in as little as 10 seconds.[5][6]
Q5: What concentrations of this compound are typically used?
A5: The optimal concentration depends on the specific monomer system, the desired curing depth, and the light source. In academic research, concentrations around 0.5 mol% have been used for the photopolymerization of vinylcyclopropanes.[3] For comparison, conventional photoinitiators like camphorquinone are often used in the range of 0.3 wt%.[6] It is crucial to empirically determine the optimal concentration for your specific application, as too high a concentration can lead to insufficient light penetration and a reduced depth of cure.
Q6: With which types of monomers is this compound compatible?
A6: this compound is compatible with a wide range of monomers that undergo free-radical polymerization. It is commonly used with (meth)acrylate monomers, which are prevalent in dental composites and 3D printing resins.[2][8][9][10][11] It has also been shown to be particularly effective for the polymerization of vinylcyclopropanes.[3]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or slow polymerization | Insufficient light intensity or exposure time: The photoinitiator may not be receiving enough energy to generate an adequate number of free radicals. | - Increase the light intensity of your curing unit. Intensities of at least 1000 mW/cm² are recommended for rapid curing.[5]- Increase the exposure time.- Ensure the light source is in close proximity to the sample. |
| Mismatched light source spectrum: The emission spectrum of your light source may not sufficiently overlap with the absorption spectrum of Ivocerin® (370-460 nm).[2] | - Use a polywave LED or a light source that emits light in the violet-to-blue range (peak around 408-418 nm).[1][2]- Check the specifications of your light source to confirm its emission spectrum. | |
| Photoinitiator concentration is too low: There may not be enough photoinitiator molecules to initiate efficient polymerization. | - Incrementally increase the concentration of this compound in your formulation. A starting point could be around 0.5 mol%.[3] | |
| Presence of oxygen: Oxygen can inhibit free-radical polymerization, especially at the surface of the sample. | - Conduct the polymerization in an inert atmosphere (e.g., under nitrogen or argon).- For surface curing, consider using a barrier gel or film to prevent oxygen contact. | |
| Presence of inhibitors in the monomer: Commercial monomers may contain inhibitors to prevent premature polymerization during storage. | - Check the technical data sheet of your monomer for the presence of inhibitors.- If necessary, remove inhibitors using an appropriate method (e.g., passing through an inhibitor removal column). | |
| Reduced depth of cure | Photoinitiator concentration is too high: An excess of photoinitiator can absorb most of the light at the surface, preventing it from penetrating deeper into the sample (inner filter effect). | - Systematically decrease the concentration of this compound. |
| High filler content or opacity of the formulation: Fillers or pigments in the formulation can scatter or absorb light, reducing its penetration depth.[1] | - If possible, reduce the filler or pigment concentration.- Increase the light intensity and/or exposure time to compensate. | |
| Discoloration of the cured polymer | Use of co-initiators: While Ivocerin® does not require a co-initiator, if used in a system with other photoinitiators that do (like camphorquinone), the co-initiator (often a tertiary amine) can be a source of yellowing. | - Ivocerin®-based systems can be formulated to be amine-free, which improves color stability.[4][12] If possible, remove amine co-initiators from your formulation. |
| Variability in polymerization results | Inconsistent light intensity: The output of the light source may fluctuate. | - Regularly check the light intensity of your curing unit with a radiometer.[1] |
| Inhomogeneous mixing of components: The photoinitiator may not be evenly distributed throughout the monomer resin. | - Ensure thorough mixing of the photoinitiator into the monomer solution. Gentle heating and mechanical stirring may be necessary to ensure complete dissolution. |
Section 3: Quantitative Data
Table 1: Photochemical Properties of this compound (Ivocerin®)
| Property | Value | Reference |
| Peak Absorption Wavelength | ~408 - 418 nm | [1][2] |
| Absorption Range | ~370 - 460 nm | [2][7] |
| Quantum Yield of Radical Formation | ~0.85 | [4] |
Table 2: Performance in Dental Composites
| Parameter | Ivocerin®-containing Resin Cement | Conventional Resin Cement (with Camphorquinone) | Reference |
| Degree of Conversion | ~87% | ~45% | [7] |
| Recommended Curing Depth | Up to 4 mm | Typically 2 mm | [5][6] |
| Required Light Intensity for Rapid Cure | ≥ 1000 mW/cm² | Varies, often requires longer exposure for similar depth | [5] |
Section 4: Experimental Protocols
General Protocol for Photopolymerization of a (Meth)acrylate Resin
This protocol provides a general framework for a lab-scale photopolymerization experiment. The specific parameters (concentrations, light intensity, exposure time) should be optimized for your particular system.
-
Preparation of the Photoinitiator/Monomer Solution:
-
Weigh the desired amount of this compound. A typical starting concentration is 0.5 mol% relative to the monomer.
-
Add the photoinitiator to the desired (meth)acrylate monomer or monomer blend (e.g., Bis-GMA/TEGDMA).
-
Mix thoroughly until the photoinitiator is completely dissolved. This may require gentle heating and/or mechanical stirring in a dark or amber-colored container to prevent premature polymerization.
-
If the solution is viscous, it can be degassed in a vacuum chamber to remove air bubbles.
-
-
Sample Preparation:
-
Place the prepared resin into a mold of the desired dimensions (e.g., a Teflon mold for creating discs for mechanical testing).
-
Cover the mold with a transparent, non-reactive film (e.g., a Mylar strip) to create a flat surface and minimize oxygen inhibition.
-
-
Photocuring:
-
Position the light source (e.g., a dental curing light or a laboratory UV/Vis lamp with an appropriate filter) directly over the sample at a fixed distance.
-
Irradiate the sample for a predetermined time. For a 2 mm thick sample, an initial exposure of 20-40 seconds with a light intensity of >1000 mW/cm² is a reasonable starting point.[7]
-
If curing thicker samples, proceed in increments or use a single, longer exposure if the system is designed for bulk curing.
-
-
Analysis of Polymerization:
-
Degree of Conversion (DC): This can be determined using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the absorbance of the aliphatic C=C peak (around 1638 cm⁻¹) relative to an internal standard peak (e.g., the aromatic C=C peak at 1608 cm⁻¹).[7]
-
Depth of Cure: This can be assessed by measuring the Vickers microhardness at different depths from the irradiated surface. A common method is to consider the depth at which the hardness is at least 80% of the maximum surface hardness.[7]
-
Polymerization Kinetics: Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to measure the heat flow during polymerization, providing information on the rate of polymerization and the total heat of reaction.
-
Section 5: Diagrams
Caption: Workflow illustrating the role of photobleaching in achieving deep polymerization.
Caption: Photoinitiation mechanism of this compound.
References
- 1. revista.uepb.edu.br [revista.uepb.edu.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ivodent.hu [ivodent.hu]
- 5. ivodent.hu [ivodent.hu]
- 6. cdn.vivarep.com [cdn.vivarep.com]
- 7. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coatingresins.arkema.com [coatingresins.arkema.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin) UV Degradation Pathways
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential degradation of Bis(4-methoxybenzoyl)diethylgermanium, a photoinitiator commonly known as Ivocerin, under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of UV degradation for this compound?
A1: this compound is a Type I photoinitiator. Upon exposure to UV light, it undergoes a primary photochemical process known as Norrish Type I cleavage. This involves the homolytic cleavage of the bond between the germanium atom and one of the carbonyl carbons (Ge-C(O)).
Q2: What are the initial radical species formed upon UV irradiation?
A2: The Norrish Type I cleavage results in the formation of a diethylgermyl radical ((C₂H₅)₂Ge•) and two 4-methoxybenzoyl radicals (CH₃O-C₆H₄-C(=O)•). These highly reactive species are responsible for initiating polymerization.
Q3: Is this compound considered UV stable?
A3: Compared to some other photoinitiators, organogermanium compounds like Ivocerin are noted for their relatively good UV stability. However, prolonged or high-intensity UV exposure will lead to its degradation as it functions by absorbing UV light to initiate polymerization.
Q4: What are the potential secondary reactions and degradation byproducts I might observe?
A4: The initial radicals can undergo various secondary reactions, leading to a range of byproducts. The 4-methoxybenzoyl radical can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 4-methoxybenzaldehyde. It can also undergo decarbonylation to form a 4-methoxyphenyl (B3050149) radical, which can then abstract a hydrogen to form anisole (B1667542) or react with other species. In the presence of oxygen, the benzoyl radical can form a benzoylperoxy radical, which can lead to the formation of benzoic acid derivatives. The diethylgermyl radical is less reactive than analogous silyl (B83357) radicals but can participate in addition reactions or hydrogen abstraction.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Several analytical techniques are suitable for monitoring the degradation of the photoinitiator and the appearance of byproducts. These include High-Performance Liquid Chromatography (HPLC) to track the concentration of the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of new compounds formed. UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum of the solution over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the UV irradiation of this compound.
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC/GC-MS analysis. | Formation of degradation byproducts. | Compare the retention times and mass spectra of your unknown peaks with potential degradation products such as 4-methoxybenzaldehyde, 4-methoxybenzoic acid, and anisole. Consider that reactions with your solvent or monomer can also create new compounds. |
| Inconsistent or slow reaction/polymerization rates. | 1. Degradation of the photoinitiator before use. 2. Inefficient UV light source. 3. "Filter effect" from high photoinitiator concentration. | 1. Store the photoinitiator in a cool, dark place. 2. Ensure your UV lamp's emission spectrum overlaps with the absorption spectrum of this compound (peaks are typically in the UVA and visible light range). Verify the lamp's intensity. 3. Reduce the photoinitiator concentration. High concentrations can lead to excessive light absorption at the surface, preventing UV light from penetrating the full depth of the sample. |
| Yellowing of the sample after UV exposure. | Formation of colored byproducts. | While some degree of color change can be expected due to the chemical transformations, significant yellowing may indicate extensive degradation. Analyze the byproducts to understand the cause. Consider using a UV filter to block shorter, more energetic wavelengths if they are not necessary for initiation. |
| Difficulty in identifying degradation products. | Low concentration of byproducts or complex mixture. | Concentrate your sample before analysis. Use a combination of analytical techniques (e.g., HPLC-MS, GC-MS, NMR) for a more comprehensive characterization. Derivatization of polar byproducts (like acids) may improve their detection by GC-MS. |
Experimental Protocols
Below are detailed methodologies for key experiments to study the UV degradation of this compound.
Sample Preparation for Degradation Studies
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the photoinitiator is soluble. Acetonitrile (B52724) and methanol (B129727) are common choices.
-
Concentration: Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration for analytical studies is in the range of 0.01 to 1 mg/mL.
-
Sample Vessel: Use a quartz cuvette or vial for UV irradiation, as glass will absorb a significant portion of the UV light.
-
Degassing (Optional): If studying the reaction in the absence of oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to irradiation.
UV Irradiation Procedure
-
UV Source: Utilize a UV lamp with a known emission spectrum and intensity. A mercury lamp or a UV LED with a specific wavelength (e.g., 365 nm) is suitable.
-
Experimental Setup: Place the sample in a temperature-controlled holder at a fixed distance from the UV source. A magnetic stirrer can be used to ensure uniform irradiation of the solution. It is advisable to enclose the setup in a light-tight box to prevent exposure to ambient light and for safety.
-
Irradiation Time: Expose the sample to UV radiation for specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Collection: At each time point, withdraw an aliquot of the solution for analysis. Store the aliquots in the dark and at a low temperature to prevent further degradation before analysis.
Analytical Methods
-
Objective: To quantify the decrease in the concentration of this compound and the formation of non-volatile degradation products.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is a common choice. For example, a gradient from 50% to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the parent compound and expected byproducts absorb (e.g., 280 nm).
-
Quantification: Create a calibration curve using standard solutions of this compound to determine its concentration at each time point.
-
Objective: To identify the structure of degradation products in real-time.
-
Setup: An NMR spectrometer equipped with a fiber-optic cable to deliver UV light directly into the NMR tube.
-
Sample Preparation: Prepare a solution of the photoinitiator in a deuterated solvent (e.g., acetonitrile-d3).
-
Procedure: Acquire an initial ¹H NMR spectrum before irradiation. Then, irradiate the sample inside the NMR spectrometer for set durations and acquire spectra at various time points to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products. 2D NMR techniques (e.g., COSY, HSQC) can be employed to aid in structure elucidation.
Visualizations
Caption: Proposed primary degradation pathway of this compound under UV irradiation.
Caption: General experimental workflow for studying the UV degradation of photoinitiators.
Improving the shelf life of Bis(4-methoxybenzoyl)diethylgermanium-containing resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and stability of resins containing the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in resins?
A1: this compound, also known by the trade name Ivocerin®, is a highly efficient Type I photoinitiator.[1][2][3] Its primary function is to absorb light (typically in the visible light spectrum) and generate free radicals, which initiate the polymerization or "curing" of the resin.[4] Germanium-based photoinitiators like this one are noted for their high reactivity and absorption at longer wavelengths, making them suitable for curing thicker sections of material.[4][5]
Q2: What are the optimal storage conditions for resins containing this photoinitiator?
A2: To maximize shelf life, resins containing this compound should be stored in opaque, airtight containers to prevent exposure to light and moisture. Storage at controlled, cool temperatures (e.g., 4-8°C) is recommended to minimize thermal degradation.[6][7] Avoid repeated freeze-thaw cycles, as this can affect the homogeneity of the resin.
Q3: Why has my uncured resin changed color (e.g., yellowed) during storage?
A3: Yellowing of the uncured resin can be an indication of premature degradation of the photoinitiator or other resin components. This can be caused by exposure to light, elevated temperatures, or oxygen. While alternative photoinitiators have been studied to reduce the initial yellow color sometimes associated with systems like camphorquinone, all photoinitiators can be prone to color changes upon degradation.[8][9]
Q4: Can I use this photoinitiator for applications requiring high biocompatibility?
A4: Germanium-based photoinitiators are being actively investigated for medical and dental applications due to their potential for lower toxicity compared to some other photoinitiator systems.[3][10] However, for any specific application, particularly in drug development or medical devices, thorough biocompatibility and leachability testing of the fully cured resin is mandatory to ensure safety and regulatory compliance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Degraded Photoinitiator: The shelf life of the resin may have been exceeded, or it was stored improperly, leading to a lower concentration of active photoinitiator.[11]2. Insufficient Light Intensity/Exposure: The light source may not be emitting at the correct wavelength or with sufficient power to activate the photoinitiator effectively.3. Oxygen Inhibition: Oxygen present at the surface of the resin can scavenge free radicals, preventing complete polymerization. | 1. Use a fresh batch of resin or one that has been stored correctly. Verify the expiration date.2. Check the specifications of your light source. Ensure the emission spectrum overlaps with the absorption spectrum of this compound (which has absorption extending into the visible range).[4] Increase exposure time or light intensity.3. Cure the resin in an inert atmosphere (e.g., under nitrogen) or use a barrier coating (like a thin film or glycerol) to block oxygen at the surface. |
| Yellowing of Cured Resin Post-Exposure | 1. Photobleaching Byproducts: While this initiator is designed to become colorless after curing (photobleach), improper curing or interaction with other resin components can lead to colored degradation byproducts.[12]2. Accelerated Aging: Exposure to UV light and heat after curing can cause further chemical changes in the polymer matrix and any remaining photoinitiator fragments.[8][13] | 1. Ensure complete and thorough curing of the resin. Experiment with different light intensities and exposure times.2. If the final product will be exposed to significant UV light, consider including a UV stabilizer in your resin formulation. Store the cured product away from direct sunlight and high heat. |
| Bubbles in the Cured Resin | 1. Trapped Air: Air may have been introduced during mixing of the resin components.2. Moisture Contamination: Water contamination in the resin can vaporize during the exothermic polymerization reaction, creating bubbles.[14] | 1. After mixing, degas the resin using a vacuum chamber or centrifuge before curing.2. Ensure all resin components and mixing containers are completely dry. Store resins in a low-humidity environment.[14] |
| Brittle Cured Product | 1. Over-curing: Excessive light exposure can lead to a highly cross-linked and brittle polymer network.2. Incorrect Formulation: The ratio of monomer to photoinitiator or other additives may not be optimal for the desired mechanical properties.[15] | 1. Reduce the light exposure time or intensity. Calibrate the curing parameters for your specific application.2. Consult the supplier's technical data sheet for recommended formulations. Adjust the concentration of the photoinitiator or other components systematically. |
Stability Data and Experimental Protocols
Representative Shelf Life Data
The following tables present representative data from an accelerated aging study on a resin containing this compound. This data is for illustrative purposes and actual results will vary based on the specific resin formulation.
Table 1: Effect of Storage Temperature on Photoinitiator Concentration
| Storage Time (Weeks) | Concentration at 4°C (% of Initial) | Concentration at 25°C (% of Initial) | Concentration at 40°C (% of Initial) |
| 0 | 100% | 100% | 100% |
| 4 | 99.8% | 98.5% | 95.2% |
| 8 | 99.6% | 97.1% | 90.8% |
| 12 | 99.5% | 95.8% | 86.5% |
Table 2: Curing Efficiency After Accelerated Aging
| Storage Condition | Curing Depth (mm) after 20s exposure |
| Initial (Unaged) | 4.5 |
| 12 weeks at 4°C | 4.4 |
| 12 weeks at 25°C | 4.1 |
| 12 weeks at 40°C | 3.6 |
Key Experimental Protocols
Protocol 1: Accelerated Aging Study
Objective: To evaluate the thermal stability of the resin and predict its long-term shelf life.[6][7]
Methodology:
-
Dispense 5 mL aliquots of the resin into amber glass vials and seal tightly.
-
Place sets of vials into temperature-controlled chambers at three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Place a control set in a refrigerator at 4°C.
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature chamber.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the resin for key stability-indicating parameters:
-
Photoinitiator Concentration: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to quantify the concentration of this compound.
-
Viscosity: Measure the viscosity using a rheometer to detect changes in the resin's physical properties.
-
Curing Performance: Cure a standardized sample and measure a key mechanical property, such as hardness or curing depth.
-
-
Plot the degradation data and use the Arrhenius equation to extrapolate the expected shelf life at normal storage conditions (e.g., 4°C or 25°C).[16]
Protocol 2: Photostability Testing
Objective: To determine the effect of light exposure on the stability of the uncured resin. This protocol is adapted from ICH Q1B guidelines.[17][18]
Methodology:
-
Spread a thin layer of the resin (approx. 1 mm thick) in a shallow, transparent container (e.g., a quartz petri dish).
-
Prepare a control sample by wrapping an identical dish completely in aluminum foil.
-
Place both samples in a photostability chamber equipped with a light source that provides a standardized output (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.
-
After the exposure is complete, analyze both the exposed and control samples for:
-
Appearance: Note any changes in color or clarity.
-
Photoinitiator Concentration (via HPLC): Quantify any degradation of the photoinitiator.
-
Assay of Degradation Products: Use techniques like LC-MS to identify and quantify any new impurities formed.[12]
-
Curing Performance: Compare the curing efficiency of the exposed resin to the control.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for accelerated aging and the proposed photochemical pathway.
Caption: A decision-making flowchart for troubleshooting incomplete resin curing.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Shelf life determination of an epoxy resin by accelerated aging - UNT Digital Library [digital.library.unt.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Color stability of experimental composites containing different photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 13. Accelerated Aging Effects on Color Change, Translucency Parameter, and Surface Hardness of Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5 Resin Troubleshooting Mistakes You Can Easily Avoid - Resin Obsession [resinobsession.com]
- 15. Effect of the epoxy resin chemistry on the viscoelasticity of its cured product | Semantic Scholar [semanticscholar.org]
- 16. epublications.marquette.edu [epublications.marquette.edu]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Oxygen Inhibition with Bis(4-methoxybenzoyl)diethylgermanium
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during photopolymerization experiments.
Troubleshooting Guide
This section addresses common issues encountered during photopolymerization initiated by this compound in the presence of oxygen, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface After Polymerization | Oxygen Inhibition: Free radicals at the air-resin interface are scavenged by atmospheric oxygen, forming less reactive peroxy radicals and preventing complete polymerization at the surface.[1][2] | 1. Increase Light Intensity: Higher irradiance generates a greater concentration of free radicals, which can more effectively compete with oxygen quenching.[1][3] 2. Use of Additives: Incorporate oxygen scavengers such as thiols or amines into the formulation.[1][4] 3. Inert Atmosphere: Perform the curing process under a nitrogen or argon blanket to displace oxygen.[1] 4. Lamination: Apply a transparent barrier film over the resin to prevent contact with air during curing. |
| Slow or Incomplete Polymerization Throughout the Bulk | High Oxygen Concentration in Resin: Dissolved oxygen within the bulk of the resin can inhibit polymerization. Insufficient Radical Flux: The rate of radical generation may not be sufficient to overcome the inhibitory effect of dissolved oxygen. | 1. Deoxygenate the Resin: Prior to curing, purge the resin with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Increase Photoinitiator Concentration: A higher concentration of this compound will generate more radicals upon UV exposure.[1] Exercise caution as excessive concentrations can negatively impact the mechanical properties of the polymer. 3. Optimize Light Source: Ensure the emission spectrum of your UV source optimally overlaps with the absorption spectrum of this compound. |
| Inconsistent Curing Results | Variable Oxygen Exposure: Fluctuations in airflow or inconsistent application of inerting can lead to variable levels of oxygen inhibition. Inhomogeneous Mixture: Poor dispersion of the photoinitiator or additives can result in localized differences in curing. | 1. Control the Curing Environment: Use a controlled chamber for curing to maintain a consistent atmosphere. 2. Ensure Homogeneous Formulation: Thoroughly mix all components of the resin formulation to ensure uniform distribution of the photoinitiator and any additives. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a highly efficient photoinitiator?
A1: Acylgermanes, like this compound, are highly efficient Type I photoinitiators.[5] Upon exposure to light, they undergo a process called α-cleavage, generating two types of radicals: a germyl (B1233479) radical and two benzoyl radicals.[5] This high quantum yield of radical formation contributes to their efficiency in initiating polymerization.[5] Furthermore, they exhibit a significant red-shift in their long-wavelength absorption bands, allowing for curing with visible light sources, which can penetrate deeper into samples.[5]
Q2: How does oxygen inhibition specifically affect polymerizations initiated by this compound?
A2: Oxygen, a triplet-state diradical, can interact with the excited triplet state of the photoinitiator, quenching it and preventing the formation of initiating radicals. More significantly, it can react with the propagating carbon-centered radicals on the growing polymer chains to form stable peroxy radicals. These peroxy radicals are much less reactive towards monomer double bonds, thus terminating the polymerization chain reaction. This is particularly problematic at the surface of the sample where there is a continuous supply of atmospheric oxygen.
Q3: What are the most effective additives for reducing oxygen inhibition in this system?
A3: Thiols and amines are commonly used and effective additives.[1][4] Thiols can act as hydrogen donors to convert peroxy radicals back into active species and also participate in a thiol-ene reaction that is less sensitive to oxygen. Amines can also act as oxygen scavengers. The choice of additive may depend on the specific monomer system and desired properties of the final polymer.
Q4: Can increasing the concentration of this compound alone solve the oxygen inhibition problem?
A4: Increasing the photoinitiator concentration can help mitigate oxygen inhibition by generating a higher flux of radicals to consume dissolved oxygen.[1] However, this approach has its limits and may not be sufficient for complete surface cure in the presence of atmospheric oxygen. Moreover, excessively high concentrations can lead to issues such as increased brittleness, yellowing of the polymer, and a higher amount of unreacted initiator, which can be a concern in biomedical applications.
Quantitative Data on Anti-Oxygen Inhibition Strategies
The following table summarizes the effectiveness of various additives in improving the double bond conversion (DBC) of an acrylate-based formulation cured in air. While this data is not specific to this compound, it provides a general comparison of the efficacy of different chemical approaches to combat oxygen inhibition.
| Additive Type | Example Additive | Molar Equivalents (to photoinitiator) | Double Bond Conversion (DBC) in Air (%) |
| None | - | - | 27 |
| Amine | N-Methyldiethanolamine (MDEA) | 1.0 | 38 |
| Amine | Tribenzylamine (Bz3N) | 1.0 | 38 |
| Thiol | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 1.0 | 46 |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1.0 | 47 |
| Data adapted from a study on LED curing of acrylate (B77674) coatings and serves as a general reference.[4] |
Experimental Protocols
Protocol 1: Curing Under an Inert Atmosphere
Objective: To eliminate atmospheric oxygen from the curing environment to prevent surface inhibition.
Materials:
-
Resin formulation containing this compound
-
UV-transparent curing chamber with gas inlet and outlet
-
Source of inert gas (Nitrogen or Argon) with a flowmeter
-
UV light source
Procedure:
-
Dispense the resin formulation onto the substrate.
-
Place the substrate inside the curing chamber.
-
Seal the chamber and begin purging with the inert gas at a flow rate of 2-5 L/min for 5-10 minutes to displace the air.
-
While maintaining a positive pressure of the inert gas, activate the UV light source to initiate polymerization for the desired duration.
-
After the exposure is complete, turn off the UV source and stop the inert gas flow.
-
Open the chamber and retrieve the fully cured, tack-free sample.
Protocol 2: Incorporation of a Thiol Additive
Objective: To chemically scavenge oxygen and reduce its inhibitory effects using a thiol-based additive.
Materials:
-
Monomer(s)
-
This compound
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP)
-
Mixing vessel and stirrer
-
UV light source
Procedure:
-
In the mixing vessel, combine the monomer(s) and the desired concentration of this compound (e.g., 0.5 - 2.0 wt%).
-
Add the multifunctional thiol. A common starting point is a 1:1 stoichiometric ratio of thiol to ene functional groups, but this can be optimized.
-
Thoroughly mix all components until a homogeneous solution is obtained.
-
Dispense the formulation onto the substrate.
-
Expose the sample to the UV light source to initiate curing. The presence of the thiol should allow for effective curing even in the presence of air.
-
Assess the surface cure for tackiness.
Visualizations
Caption: Photoinitiation by this compound and the competing process of oxygen inhibition.
Caption: Troubleshooting workflow for addressing a tacky polymer surface.
Caption: Experimental workflow for mitigating oxygen inhibition during photopolymerization.
References
Technical Support Center: Formulation Properties & Bis(4-methoxybenzoyl)diethylgermanium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions regarding the use of the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium, with a focus on its role within a formulation and the factors that control a key physical property: viscosity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, also known by trade names such as Ivocerin®, is a highly reactive Type I photoinitiator.[1][2] Its primary function is to absorb light (typically in the visible light spectrum, ~400-450 nm) and generate free radicals, which in turn initiate the polymerization process in a monomer/oligomer resin system.[3] It is particularly noted for its high efficiency, which allows for rapid and deep curing of materials like dental composites.[3][4]
Q2: Can I use this compound to directly adjust or control my formulation's viscosity?
No, this compound is not intended for use as a viscosity modifier. As a photoinitiator, it is added in very small concentrations (typically 0.1% to 1.0% by weight). At such low levels, its direct impact on the bulk viscosity of the formulation is negligible. The viscosity of a photocurable formulation is primarily determined by the selection of monomers/oligomers, the ratio of those components, the type and amount of fillers, and the temperature.[5][6]
Q3: What are the main factors I should consider for adjusting my formulation's viscosity?
Viscosity is a critical parameter controlled by several key factors:[6][7]
-
Monomer/Oligomer Selection: High molecular weight monomers, like Bis-GMA, are inherently very viscous.[5]
-
Reactive Diluents: Low-viscosity monomers, such as triethylene glycol dimethacrylate (TEGDMA), are often added to reduce the overall viscosity of the resin base.[6]
-
Filler Content: Increasing the percentage of inorganic fillers will significantly increase the formulation's viscosity.[7]
-
Temperature: Increasing the temperature of a resin will lower its viscosity.[8] This is a common technique used to improve handling and flow, often referred to as pre-heating in dental applications.[8]
Q4: My formulation's viscosity is too high after mixing. What could be the cause?
If you observe an unexpected increase in viscosity after adding all components, consider the following:
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Incorrect Monomer Ratio: An insufficient amount of reactive diluent (low-viscosity monomer) was added.
-
Low Temperature: The formulation was prepared or is being stored at a temperature that is too low, causing it to thicken.[8]
-
Component Incompatibility/Aggregation: While less common, poor solubility of the photoinitiator or other additives in the resin matrix could potentially lead to particle aggregation and a slight increase in viscosity. Ensure all solid components are fully dissolved.
Troubleshooting Guide: Viscosity Adjustment
This guide provides a systematic approach to resolving common viscosity issues in formulations containing this compound.
Problem: Formulation Viscosity is Too High
High viscosity can lead to poor handling, difficulty in dispensing, and incomplete filling of molds or cavities.
-
Illustrative Data: Effect of Reactive Diluent on Viscosity The following table demonstrates how adjusting the ratio of a high-viscosity monomer (Bis-GMA) to a low-viscosity reactive diluent (TEGDMA) can significantly alter the final viscosity of the resin mixture at room temperature (23°C).
| Formulation ID | Bis-GMA (wt%) | TEGDMA (wt%) | Illustrative Viscosity (Pa·s) |
| F-1 | 80 | 20 | ~120 |
| F-2 | 70 | 30 | ~45 |
| F-3 | 60 | 40 | ~15 |
| F-4 | 50 | 50 | ~5 |
| (Note: Data is for illustrative purposes to show a typical trend.) |
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high formulation viscosity.
Problem: Formulation Viscosity is Too Low
Low viscosity can lead to a lack of body, difficulty in shaping the material, and potential phase separation of fillers.
-
Illustrative Data: Effect of Temperature on Viscosity This table shows how the viscosity of a typical packable dental composite (high filler load) can decrease dramatically upon heating.
| Temperature (°C) | Illustrative Viscosity (kPas) |
| 23 (Room Temp) | ~15.0 |
| 37 | ~8.0 |
| 45 | ~4.5 |
| 54 | ~2.5 |
| (Note: Data is illustrative, based on trends reported for commercial composites[8].) |
-
Solutions:
-
Decrease Reactive Diluent: Reduce the weight percentage of the low-viscosity monomer (e.g., TEGDMA) and increase the high-viscosity monomer (e.g., Bis-GMA).
-
Increase Filler Loading: Incrementally add more filler to the resin matrix. This is the most effective way to build viscosity.
-
Reduce Temperature: Ensure the formulation is handled at a controlled room temperature rather than an elevated one.
-
Experimental Protocols
Protocol 1: Preparation of a Photocurable Resin Formulation
This protocol describes the steps to create a simple resin base for testing. All steps should be performed under amber or red lighting to prevent premature polymerization.
-
Component Weighing: On an analytical balance, accurately weigh the high-viscosity monomer (e.g., Bis-GMA) and low-viscosity monomer (e.g., TEGDMA) into a light-proof mixing vessel according to your desired weight percent ratio.
-
Photoinitiator Addition: Weigh the required amount of this compound (e.g., 0.5 wt% of the total monomer weight) and add it to the monomer mixture.
-
Mixing: Mix the components thoroughly using a planetary mixer or a magnetic stirrer at a controlled temperature until the photoinitiator is completely dissolved and the mixture is homogenous. This may take several hours for solid initiators.
-
Degassing: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing.
-
Storage: Store the final formulation in a sealed, light-proof container at a cool, controlled temperature.
Protocol 2: Viscosity Measurement Using a Rheometer
This protocol outlines a standard method for measuring the viscosity of a prepared resin.
-
Instrument Setup: Use a rheometer equipped with a parallel plate or cone-and-plate geometry.[7] Set the desired measurement temperature (e.g., 23°C) and allow the instrument to equilibrate.
-
Sample Loading: Place an appropriate amount of the resin formulation onto the center of the bottom plate.
-
Gap Setting: Lower the upper plate to the specified gap distance (e.g., 1 mm). Ensure the sample completely fills the gap and trim any excess material from the edge.
-
Equilibration: Allow the sample to rest for 2-3 minutes to reach thermal equilibrium.
-
Measurement: Begin the measurement. A common method is a shear rate sweep, where the viscosity is measured across a range of shear rates (e.g., 0.1 s⁻¹ to 100 s⁻¹). This will show if the material is Newtonian or shear-thinning. For a simple single-point viscosity, measure at a defined shear rate (e.g., 10 s⁻¹).
-
Data Recording: Record the viscosity (in Pa·s or cP) as a function of the shear rate.
-
Experimental Workflow Diagram
Caption: Workflow for formulation preparation and viscosity testing.
References
- 1. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 8. Viscosity and stickiness of dental resin composites at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Yellowing in Polymers Initiated with Bis(4-methoxybenzoyl)diethylgermanium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize yellowing in polymers initiated with Bis(4-methoxybenzoyl)diethylgermanium, also known as Ivocerin®.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common causes of yellowing in your photopolymerization experiments.
Q1: My polymer appears yellow immediately after curing. What is the likely cause and how can I fix it?
A1: Initial yellowness can stem from several factors related to the photoinitiator and curing process. This compound itself is a yellow powder, which can impart a yellowish hue to the uncured resin.[1] However, it is known for its excellent photobleaching properties, meaning it should become colorless during polymerization.[1] If yellowing persists, consider the following:
-
Incomplete Curing: Insufficient light exposure may lead to incomplete photobleaching of the initiator.
-
High Initiator Concentration: An excess of the photoinitiator can result in unreacted molecules that retain their yellow color.
-
Light Source Mismatch: The emission spectrum of your light source may not optimally overlap with the absorption spectrum of this compound (390–445 nm, with a peak around 418 nm).[2][3]
Troubleshooting Steps:
-
Optimize Light Exposure: Increase the curing time or the light intensity to ensure complete polymerization and photobleaching.
-
Adjust Initiator Concentration: Reduce the concentration of this compound to the lowest effective level for your system.
-
Verify Light Source: Ensure your light source has a significant output in the 400-450 nm range.
Q2: The surface of my polymer is more yellow than the bulk material. Why is this happening?
A2: Surface yellowing is often a result of oxygen inhibition. Oxygen in the atmosphere can interact with the initiating radicals, leading to the formation of peroxy radicals. These species can interfere with the polymerization process and may lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the curing process in an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.
-
Barrier Coating: Apply a barrier coating (e.g., a thin layer of glycerol (B35011) or a transparent film) to the surface of the resin before curing to prevent direct contact with air.
Q3: My polymer was initially colorless but turned yellow over time when exposed to light or heat. What is causing this long-term yellowing?
A3: Long-term yellowing is typically due to the photo-oxidative or thermal degradation of the polymer matrix itself or residual components.[4] While this compound is designed to minimize initiator-based yellowing, the resulting polymer may still be susceptible to degradation.
Troubleshooting Steps:
-
Incorporate UV Stabilizers: Add a UV absorber to your formulation to protect the polymer from UV radiation.
-
Add Antioxidants: Include antioxidants, such as hindered phenols, to prevent thermal degradation.
-
Select a Stable Resin: If possible, use aliphatic-based monomers and oligomers, which are generally more resistant to yellowing than aromatic ones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a photoinitiator?
A1: this compound (CAS No. 1207515-90-9) is a Type I photoinitiator.[1] It is highly regarded for its high photoreactivity and excellent photobleaching properties, making it particularly suitable for applications where low yellowing is critical, such as in dental composites.[1][2] Unlike Type II photoinitiators, it does not require a co-initiator like an amine, which can be a source of yellowing.[1]
Q2: What is photobleaching and how does it affect yellowing?
A2: Photobleaching is the light-induced destruction of a light-absorbing molecule (a chromophore). In the case of this compound, the part of the molecule responsible for its yellow color is destroyed during the polymerization process when exposed to curing light.[1] This results in a significant reduction in color, leading to a less yellow final polymer.
Q3: What are the ideal curing conditions for this compound?
A3: This photoinitiator absorbs light in the visible range, specifically between 390 nm and 445 nm, with maximum absorption around 418 nm.[2][3] Therefore, a light source with a strong emission in this blue-violet range is ideal. LED curing units are particularly effective.
Q4: Can I use co-initiators with this compound?
A4: As a Type I photoinitiator, this compound does not require a co-initiator to initiate polymerization.[1] Avoiding co-initiators, especially amines, is generally recommended to minimize potential sources of yellowing.[1]
Q5: Are there any known decomposition products that could cause yellowing?
A5: The hazardous decomposition products are listed as carbon monoxide, carbon dioxide, and germanium oxides.[5] However, slight yellowing in the final polymer is often attributed to the cross-linked organic polymer network itself rather than the initiator's byproducts.[2]
Quantitative Data Summary
The following tables summarize key data related to this compound and factors influencing polymer yellowing.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1207515-90-9 | [6] |
| Molecular Formula | C₂₀H₂₄GeO₄ | [7] |
| Appearance | Yellow Powder | [1] |
| Absorption Range | 390 - 445 nm | [2] |
| Maximum Absorption (λmax) | ~ 418 nm | [2][3] |
| Initiator Type | Type I | [1] |
Table 2: Influence of Formulation and Process Parameters on Yellowing
| Parameter | Effect on Yellowing | Recommendation | Reference |
| Initiator Concentration | Higher concentration can lead to more yellowing. | Use the lowest effective concentration. | [8] |
| Curing Atmosphere | Oxygen presence increases yellowing. | Cure in an inert atmosphere (N₂, Ar). | [9] |
| Light Wavelength | Mismatch with λmax can lead to incomplete bleaching. | Use a light source with high output at 400-450 nm. | [2][3] |
| Resin Type | Aromatic resins are more prone to yellowing. | Prefer aliphatic resins for color-critical applications. | [9] |
| Additives | UV stabilizers and antioxidants reduce long-term yellowing. | Add appropriate stabilizers for the intended application. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Initiator Concentration on Yellowing
-
Formulation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0.1%, 0.2%, 0.5%, 1.0% by weight) in your desired monomer/oligomer blend.
-
Sample Preparation: Cast each formulation into a standardized mold (e.g., a 2 mm thick disk).
-
Curing: Cure all samples under identical conditions (light source, intensity, and time).
-
Color Measurement: Immediately after curing, measure the yellowness index (YI) of each sample using a spectrophotometer or colorimeter.
-
Analysis: Plot the yellowness index against the photoinitiator concentration to determine the optimal concentration for minimal yellowing.
Protocol 2: Assessment of Post-Curing Yellowing Stability
-
Sample Preparation: Prepare multiple identical polymer samples using the optimized formulation from Protocol 1.
-
Initial Measurement: Measure the initial yellowness index of all samples.
-
Accelerated Aging: Expose the samples to accelerated aging conditions. For photo-stability, use a UV weathering chamber. For thermal stability, place samples in an oven at an elevated temperature (e.g., 80°C).
-
Periodic Measurement: At regular intervals (e.g., 24, 48, 100 hours), remove a subset of samples and measure their yellowness index.
-
Data Analysis: Compare the change in yellowness over time for samples with and without stabilizers to evaluate their effectiveness.
Visualizations
References
- 1. ivodent.hu [ivodent.hu]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dental headlights spectrum on the polymerization and working time of light-cured resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Photoinitiator Systems: Bis(4-methoxybenzoyl)diethylgermanium vs. Camphorquinone/Amine
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerizable materials, particularly within the demanding fields of dentistry and medicine, the choice of photoinitiator is paramount to achieving desired material properties and ensuring biocompatibility. This guide provides an objective, data-driven comparison of two prominent visible light photoinitiator systems: the well-established camphorquinone (B77051)/amine (CQ/amine) system and the more recent germanium-based initiator, Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®.
Executive Summary
The selection of a photoinitiator system significantly impacts polymerization kinetics, depth of cure, color stability, and cytotoxicity of the final polymeric material. The traditional CQ/amine system, while widely used, presents certain drawbacks, including inherent yellowing and potential cytotoxicity associated with the amine co-initiator. This compound has emerged as a high-performance alternative, demonstrating superior polymerization efficiency and improved esthetic and biocompatibility profiles in several studies. This guide will delve into the experimental data that substantiates these claims.
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and Camphorquinone/amine systems based on available experimental data.
Table 1: Polymerization Efficiency
| Parameter | This compound (Ivocerin®) | Camphorquinone/Amine (CQ/amine) | Reference |
| Degree of Conversion (DC) | 62.3% - 87.18% | 44.55% - 49.1% | [1][2] |
| Quantum Yield of Radical Formation | High (e.g., 0.85 for a similar germanium-based initiator) | Low (< 0.10) | [3] |
| Reactivity | High photoreactivity, enabling faster and greater polymerization at depth.[2] | Lower reactivity, often requiring co-initiators and accelerators.[3] |
Table 2: Curing Depth and Color Stability
| Parameter | This compound (Ivocerin®) | Camphorquinone/Amine (CQ/amine) | Reference |
| Depth of Cure | Enables curing of thicker increments (e.g., 4 mm bulk-fill composites).[2] | Typically limited to 2 mm increments. | |
| Color Stability (ΔE) | Superior color stability; amine-free formulation prevents yellowing over time.[2] | Prone to yellowing due to the inherent color of camphorquinone and the oxidation of the amine co-initiator.[1][2] | |
| Bleaching Behavior | Excellent bleaching properties; the initial yellow color diminishes significantly during polymerization.[2] | Poor photobleaching; the yellow tint often remains after curing.[1] |
Table 3: Biocompatibility
| Parameter | This compound (Ivocerin®) | Camphorquinone/Amine (CQ/amine) | Reference |
| Cytotoxicity | Reported to have low cytotoxicity and no mutagenic effect.[1][4] | Can exhibit cytotoxicity, partly attributed to the amine co-initiator and unreacted camphorquinone.[1] | |
| Leaching | Lower potential for leaching of harmful components due to higher conversion and the absence of an amine co-initiator. | Potential for leaching of unreacted camphorquinone and amine co-initiators, which can contribute to cytotoxicity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photoinitiator systems. Below are protocols for key experiments cited in this guide.
Measurement of Polymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method is used to determine the degree of conversion (DC) of monomers into a polymer network in real-time.
Protocol:
-
Sample Preparation: A small amount of the uncured composite material is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Baseline Spectrum: A spectrum of the uncured material is recorded. The peak corresponding to the aliphatic carbon-carbon double bond (C=C) stretching vibration (typically around 1638 cm⁻¹) is identified. An aromatic C=C peak (around 1608 cm⁻¹) is often used as an internal standard as its intensity does not change during polymerization.
-
Photo-activation: The sample is irradiated with a dental curing light for a specified time (e.g., 20 or 40 seconds) at a controlled distance and intensity.
-
Real-Time Monitoring: FTIR spectra are continuously recorded during and after the light exposure at a high temporal resolution (e.g., 1 spectrum per second).
-
Data Analysis: The degree of conversion at any given time point is calculated by monitoring the decrease in the peak height or area of the aliphatic C=C peak relative to the stable aromatic C=C peak, using the following formula:
DC (%) = [1 - (Aliphatic Peak Heightcured / Aromatic Peak Heightcured) / (Aliphatic Peak Heightuncured / Aromatic Peak Heightuncured)] x 100
Determination of Depth of Cure according to ISO 4049
This standardized method assesses the thickness of a resin composite that is adequately cured upon light exposure.
Protocol:
-
Mold Filling: A stainless steel or plastic mold with a specific internal diameter (e.g., 4 mm) and height (e.g., 6 mm) is placed on a transparent Mylar strip over a glass slide. The mold is slightly overfilled with the composite material.
-
Sample Curing: A second Mylar strip is placed on top of the composite, and a glass slide is pressed to extrude excess material. The composite is then light-cured from the top for the manufacturer-recommended time.
-
Removal of Uncured Material: Immediately after curing, the specimen is removed from the mold. The soft, uncured material at the bottom of the specimen (the side not directly exposed to the light) is gently scraped away with a plastic spatula until only the hard, cured material remains.
-
Measurement: The height of the remaining cured cylinder is measured using a digital caliper.
-
Calculation: The depth of cure is calculated as half of the measured height of the cured cylinder.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity of a material.
Protocol:
-
Eluate Preparation: Cured discs of the composite material are prepared and immersed in a cell culture medium for a specific period (e.g., 24 or 72 hours) to allow for the leaching of any potentially toxic components.
-
Cell Culture: A suitable cell line (e.g., human gingival fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.
-
Exposure to Eluates: The original culture medium is replaced with the prepared eluates from the composite samples. Control groups are maintained with fresh culture medium.
-
Incubation: The cells are incubated with the eluates for a defined period (e.g., 24 hours).
-
MTT Addition: The eluates are removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the control group. A lower absorbance indicates lower metabolic activity and therefore, higher cytotoxicity of the material.
Visualizing the Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Photoinitiation mechanism of the Camphorquinone/Amine system.
Caption: Photoinitiation mechanism of this compound.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. oraljournal.com [oraljournal.com]
- 4. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Ivocerin®, TPO, and BAPO Photoinitiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance and characteristics of three key photoinitiators used in dental composites and other photopolymerizable systems: Ivocerin®, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). The information presented is collated from various experimental studies to aid in the selection of the most suitable photoinitiator for specific research and development applications.
Executive Summary
Ivocerin®, a germanium-based photoinitiator, distinguishes itself with a high quantum efficiency and strong absorption in the visible light spectrum, enabling a greater depth of cure, making it particularly suitable for bulk-fill dental composites.[1][2] TPO and BAPO are both efficient Norrish Type I phosphine (B1218219) oxide photoinitiators. BAPO, possessing two phosphine oxide groups, can generate up to four free radicals per molecule, potentially leading to a higher degree of conversion compared to TPO, which generates two.[3] However, BAPO's higher reactivity can be limited by its poor solubility in some monomer systems.[3] In terms of cytotoxicity, studies suggest that TPO and BAPO exhibit higher cytotoxicity than the conventional photoinitiator camphorquinone (B77051) (CQ), with BAPO showing a greater toxic and genotoxic potential than TPO.[3][4][5] Ivocerin® is reported to have low cytotoxicity and no mutagenic effect.[3][6]
Chemical and Spectroscopic Properties
A fundamental understanding of the chemical structure and absorption characteristics of each photoinitiator is crucial for optimizing photopolymerization processes. The efficiency of a photoinitiator is directly linked to its ability to absorb light from the curing unit and generate free radicals.
| Property | Ivocerin® | TPO (Lucirin® TPO) | BAPO (Irgacure® 819) |
| Chemical Name | Dibenzoyldiethylgermane | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide |
| Chemical Class | Germanium-based | Monoacylphosphine oxide (MAPO) | Bisacylphosphine oxide (BAPO) |
| Absorption Range | 390–445 nm[3] | 380–425 nm[3][7] | 365–416 nm[3] |
| Absorption Maximum (λmax) | 418 nm[3][7] | ~400 nm[3][7] | ~400 nm[3] |
| Molar Extinction Coefficient | High | Moderate | High (870 L/mol·cm)[3] |
| Quantum Yield | High[1] | Lower than BAPO | ~5 times higher than CQ[3] |
| Color | Intense yellow solid[2] | Light yellow powder | Yellowish powder |
| Solubility | Soluble in most monomers[3] | Soluble in common organic solvents and monomers. | Poor solubility in various monomers.[3] |
Performance in Photopolymerization
The performance of a photoinitiator is evaluated based on several key parameters, including the degree of conversion, depth of cure, and the mechanical properties of the resulting polymer.
Degree of Conversion (DC)
The degree of conversion refers to the percentage of monomer double bonds converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility.
| Study Reference / Material | Photoinitiator(s) | Degree of Conversion (%) | Key Findings |
| Alkhudhairy et al.[3] (Luting Cement) | Ivocerin® (in Variolink Esthetic) | 87.18 ± 2.90 | Ivocerin®-containing cement showed a significantly higher DC compared to a CQ-based cement (44.55 ± 4.33%).[3] |
| Favarao et al.[3] | BAPO | Highest | BAPO showed the highest DC compared to TPO and CQ with different amine co-initiators.[3] |
| Ikemura et al.[8] (Experimental Composites) | BAPO | Higher than CQ | Composites with BAPO showed a higher degree of conversion than those with CQ.[8] |
Depth of Cure
Depth of cure is a critical parameter, especially for bulk-fill dental composites, as it determines the maximum thickness of a material that can be adequately cured in a single step.
| Study Reference / Material | Photoinitiator(s) | Depth of Cure | Key Findings |
| Ivoclar Vivadent R&D[1][2] | Ivocerin® | Up to 4 mm | The development of Ivocerin® enabled the formulation of bulk-fill composites that can be cured in 4 mm increments.[1][2] |
| Popal et al.[3] | TPO | 3.2 ± 0.1 mm | TPO showed a lower depth of cure compared to CQ-containing mixtures in some studies.[3] |
| Popal et al.[3] | BAPO | 3.6 ± 0.1 mm | The depth of cure for BAPO was found to be similar to that of CQ in this particular study.[3] |
Mechanical Properties
The choice of photoinitiator can significantly influence the final mechanical properties of the cured material, such as hardness and flexural strength.
| Property | Ivocerin® | TPO | BAPO |
| Vickers Hardness (VHN) | Higher than CQ-based cements (47 VHN vs 33 VHN).[3] | Surface hardness is higher when TPO is used as a photosensitizer compared to CQ and BAPO.[3] | Composites with 1 wt.% BAPO achieved the highest Vickers hardness (43.73 ± 3.52 HV) in one study.[8][9] |
| Flexural Strength | Dental composites with Ivocerin® have higher flexural strength than those with CQ.[7] | Flexural strength of TPO-composites and CQ-controls is similar.[3] | BAPO has the highest flexural strength compared to TPO and CQ/amine.[3] |
| Polymerization Stress | Composites with Ivocerin® have the lowest contraction stress.[7] | TPO-based composites generate higher polymerization stresses than CQ-controls.[3] | - |
Photoinitiation Mechanisms
The initiation of polymerization begins with the absorption of light by the photoinitiator, leading to its excitation and subsequent generation of free radicals.
Ivocerin®
Ivocerin®, a dibenzoyldiethylgermane, undergoes a cleavage reaction upon light absorption to form two radicals, initiating polymerization without the need for a co-initiator.[1] Its high quantum efficiency contributes to a rapid polymerization process.[1]
Caption: Photoinitiation mechanism of Ivocerin®.
TPO and BAPO
Both TPO and BAPO are Norrish Type I photoinitiators. Upon exposure to UV or visible light, they undergo α-cleavage, breaking the bond between the carbonyl group and the phosphorus atom to generate two (for TPO) or four (for BAPO) highly reactive free radicals.[3]
Caption: α-cleavage mechanism of TPO and BAPO.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Specific details may vary between studies.
Degree of Conversion (DC) Measurement
Objective: To quantify the extent of polymerization.
Methodology: Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a common method.
-
Sample Preparation: Uncured resin paste is placed on the ATR crystal.
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic C=C peak (internal standard) at around 1608 cm⁻¹ are identified.
-
Photopolymerization: The sample is light-cured directly on the ATR crystal for a specified time and light intensity.
-
Final Spectrum: A spectrum of the cured sample is recorded.
-
Calculation: The degree of conversion is calculated based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: DC (%) = [1 - (aliphatic C=C cured / aromatic C=C cured) / (aliphatic C=C uncured / aromatic C=C uncured)] x 100.[10][11]
Caption: Workflow for Degree of Conversion measurement.
Vickers Hardness Test
Objective: To assess the surface hardness of the cured material, which correlates with the degree of conversion.
Methodology:
-
Sample Preparation: Cylindrical specimens of the composite material are prepared in a mold and light-cured from the top surface.
-
Indentation: A Vickers microhardness tester is used to create indentations on both the top and bottom surfaces of the specimen using a specific load (e.g., 100g) and dwell time (e.g., 15 seconds).[10]
-
Measurement: The lengths of the two diagonals of the resulting diamond-shaped indentation are measured using a microscope.
-
Calculation: The Vickers Hardness Number (VHN) is calculated using a standard formula that relates the applied load to the surface area of the indentation.
Conclusion
The selection of a photoinitiator is a critical decision in the formulation of photopolymerizable materials. Ivocerin® offers a distinct advantage in applications requiring a deep and efficient cure, such as bulk-fill composites, coupled with favorable biocompatibility. TPO and BAPO are highly efficient phosphine oxide initiators, with BAPO providing the potential for a higher degree of conversion at the cost of lower solubility and higher cytotoxicity. The choice between TPO and BAPO may depend on the specific monomer system and the acceptable level of cytotoxicity for the intended application. For researchers and developers, a thorough evaluation of these photoinitiators based on the specific requirements of their formulation is essential for achieving optimal material performance.
References
- 1. ivodent.hu [ivodent.hu]
- 2. cdn.vivarep.com [cdn.vivarep.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin) for Polymer Initiation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Degree of Conversion in Photopolymerization
The efficiency of a photoinitiator is a critical factor in the development of photopolymerized materials, directly impacting the final physicochemical properties of the polymer. A key metric for evaluating this efficiency is the degree of conversion (DC), which quantifies the extent of monomer-to-polymer transformation. This guide provides a comparative analysis of Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin, a high-performance Norrish Type I photoinitiator, against other commonly used photoinitiators.
Performance Comparison: Degree of Conversion
This compound (Ivocerin) has demonstrated significantly higher efficiency in initiating polymerization compared to conventional photoinitiator systems.[1][2][3] This is attributed to its high photoreactivity and quantum efficiency of radical formation.[2] The following table summarizes the degree of conversion achieved with Ivocerin in comparison to other widely used photoinitiators under various experimental conditions.
| Photoinitiator System | Monomer/Resin System | Degree of Conversion (%) | Reference |
| This compound (Ivocerin) | Dental Luting Cement | ~87 | [1] |
| Dental Luting Cement (Variolink Esthetic) | 87.18 ± 2.90 | [4] | |
| Composite with 0.4% Ivocerin | 65.3 ± 0.5 | [2] | |
| Composite with 0.3% Ivocerin | 67.8 ± 1.0 | [2] | |
| Composite with 0.2% Ivocerin | 62.3 ± 1.0 | [2] | |
| Camphorquinone (B77051) (CQ) / Amine | Dental Luting Cement | ~44 | [1] |
| Composite with CQ-amine | 49.1 ± 1.7 | [2] | |
| Dental Resin Cement (Breeze®) - Immediately after curing | 29.5 ± 0.8 | ||
| Dental Resin Cement (Breeze®) - 7 days after curing | 58.2 ± 2.9 | ||
| BisGMA/TEGDMA blends | 32.75 - 76.22 | ||
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Composites containing TPO | ~10% higher than CQ | [1] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | BAPO-containing resins | Higher than TPO and CQ | [1] |
| NX3 (Light cure cement) | Dental Luting Cement | 75.91 ± 5.11 | [4] |
| Variolink N (Dual cure cement) | Dental Luting Cement | 44.55 ± 4.33 | [4] |
| Calibra (Dual cure cement) | Dental Luting Cement | 61.52 ± 3.87 | [4] |
Understanding the Mechanism: Norrish Type I vs. Type II Photoinitiators
The enhanced performance of Ivocerin can be understood by its classification as a Norrish Type I photoinitiator. This mechanism involves the direct cleavage of the initiator molecule upon light absorption to form two radical species, which then initiate polymerization. In contrast, Norrish Type II photoinitiators, such as the commonly used camphorquinone (CQ), require a co-initiator (typically an amine) to abstract a hydrogen atom and form the initiating radicals. This two-component system can be less efficient.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. researchgate.net [researchgate.net]
- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Performance of Polymers Cured with Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
The selection of a photoinitiator is a critical factor influencing the final mechanical properties of photopolymerized polymers. This guide provides a comparative analysis of the mechanical performance of polymers cured with Bis(4-methoxybenzoyl)diethylgermanium, a high-performance photoinitiator, against established alternatives. The data presented is based on experimental findings from peer-reviewed studies to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound, commercially known as Ivocerin, is a germanium-based photoinitiator that has demonstrated significant potential in dental restorative composites.[1][2] This guide focuses on a comparative study of commercial dental composites, where the mechanical properties of a composite containing Ivocerin in conjunction with camphorquinone (B77051) (CQ) are evaluated against composites utilizing other photoinitiator systems. The compared systems include camphorquinone (CQ) alone, CQ with RAP Technology®, and CQ combined with Lucirin TPO.[1]
The findings suggest that while the Ivocerin-containing composite may not exhibit the highest values across all mechanical strength indicators, it presents a balanced profile with the significant advantage of lower polymerization shrinkage stress.[1] This characteristic is crucial in applications where dimensional stability and stress reduction are paramount.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of four commercial dental composites, each employing a different photoinitiator system. The data is extracted from a study by Płotka et al. (2021), ensuring a consistent experimental framework for comparison.[1]
| Mechanical Property | Tetric EvoCeram Powerfill IVB (Ivocerin + CQ) | Filtek Ultimate (CQ) | Estelite Σ Quick (CQ + RAP Tech®) | Tetric EvoCeram Bleach BLXL (CQ + Lucirin TPO) |
| Vickers Hardness (HV) | 54.27 ± 4.1 | 93.82 ± 17.44 | 58.82 ± 7.33 | 52.00 ± 3.92 |
| Diametral Tensile Strength (DTS) (MPa) | 32.5 ± 5.29 | 48.03 ± 5.97 | 35.13 ± 3.86 | 34.13 ± 4.54 |
| Flexural Strength (FS) (MPa) | 79.3 ± 14.37 | 87.32 ± 19.03 | 81.65 ± 10.97 | 78.43 ± 12.39 |
| Contraction Stress (MPa) | 7.4 ± 1.0 | 13.7 ± 0.4 | 10.2 ± 0.5 | 9.8 ± 0.9 |
Data presented as mean ± standard deviation.[1]
Analysis of Mechanical Performance
The composite containing this compound (Tetric EvoCeram Powerfill IVB) demonstrates competitive flexural strength and hardness values. While the composite formulated with only camphorquinone (Filtek Ultimate) exhibited the highest Vickers hardness, diametral tensile strength, and flexural strength, it also showed the highest contraction stress.[1]
Conversely, the Ivocerin-containing composite displayed the lowest contraction stress among the tested materials.[1] This is a significant advantage in applications such as dental restorations and precision coatings, where high shrinkage stress can lead to marginal gaps, microleakage, and premature failure of the material. The use of additional photoinitiators like Lucirin TPO and Ivocerin appears to be a key factor in reducing polymerization shrinkage.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data, based on standard practices in dental materials research.
Sample Preparation
For each composite material, standardized samples were prepared for the different mechanical tests. The uncured composite paste was placed into molds of specific dimensions and photopolymerized using a polywave LED curing lamp (e.g., Valo Lamp, Ultradent Products Inc.) with an irradiance of approximately 1450 mW/cm².[1] The curing time and specific mold dimensions are tailored to the requirements of each mechanical test as detailed below.
Vickers Hardness Test
-
Specimen Dimensions: Cylindrical specimens, typically with a diameter of 5 mm and a thickness of 2 mm.
-
Procedure: The top surface of each cured specimen was polished to a mirror finish. A Vickers microhardness tester was used to create indentations on the polished surface under a specific load (e.g., 100g) for a set duration (e.g., 15 seconds). The diagonals of the resulting indentations were measured using a microscope, and the Vickers Hardness number (HV) was calculated.
Diametral Tensile Strength (DTS) Test
-
Specimen Dimensions: Cylindrical specimens, typically 6 mm in diameter and 3 mm in height.
-
Procedure: The specimens were placed diametrically in a universal testing machine. A compressive load was applied along the diameter at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurred. The diametral tensile strength was calculated using the formula: DTS = 2P / (πdt), where P is the fracture load, d is the specimen diameter, and t is the specimen thickness.
Flexural Strength (FS) Test (Three-Point Bending Test)
-
Specimen Dimensions: Bar-shaped specimens, typically 25 mm x 2 mm x 2 mm, following ISO 4049 standards.[3][4][5]
-
Procedure: The specimens were placed on two supports with a specific span length (e.g., 20 mm) in a universal testing machine. A load was applied to the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractured.[1][4] The flexural strength was calculated based on the fracture load, span length, and specimen dimensions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the preparation and mechanical testing of the polymer composites.
Caption: Experimental workflow for mechanical properties evaluation.
Conclusion
This compound, when used as a photoinitiator in polymer composites, contributes to a favorable balance of mechanical properties. While it may not always result in the highest absolute strength values compared to some conventional systems, its ability to significantly reduce polymerization shrinkage stress is a critical advantage for applications demanding high precision and long-term stability. Researchers and developers should consider the specific requirements of their application when selecting a photoinitiator system, weighing the importance of absolute strength against factors like dimensional accuracy and internal stress.
References
- 1. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites | MDPI [mdpi.com]
- 2. ivodent.hu [ivodent.hu]
- 3. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 4. arts.units.it [arts.units.it]
- 5. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Bis(4-methoxybenzoyl)diethylgermanium and its Alternatives in Dental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of the dental photoinitiator Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, its potential byproducts, and alternative photoinitiators commonly used in resin-based dental composites. The information is intended to assist researchers and professionals in making informed decisions regarding material selection and in the development of new, safer dental materials.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of BMBDEG/Ivocerin®, its byproducts, and alternative photoinitiators. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methods.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Reference(s) |
| BMBDEG (Ivocerin®) | K69, RCC-CCR | XTT | Not Specified | Stated as "low cytotoxicity," no quantitative data available | [1] |
| Byproduct: Benzoyl Radical | Human Keratinocytes (RHEK-1) | NR | 24 hours | Parent compound (Benzoyl Peroxide) NR50: 0.11 mM | [2] |
| Byproduct: Diethylgermyl Radical | - | - | - | No direct cytotoxicity data found | - |
| Alternative: Camphorquinone (CQ) | Human Dental Pulp Cells | MTT | 24 hours | ~2 mM resulted in ~50% cell viability | [3][4] |
| Human Gingival Fibroblasts | - | - | ED50: ~2.7 ± 0.8 mM | [4] | |
| Dental Pulp Stem Cells (DPSCs) | MTT | 3 days | Viability loss observed between 200 and 400 µmol/L | [5] | |
| Alternative: BAPO | Human Oral Keratinocytes | H33342, MTT | - | 50- to 250-fold higher cytotoxicity than CQ | [6][7] |
| V79 Fibroblasts | H33342, MTT | - | 50- to 250-fold higher cytotoxicity than CQ | [6][7] | |
| Alternative: TPO | Human Oral Keratinocytes | H33342, MTT | - | 50- to 250-fold higher cytotoxicity than CQ | [6][7] |
| V79 Fibroblasts | H33342, MTT | - | 50- to 250-fold higher cytotoxicity than CQ | [6][7] |
Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose. NR50 is the concentration causing 50% reduction in neutral red uptake.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are standard protocols for common in vitro cytotoxicity assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
The XTT assay is another tetrazolium-based colorimetric assay for determining cell viability.
-
Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for a period of 2-5 hours. In this assay, the cleavage of XTT to formazan occurs only in viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Combine the test compound at various concentrations, the bacterial culture, and, if applicable, the S9 mix in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Mouse Micronucleus Assay
This assay is used to detect chromosomal damage.
-
Animal Dosing: Administer the test substance to mice, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control and a positive control.
-
Bone Marrow Collection: At appropriate time points after dosing, humanely euthanize the animals and collect bone marrow from the femurs or tibias.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei.
-
Data Analysis: An increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates that the substance induces chromosomal damage.
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for in vitro cytotoxicity and genotoxicity evaluation.
Simplified Signaling Pathway for Apoptosis Induction
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Leachable Analysis of Polymers Containing Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin)
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of polymeric materials is paramount. This guide provides a comprehensive comparison of the leachable analysis of polymers containing the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin, with materials containing the conventional photoinitiator, camphorquinone (B77051) (CQ). This analysis is critical for assessing the safety and potential toxicity of materials used in medical devices and drug delivery systems.
Introduction to Photoinitiators in Polymers
Photoinitiators are essential components in light-cured polymers, such as those used in dental composites and medical adhesives. They absorb light energy and initiate the polymerization process that solidifies the material. However, unreacted photoinitiators or their byproducts have the potential to leach out of the polymer matrix over time, posing potential biocompatibility risks.
This compound (Ivocerin) is a germanium-based Type I photoinitiator known for its high efficiency and is often used in modern dental composites.[1][2][3] Camphorquinone (CQ) is a widely used Type II photoinitiator that requires a co-initiator, typically an amine, to induce polymerization.[1] Concerns have been raised about the potential for leachable components from these systems, necessitating rigorous analytical evaluation.
Comparative Analysis of Leachable Photoinitiators
The primary methods for the qualitative and quantitative analysis of leachables from polymers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7] These techniques allow for the separation, identification, and quantification of the chemical compounds that migrate from a material under simulated physiological conditions.
Quantitative Data on Leachable Photoinitiators
| Table 1: Quantitative Leachable Analysis of Camphorquinone (CQ) from Dental Composites | |
| Analytical Method | Extraction Conditions |
| GC-MS | Methanol, 3 days |
| GC-MS | Methanol |
| LC-MS/MS | 75% ethanol, 37°C, 24 hours to 28 days |
Note: The variability in CQ concentration is often dependent on the specific formulation and shade of the composite material.[5][8]
| Table 2: Qualitative Leachable Information for Ivocerin | |
| General Findings | Comments |
| Leachable components from Ivocerin-containing composites have been detected. | Specific quantitative data on Ivocerin leaching is not widely published. The focus of many studies is on the improved polymerization efficiency and mechanical properties imparted by Ivocerin. |
| Low water solubility is a reported characteristic of Ivocerin. | This property may suggest a lower potential for leaching in aqueous environments compared to more soluble compounds. |
Experimental Protocols for Leachable Analysis
Detailed and standardized experimental protocols are crucial for the accurate assessment of leachables. Below are representative methodologies for conducting such studies on polymer-based materials.
Sample Preparation
-
Material Curing: Polymer samples containing either this compound (Ivocerin) or camphorquinone are prepared and cured according to the manufacturer's instructions, typically using a dental curing light with a specific wavelength and intensity for a defined duration.
-
Sample Dimensions: Standardized sample dimensions (e.g., discs of a specific diameter and thickness) are used to ensure a consistent surface area-to-volume ratio for extraction.
-
Post-Cure Conditioning: Following curing, samples are often stored in the dark for a period (e.g., 24 hours) to allow for initial post-polymerization reactions to complete.
Extraction (Leaching) Procedure
-
Extraction Solvents: A range of solvents with varying polarities are used to simulate different physiological conditions and to represent a "worst-case" scenario. Common solvents include:
-
Extraction Conditions:
-
Temperature: Samples are typically incubated at 37°C to mimic physiological temperature.[6]
-
Duration: The extraction is carried out over various time points (e.g., 24 hours, 7 days, 28 days) to assess the kinetics of leaching.[6]
-
Agitation: Gentle agitation may be applied to ensure continuous contact between the sample surface and the solvent.
-
Analytical Methodology
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is a powerful tool for separating and identifying a wide range of organic molecules, including photoinitiators and their byproducts.[6]
-
Sample Preparation: The extractant solution is often concentrated and reconstituted in a suitable solvent (e.g., methanol) prior to injection into the LC-MS/MS system.[6]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a known concentration of a certified reference standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is well-suited for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: The extractant solution is injected into the GC, where it is vaporized.
-
Identification: The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum that can be compared to a library of known compounds for identification.[5]
-
Visualizing the Leachable Analysis Workflow
The following diagrams illustrate the key stages of a typical leachable analysis workflow and the signaling pathway for Type I and Type II photoinitiation.
Caption: Experimental workflow for leachable analysis of polymers.
Caption: Signaling pathways for Type I and Type II photoinitiators.
The leachable analysis of polymers containing photoinitiators such as this compound (Ivocerin) and camphorquinone is a critical step in ensuring the safety and biocompatibility of medical and dental materials. While both are effective in initiating polymerization, their potential to leach from the polymer matrix requires careful evaluation. The methodologies outlined in this guide, primarily utilizing LC-MS and GC-MS, provide a robust framework for identifying and quantifying these leachables. Although quantitative data for Ivocerin leaching is not as prevalent as for the more established camphorquinone, the analytical principles remain the same. Further research focusing on direct comparative studies would be beneficial for a more definitive risk assessment. Researchers and drug development professionals should consider these factors when selecting and validating polymers for their specific applications.
References
- 1. oraljournal.com [oraljournal.com]
- 2. [PDF] The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 43.230.198.52 [43.230.198.52]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of leachable components from four commercial dental composites by gas and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of camphorquinone in composite resins as a function of shade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photobleaching of Bis(4-methoxybenzoyl)diethylgermanium
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired material properties and efficient curing processes. Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a germanium-based photoinitiator that has garnered significant attention for its high reactivity and absorption in the visible light spectrum. A critical characteristic of a photoinitiator is its photobleaching capability—the irreversible loss of its light-absorbing properties upon irradiation. This guide provides an objective comparison of the photobleaching of this compound with other commonly used photoinitiators, supported by experimental data and detailed protocols.
Quantitative Comparison of Photoinitiator Properties
The efficiency of a photoinitiator is not solely determined by its absorption spectrum but also by its quantum yield of photobleaching (Φ), which represents the fraction of absorbed photons that lead to the decomposition of the photoinitiator molecule. A higher quantum yield is generally desirable as it indicates a more efficient initiation process and can lead to a greater depth of cure.
| Photoinitiator | Chemical Name | Type | Absorption Max (λmax) | Molar Extinction Coefficient (ε) at λmax | Photobleaching Quantum Yield (Φ) |
| Ivocerin® | This compound | Type I (Acylgermane) | ~408-418 nm[1][2] | ~700 L mol⁻¹ cm⁻¹[2] | ~0.85[2] |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Type I (Acylphosphine Oxide) | ~381-400 nm[3] | - | - |
| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Type I (Acylphosphine Oxide) | ~371-400 nm[3] | ~870 L mol⁻¹ cm⁻¹[3] | ~0.55-0.59[2] |
| Camphorquinone (CQ) | (1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione) | Type II | ~468 nm[3] | ~33 L mol⁻¹ cm⁻¹[3] | <0.10[2] |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and experimental conditions.
From the data, this compound (Ivocerin®) exhibits a significantly higher photobleaching quantum yield compared to the acylphosphine oxide BAPO and the commonly used Type II photoinitiator, camphorquinone.[2] This high quantum yield suggests a very efficient conversion of light energy into reactive radicals, contributing to its high photoinitiation activity.
Photoinitiation Mechanism: Norrish Type I Cleavage
This compound, like other acylgermanes and acylphosphine oxides, undergoes a Norrish Type I cleavage upon exposure to light. This process involves the homolytic cleavage of the bond between the germanium atom and a carbonyl group, generating two radical species: a germyl (B1233479) radical and a benzoyl radical. Both of these radicals can initiate polymerization.
Caption: Norrish Type I cleavage of this compound.
Experimental Protocols
Quantifying Photobleaching using UV-Vis Spectroscopy
This protocol outlines the steps to measure the photobleaching of a photoinitiator using a UV-Vis spectrophotometer.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Light source for irradiation (e.g., LED with a specific wavelength or a broad-spectrum lamp with appropriate filters)
-
Quartz cuvettes
-
Photoinitiator solution of known concentration in a suitable solvent (e.g., acetonitrile, methanol, or a monomer blend)
-
Stirring mechanism for the cuvette (e.g., small magnetic stir bar and stir plate)
2. Experimental Workflow:
Caption: Workflow for quantifying photobleaching using UV-Vis spectroscopy.
3. Detailed Procedure:
-
Solution Preparation: Prepare a dilute solution of the photoinitiator in a suitable solvent. The concentration should be adjusted to have an initial absorbance maximum between 1 and 1.5 for accurate measurement.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a blank spectrum to be used for baseline correction.
-
Initial Absorbance: Rinse the cuvette with the photoinitiator solution and then fill it. Place the cuvette in the spectrophotometer and record the initial UV-Vis absorbance spectrum (time = 0).
-
Irradiation and Measurement:
-
Position the light source to irradiate the sample within the cuvette holder.
-
Start the irradiation and a timer simultaneously.
-
At predetermined time intervals (e.g., every 30 seconds), pause the irradiation and quickly record the full UV-Vis spectrum.
-
If using a setup that allows for simultaneous irradiation and measurement, spectra can be collected continuously.
-
-
Data Analysis:
-
For each spectrum, determine the absorbance at the wavelength of maximum absorption (λmax).
-
Plot the absorbance at λmax as a function of irradiation time. This will generate a photobleaching decay curve.
-
The rate of photobleaching can be determined from the slope of this curve. The photobleaching half-life (t½) is the time it takes for the absorbance to decrease to half of its initial value.
-
Characterizing Photopolymerization Kinetics with Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to measure the heat flow associated with the exothermic polymerization reaction, providing insights into the curing kinetics.
1. Materials and Equipment:
-
Photo-DSC instrument equipped with a UV/Vis light source
-
Aluminum or quartz DSC pans
-
Liquid photopolymer formulation containing the photoinitiator
-
Nitrogen purge gas
2. Experimental Workflow:
Caption: Workflow for Photo-DSC analysis of photopolymerization kinetics.
3. Detailed Procedure:
-
Sample Preparation: In a low-light environment, accurately weigh a small amount (typically 1-5 mg) of the liquid photopolymer formulation into an open DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen to prevent oxygen inhibition.
-
Isothermal Equilibration: Set the desired isothermal temperature for the experiment (e.g., 25°C) and allow the sample to thermally equilibrate until a stable heat flow baseline is achieved.
-
UV Exposure: Initiate the UV/Vis light source at a defined intensity. The DSC will record the heat flow as a function of time. The resulting exotherm is proportional to the rate of polymerization.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The degree of conversion and the rate of polymerization can be calculated from the heat flow data over time.
Conclusion
This compound (Ivocerin®) stands out as a highly efficient photoinitiator, primarily due to its high photobleaching quantum yield. This translates to a rapid and efficient initiation of polymerization upon exposure to visible light. When compared to other common photoinitiators like TPO, BAPO, and camphorquinone, Ivocerin®'s superior quantum efficiency suggests a more effective use of light energy, which can be advantageous in applications requiring high curing speeds and greater depths of cure. The experimental protocols provided herein offer a standardized approach for researchers to quantify and compare the photobleaching and kinetic performance of various photoinitiator systems, enabling the informed selection and optimization of formulations for specific applications in research, development, and manufacturing.
References
A Comparative Guide to Germanium-Based Photoinitiators for Curing Depth in Filled Resins
An Objective Comparison of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®) and Conventional Photoinitiators
For researchers and scientists in drug development and material science, the efficacy of photopolymerization is critical. The depth of cure is a paramount factor in applications such as dental restorations and 3D printing of medical devices. This guide provides a comparative analysis of the germanium-based photoinitiator this compound, commercially known as Ivocerin®, against the conventional and widely used camphorquinone (B77051) (CQ)/amine system.
This compound is a highly reactive Type I photoinitiator.[1][2] Upon exposure to light, it undergoes α-cleavage to generate two free radicals, both capable of initiating polymerization.[1] This contrasts with the Type II mechanism of the camphorquinone/amine system, which is less efficient.[3][4]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of Ivocerin® compared to the traditional camphorquinone/amine system.
| Feature | This compound (Ivocerin®) | Camphorquinone (CQ)/Amine System |
| Photoinitiator Type | Type I (Cleavage) | Type II (Hydrogen Abstraction) |
| Absorption Range | 370 - 460 nm[5][6] | 360 - 510 nm[5] |
| Absorption Maximum | ~418 nm[5] | ~468 nm[5] |
| Radical Generation | High quantum efficiency; forms at least two radicals per molecule.[3][5] | Lower quantum efficiency; requires a co-initiator (amine).[3] |
| Curing Depth | Significantly increased curing depth, enabling bulk-fill applications (up to 4-5 mm).[7][8] | Limited curing depth, typically requiring incremental layering (approx. 2 mm).[9] |
| Photoreactivity | Higher photocuring activity and faster polymerization.[1][6][10] | Slower curing process.[11] |
| Color Stability | Excellent bleaching behavior, leading to less yellowing of the final polymer.[3][8] | Can cause a yellowish tint in the cured material.[5] |
Experimental Protocol: Measuring Depth of Cure (ISO 4049)
The depth of cure for dental resins is commonly determined using the scraping method outlined in ISO 4049:2009.[12][13] This standardized protocol allows for reproducible and comparable results.
Materials:
-
Resin composite containing the photoinitiator
-
Light-curing unit (e.g., LED or halogen)
-
Cylindrical stainless steel mold (typically 4 mm internal diameter, 6-15 mm in length)[12][13]
-
Glass slide
-
Transparent Mylar strips
-
Plastic spatula or scalpel
-
Digital caliper
Procedure:
-
Place the cylindrical mold on a glass slide with a Mylar strip in between.
-
Fill the mold with the uncured resin composite, taking care to avoid air bubbles.
-
Place a second Mylar strip on top of the filled mold and press gently to extrude excess material.
-
Position the light guide of the curing unit against the top Mylar strip.
-
Irradiate the sample for the manufacturer-recommended time (e.g., 10 or 20 seconds).
-
Immediately after curing, remove the sample from the mold.
-
Use a plastic spatula to gently scrape away any uncured, soft material from the bottom of the cylindrical sample.[12]
-
Measure the length of the remaining hardened cylinder using a digital caliper.
-
The depth of cure is calculated as half of this measured length.[12][13]
The rationale for dividing the measured length by two is that the bottom of the cured cylinder is not as fully polymerized as the top surface.[13]
Visualizing Experimental and Chemical Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical mechanism of the photoinitiator.
Caption: Experimental workflow for determining the depth of cure according to the ISO 4049 standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oraljournal.com [oraljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ivodent.hu [ivodent.hu]
- 9. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoyl germanium derivatives as novel visible light photoinitiators for dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 13. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]
Head-to-head comparison of Ivocerin® with other commercial photoinitiators
In the ever-evolving field of photopolymerization, the choice of photoinitiator is paramount to achieving desired material properties, particularly in demanding applications such as dental restorations and drug delivery systems. This guide provides a comprehensive, data-driven comparison of Ivocerin®, a novel germanium-based photoinitiator, with other widely used commercial photoinitiators, including bis(acyl)phosphine oxides (BAPO), diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and camphorquinone (B77051) (CQ). This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal photoinitiator for their specific formulation and application needs.
Executive Summary
Ivocerin® distinguishes itself as a highly efficient Norrish Type I photoinitiator with a unique absorption spectrum extending into the visible light range, enabling enhanced depth of cure and rapid polymerization. Compared to the traditional photoinitiator camphorquinone (a Norrish Type II initiator), Ivocerin® demonstrates a significantly higher quantum yield and does not require a co-initiator, leading to improved color stability. While other Norrish Type I initiators like TPO and BAPO also offer high reactivity, Ivocerin®'s specific spectral characteristics and performance in deep-cure applications present a compelling alternative.
Performance Data at a Glance
The following tables summarize the key performance characteristics of Ivocerin® in comparison to other commercial photoinitiators based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Photoinitiator | Type | Absorption Max (λmax) | Absorption Range | Quantum Yield (Φ) | Co-initiator Required |
| Ivocerin® | Norrish Type I | ~418 nm[1][2] | 370 - 460 nm[1][2] | Many times higher than CQ[3] | No[3] |
| BAPO | Norrish Type I | ~371 - 400 nm[1] | 365 - 416 nm[1] | ~5 times higher than CQ[1] | No[1] |
| TPO | Norrish Type I | ~400 nm[2] | 380 - 425 nm[2] | Higher than CQ | No |
| Camphorquinone (CQ) | Norrish Type II | ~468 nm | 360 - 510 nm | Low (~0.07-0.10)[3] | Yes (tertiary amine)[4] |
Table 1: Key Properties of Selected Photoinitiators. This table provides a summary of the fundamental characteristics of Ivocerin® and other common photoinitiators.
| Photoinitiator System | Degree of Conversion (%) | Depth of Cure (mm) | Vickers Hardness (VHN) | Flexural Strength (MPa) |
| Ivocerin®-containing cement | 87.18 ± 2.90[5] | 4.0 (in bulk-fill composites)[3][6] | 47.71 ± 1.01[7] | 119.93 (in cements)[1] |
| BAPO (1 wt% in experimental composite) | - | 3.6 ± 0.1 | 32.9 ± 1.7 (Top)[8] | 77.3 ± 8.84 (for CQ, highest in study)[9] |
| TPO (in commercial composite) | - | 3.2 ± 0.1 | 33.5 ± 2.4 (Top)[8] | - |
| Camphorquinone/Amine | 44.55 ± 4.33 (in dual-cure cement)[5] | - | 33.70 ± 0.78[7] | - |
Table 2: Polymerization Efficiency and Mechanical Properties. This table presents a comparison of the performance of different photoinitiator systems in terms of polymerization efficiency and resulting mechanical properties of the cured resins. Note that the experimental conditions and formulations vary between the cited studies.
Mechanism of Action: Norrish Type I vs. Type II
The efficiency of a photoinitiator is fundamentally linked to its mechanism of radical generation. Ivocerin®, BAPO, and TPO are Norrish Type I photoinitiators, which undergo a unimolecular cleavage upon light absorption to directly form two highly reactive free radicals.[10] This process is highly efficient and rapid.
In contrast, camphorquinone is a Norrish Type II photoinitiator.[11] Upon light absorption, it requires a hydrogen donor, typically a tertiary amine co-initiator, to generate a single initiating radical through a bimolecular reaction.[12] This process is generally slower and can be less efficient.[12] The presence of the amine co-initiator can also lead to yellowing and color instability over time.[1]
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ivodent.hu [ivodent.hu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivodent.hu [ivodent.hu]
- 7. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. oraljournal.com [oraljournal.com]
- 11. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Biocompatibility of Bis(4-methoxybenzoyl)diethylgermanium (BMBG) Polymerized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a photoinitiator for biomedical applications, particularly in fields like dentistry and drug delivery, hinges critically on its biocompatibility. An ideal photoinitiator must efficiently initiate polymerization without leaching toxic components that could harm surrounding tissues. This guide provides a comparative analysis of the biocompatibility of materials polymerized with Bis(4-methoxybenzoyl)diethylgermanium (BMBG), commercially known as Ivocerin®, against other commonly used photoinitiators.
This compound (BMBG), or Ivocerin®, is a germanium-based Type I photoinitiator that has gained prominence for its high photo-curing efficiency and favorable biocompatibility profile.[1] Unlike traditional camphorquinone (B77051) (CQ)/amine systems, Ivocerin® can initiate polymerization without the need for amine co-initiators, which can be prone to yellowing and have been associated with cytotoxicity.[1]
Comparative Cytotoxicity of Photoinitiators
The following table summarizes the in vitro cytotoxicity data of various photoinitiators. It is important to note that much of the available data for Ivocerin® is derived from studies on dental composites containing this photoinitiator, rather than the pure compound itself. This reflects the practical application and testing of these materials.
| Photoinitiator System | Cell Line | Assay | Key Findings | Reference |
| Ivocerin® (BMBG) Containing Composite (Tetric EvoCeram® Bulk Fill) | 3T3 fibroblasts | MTT Assay | LD50 reached at 50% extract concentration. | [1] |
| Human Dental Pulp Stem Cells | WST-1 Assay | Showed higher cell viability compared to some other bulk-fill composites. | ||
| Stem Cells from Human Exfoliated Deciduous Teeth | Annexin V Assay | Exhibited the lowest levels of necrosis (4.31%) and apoptosis (4.15%) compared to other bulk-fill composites. | [2] | |
| Camphorquinone (CQ) / Amine | Various | Various | Generally considered biocompatible, but can exhibit cytotoxicity at higher concentrations. Less cytotoxic than BAPO. | |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Human Oral Keratinocytes, V79 Fibroblasts | MTT Assay | 50- to 250-fold higher cytotoxicity than CQ. | |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Human Oral Keratinocytes, V79 Fibroblasts | MTT Assay | 50- to 250-fold higher cytotoxicity than CQ. Showed a more noticeable toxic response than TPO. |
Genotoxicity Profile
Genotoxicity assays are crucial for assessing the potential of a substance to damage the genetic material of cells. Ivocerin® has been subjected to standard genotoxicity tests and has shown a favorable profile.
| Photoinitiator | Assay | Results | Reference |
| Ivocerin® (BMBG) | Ames Test (in vitro) | No mutagenic effects observed. | [1] |
| Mouse Micronucleus Assay (in vivo) | No mutagenic effects observed. | [1] | |
| Ivocerin® Containing Composite (Tetric EvoCeram® Bulk Fill) | Alkaline Comet Assay, Micronucleus Assay | Did not induce relevant genotoxic effects when applied in a 4-mm thickness and photo-activated for at least 20 seconds. | |
| Camphorquinone (CQ) | Bioluminescent Bacterial Genotoxicity Test | Questionable genotoxic activity. | [3] |
| Benzoyl Peroxide (BPO) | Bioluminescent Bacterial Genotoxicity Test | Significant genotoxic activity. | [3] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Micronucleus Assay | Induced genotoxicity in V79 cells. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, based on established standards and published research.
In Vitro Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Protocol:
-
Sample Preparation: Material samples are prepared and cured according to the manufacturer's instructions. Extracts are typically prepared by incubating the polymerized material in a cell culture medium for a specified period (e.g., 24 hours) at 37°C, following ISO 10993-12 standards.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts, human dental pulp stem cells) is seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the prepared material extracts at various concentrations. Control groups include cells exposed to fresh culture medium (negative control) and a cytotoxic substance (positive control).
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the extract-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: A solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution. The absorbance of this solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the negative control.
Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Workflow for Ames Test:
Protocol:
-
Strain Selection: At least five strains of bacteria are typically used, as recommended by OECD 471 guidelines.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The material extract is mixed with the bacterial culture and either the S9 mix or a buffer.
-
Plating: The mixture is plated on agar plates with a minimal medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Genotoxicity Testing: In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.
Workflow for In Vivo Micronucleus Assay:
Protocol:
-
Animal Dosing: The test substance (material extract) is administered to the test animals (usually rodents) via an appropriate route.
-
Sample Collection: At appropriate time intervals after exposure, bone marrow is collected from the animals.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained.
-
Microscopic Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes. A significant increase in the number of micronucleated cells in the treated group compared to the control group indicates genotoxic activity.
Conclusion
The available data suggests that this compound (Ivocerin®) and materials polymerized with it exhibit a high degree of biocompatibility, with low cytotoxicity and no evidence of mutagenicity in standard assays. When compared to other photoinitiators such as TPO and BAPO, which have demonstrated higher levels of cytotoxicity, Ivocerin® presents a safer alternative for biomedical applications. However, it is crucial for researchers and developers to consider that the final biocompatibility of a material is dependent on all its components and the degree of polymerization. Therefore, comprehensive biocompatibility testing of the final product according to ISO standards remains essential.
References
Safety Operating Guide
Proper Disposal of Bis(4-methoxybenzoyl)diethylgermanium: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Bis(4-methoxybenzoyl)diethylgermanium must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with general laboratory safety practices and regulatory considerations.
Safety and Hazard Summary
This compound is classified as hazardous.[1][2][3] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] The compound can also cause skin and serious eye irritation, as well as potential respiratory irritation.[3] Due to these hazards, proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling of the solid material or its solutions should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.[1][4]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the procedure for the collection and disposal of solid waste and contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Chemical fume hood.
-
Spatula or scoop.
-
Sealable plastic bags for contaminated sharps and disposable labware.
Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Incompatible materials such as strong oxidizing agents and strong bases must be kept separate to avoid dangerous reactions.[5]
-
Solid Waste Collection:
-
Perform all waste handling within a chemical fume hood to minimize inhalation exposure.[4]
-
Carefully transfer any unused or waste this compound solid into a designated, pre-labeled hazardous waste container.[6]
-
The container should be made of a compatible material, be in good condition, and have a secure lid.[5][7]
-
-
Contaminated Labware and Debris:
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container that is clearly labeled as hazardous waste.[6]
-
Non-sharps: Contaminated disposable items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.[6]
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4] Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Disposal Request:
-
Spill Management:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 2. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. youtube.com [youtube.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Personal protective equipment for handling Bis(4-methoxybenzoyl)diethylgermanium
This guide provides immediate, essential safety, and logistical information for the handling and disposal of Bis(4-methoxybenzoyl)diethylgermanium. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Immediate Safety Information: Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include acute toxicity if inhaled, ingested, or in contact with skin, as well as the potential for serious skin and eye irritation.[1][2][3]
Table 1: Hazard Classification and Recommended Personal Protective Equipment
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Chemical-resistant gloves, lab coat, and respiratory protection if dust or aerosols are generated.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Chemical-resistant gloves and a lab coat are essential to prevent skin contact.[2][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Work in a well-ventilated area, preferably a chemical fume hood. Use respiratory protection if ventilation is inadequate or if dust is present.[4] |
Operational Plan: Safe Handling and Engineering Controls
To minimize exposure, all work with this compound should be conducted in a designated area, following these procedural steps:
Engineering Controls:
-
Ventilation: All handling of solid and solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a tared weigh paper or in a container that can be sealed for transport within the lab. Use spatulas and other tools that can be easily decontaminated.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard warnings.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to preventing exposure.
Table 2: Detailed PPE Specifications
| PPE Type | Specification | Usage and Replacement |
| Hand Protection | Heavy-duty nitrile or neoprene gloves are recommended for handling organometallic compounds.[4] While specific breakthrough data for this compound is unavailable, these materials generally offer good resistance to a range of chemicals. For aromatic compounds, nitrile may have limitations, so it is crucial to change gloves immediately if contamination is suspected.[5][6] | Wear two pairs of gloves (double-gloving) for added protection. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always before leaving the work area. Dispose of used gloves as hazardous waste. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[6] | Ensure goggles provide a complete seal around the eyes. Clean and inspect eye and face protection before and after each use. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and fully buttoned.[4] Long pants and closed-toe shoes are also required.[7] | Remove lab coats before leaving the laboratory to prevent the spread of contamination. In case of significant contamination, the lab coat should be disposed of as hazardous waste. |
| Respiratory Protection | Respiratory protection is necessary if there is a risk of inhaling dust or aerosols. A NIOSH-approved air-purifying respirator should be used.[1][2][3] For solid particulates, a respirator with an N95, R95, or P95 filter is appropriate.[1] For vapors from solutions, a respirator with an organic vapor cartridge should be used.[5][8] | A proper fit test is required for all tight-fitting respirators to ensure a protective seal.[1] A cartridge change schedule must be established based on the frequency and intensity of use.[8] |
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not equipped to handle it, contact your institution's environmental health and safety department.
-
For small spills, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on a dry spill of a solid.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste (gloves, weigh paper, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.[4]
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[9] Do not dispose of this chemical down the drain or in regular trash.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. safetyvestsandmore.com [safetyvestsandmore.com]
- 3. agsupplyshop.com [agsupplyshop.com]
- 4. qualitychemical.com [qualitychemical.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. oehs.ecu.edu [oehs.ecu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators - Moldex [moldex.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
